molecular formula C8H10BFO3 B1422122 (2-Ethoxy-3-fluorophenyl)boronic acid CAS No. 1010097-71-8

(2-Ethoxy-3-fluorophenyl)boronic acid

Cat. No.: B1422122
CAS No.: 1010097-71-8
M. Wt: 183.97 g/mol
InChI Key: DFKMCPBXSPQEEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Ethoxy-3-fluorophenyl)boronic acid is a useful research compound. Its molecular formula is C8H10BFO3 and its molecular weight is 183.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-ethoxy-3-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BFO3/c1-2-13-8-6(9(11)12)4-3-5-7(8)10/h3-5,11-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKMCPBXSPQEEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)F)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681874
Record name (2-Ethoxy-3-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1010097-71-8
Record name (2-Ethoxy-3-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2-Ethoxy-3-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of (2-Ethoxy-3-fluorophenyl)boronic acid in Modern Drug Discovery

To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide offers a comprehensive exploration of the synthesis of this compound. This key building block is of significant interest in medicinal chemistry, primarily due to its utility in Suzuki-Miyaura cross-coupling reactions to forge new carbon-carbon bonds.[1] The presence of both an ethoxy and a fluorine substituent on the phenyl ring imparts unique electronic and steric properties to the molecule, influencing its reactivity and the characteristics of the resulting compounds.[2][3][4] In drug discovery, the incorporation of fluorine can enhance metabolic stability and membrane permeability, making fluorinated arylboronic acids highly valuable intermediates.[2] This guide provides a detailed examination of the viable synthetic pathways, emphasizing not just the procedural steps but the underlying chemical principles and strategic considerations that ensure a successful and efficient synthesis.

I. Strategic Synthesis Pathways: A Comparative Analysis

The synthesis of this compound can be approached through several established methods for arylboronic acid preparation. The two most prominent and scientifically robust pathways are via a Grignard reaction and a lithiation-borylation reaction (halogen-metal exchange).[1] The choice between these routes is often dictated by the availability of starting materials, desired scale, and tolerance of functional groups.

A. The Grignard Reaction Pathway: A Classic and Scalable Approach

The Grignard reaction is a cornerstone of organometallic chemistry and offers a reliable method for the synthesis of arylboronic acids.[1] The general strategy involves the formation of a Grignard reagent from an aryl halide, followed by its reaction with a trialkyl borate ester and subsequent hydrolysis.

Causality of Experimental Choices:

  • Starting Material: The logical starting material for this pathway is 1-bromo-2-ethoxy-3-fluorobenzene. The bromine atom is sufficiently reactive to form a Grignard reagent, while the ethoxy and fluoro groups are generally stable under these conditions.

  • Grignard Formation: The insertion of magnesium into the carbon-bromine bond is typically initiated with a small amount of an activator like iodine or 1,2-dibromoethane. This step is critical as it generates the highly nucleophilic aryl magnesium bromide.

  • Borylation: The Grignard reagent is then added to a trialkyl borate, most commonly trimethyl borate or triisopropyl borate, at low temperatures to control the exothermic reaction. The borate ester acts as the boron source.

  • Hydrolysis: The resulting boronate ester is hydrolyzed with an aqueous acid to yield the final this compound.

II. Detailed Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the synthesis of this compound. These are based on established procedures for analogous compounds and represent best practices in the field.

Protocol 1: Synthesis via Grignard Reaction

Objective: To synthesize this compound from 1-bromo-2-ethoxy-3-fluorobenzene.

Materials:

  • 1-bromo-2-ethoxy-3-fluorobenzene

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous tetrahydrofuran (THF)

  • Trimethyl borate

  • 2 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

Procedure:

  • Grignard Reagent Formation:

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

    • Add a single crystal of iodine and briefly heat the flask under a stream of nitrogen.

    • Add anhydrous THF to cover the magnesium turnings.

    • Dissolve 1-bromo-2-ethoxy-3-fluorobenzene (1.0 eq) in anhydrous THF and add it to the dropping funnel.

    • Add a small portion of the aryl bromide solution to the magnesium suspension to initiate the reaction. The disappearance of the iodine color and gentle refluxing indicates the start of the reaction.

    • Add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation:

    • In a separate flame-dried flask, dissolve trimethyl borate (1.5 eq) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the prepared Grignard reagent to the cold trimethyl borate solution via a cannula. Maintain the temperature below -60 °C during the addition.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture to 0 °C in an ice bath and slowly quench by the addition of 2 M HCl until the solution is acidic (pH ~1-2).

    • Stir the mixture vigorously for 30 minutes.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Synthesis via Lithiation-Borylation (Halogen-Metal Exchange)

Objective: To synthesize this compound from 1-bromo-2-ethoxy-3-fluorobenzene via a halogen-metal exchange reaction.

Causality of Experimental Choices:

The lithiation-borylation pathway offers an alternative, particularly when Grignard formation is sluggish or incompatible with other functional groups.[1] This method involves a halogen-metal exchange with a strong organolithium base, followed by trapping the resulting aryllithium species with a borate ester.

  • Organolithium Reagent: n-Butyllithium (n-BuLi) is a commonly used strong base for halogen-metal exchange with aryl bromides. The reaction is typically performed at very low temperatures (-78 °C) to prevent side reactions.

  • Reaction Conditions: The extremely low temperature is crucial for the stability of the aryllithium intermediate and to ensure selective borylation.

Materials:

  • 1-bromo-2-ethoxy-3-fluorobenzene

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Trimethyl borate

  • 2 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexanes

Procedure:

  • Lithiation:

    • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a solution of 1-bromo-2-ethoxy-3-fluorobenzene (1.0 eq) in anhydrous THF.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the internal temperature below -70 °C.

    • Stir the reaction mixture at -78 °C for 1 hour.

  • Borylation:

    • To the cold aryllithium solution, slowly add trimethyl borate (1.2 eq), ensuring the temperature remains below -70 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for at least 2 hours.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M HCl until the solution is acidic.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure to yield the crude this compound.

III. Purification Strategies: A Critical Step for High-Purity Product

The purification of arylboronic acids can be challenging due to their propensity to dehydrate to form boroxines (cyclic anhydrides) and their amphiphilic nature.[5] Standard silica gel chromatography is often problematic as boronic acids can either strongly adhere to the silica or decompose.[6]

A. Recrystallization

Recrystallization is often the most effective method for purifying solid boronic acids.

  • Solvent Selection: A suitable solvent system is one in which the boronic acid is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems include:

    • Water/Ethanol mixtures

    • Toluene/Heptane or Toluene/Hexane mixtures

    • Ethyl acetate/Hexane mixtures

General Recrystallization Protocol:

  • Dissolve the crude boronic acid in a minimal amount of the hot solvent or solvent mixture.

  • If the solution is colored, a small amount of activated charcoal can be added and the hot solution filtered.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

B. Diethanolamine Adduct Formation

For boronic acids that are difficult to crystallize or contain persistent neutral impurities, formation of a diethanolamine adduct can be a highly effective purification strategy.[7] The adduct is often a stable, crystalline solid that can be easily isolated.

Protocol for Diethanolamine Adduct Formation and Liberation:

  • Adduct Formation:

    • Dissolve the crude boronic acid in a suitable solvent such as diethyl ether or a mixture of ethyl acetate and hexanes.

    • Add diethanolamine (1.0-1.1 equivalents) dropwise with stirring.

    • The diethanolamine adduct will typically precipitate as a white solid. Stir for 1-2 hours to maximize precipitation.

    • Collect the solid by filtration and wash with cold diethyl ether.

  • Liberation of the Pure Boronic Acid:

    • Suspend the diethanolamine adduct in a biphasic system of ethyl acetate and an aqueous acid (e.g., 1 M HCl).

    • Stir vigorously until the solid dissolves. The pure boronic acid will partition into the organic layer, while the diethanolamine hydrochloride salt will remain in the aqueous layer.

    • Separate the layers, and wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the purified this compound.

C. Chromatographic Purification of Boronic Esters

To circumvent the issues with purifying free boronic acids on silica gel, it is often advantageous to purify the boronic ester intermediate. Pinacol esters are commonly used for this purpose. However, even these can be unstable on silica. A more robust alternative is the use of 1,1,2,2-tetraethylethylene glycol esters (ArB(Epin)s), which have been shown to be stable on silica gel.[6][8]

Workflow for Purification via Stable Boronic Esters:

  • After the borylation step (before acidic hydrolysis), react the crude boronate ester with a diol such as pinacol or 1,1,2,2-tetraethylethylene glycol to form the corresponding stable boronic ester.

  • Purify the stable boronic ester by standard silica gel column chromatography.

  • The purified boronic ester can then be used directly in subsequent reactions like Suzuki-Miyaura coupling or hydrolyzed back to the boronic acid if required.

IV. Data Presentation

Synthesis PathwayStarting MaterialKey ReagentsTypical YieldPurity
Grignard Reaction 1-bromo-2-ethoxy-3-fluorobenzeneMg, Trimethyl borate60-80%>95% after recrystallization
Lithiation-Borylation 1-bromo-2-ethoxy-3-fluorobenzenen-BuLi, Trimethyl borate50-70%>95% after purification

V. Visualizations

Diagram 1: Grignard Reaction Pathway

Grignard_Pathway start 1-bromo-2-ethoxy-3-fluorobenzene grignard (2-Ethoxy-3-fluorophenyl)magnesium bromide start->grignard Mg, THF boronate Boronate Ester Intermediate grignard->boronate B(OMe)3, THF, -78°C product This compound boronate->product H3O+

Caption: Grignard reaction pathway for the synthesis of this compound.

Diagram 2: Lithiation-Borylation Pathway

Lithiation_Pathway start 1-bromo-2-ethoxy-3-fluorobenzene lithium (2-Ethoxy-3-fluorophenyl)lithium start->lithium n-BuLi, THF, -78°C boronate Boronate Ester Intermediate lithium->boronate B(OMe)3, THF, -78°C product This compound boronate->product H3O+

Caption: Lithiation-Borylation pathway for the synthesis of this compound.

Diagram 3: Purification Workflow

Purification_Workflow crude Crude Product recrystallization Recrystallization crude->recrystallization dea_adduct Diethanolamine Adduct Formation crude->dea_adduct ester_purification Boronic Ester Purification crude->ester_purification pure_product Pure this compound recrystallization->pure_product dea_adduct->pure_product Liberation ester_purification->pure_product Hydrolysis

Caption: Decision tree for the purification of this compound.

VI. Concluding Remarks for the Practicing Scientist

The synthesis of this compound is a readily achievable process for the skilled synthetic chemist. The choice between the Grignard and lithiation-borylation pathways will depend on the specific laboratory conditions and available starting materials. However, the critical determinant of success lies in the purification strategy. A thoughtful approach to purification, potentially involving recrystallization or the use of a diethanolamine adduct, is paramount to obtaining a high-purity product suitable for demanding applications in drug discovery and development. The methodologies outlined in this guide provide a robust framework for the successful synthesis and purification of this valuable synthetic intermediate.

References

Foreword: The Strategic Importance of Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of (2-Ethoxy-3-fluorophenyl)boronic acid

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, arylboronic acids stand as indispensable building blocks. Their prominence is largely credited to the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forging carbon-carbon bonds.[1] The strategic placement of substituents on the phenyl ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its reactivity and the characteristics of the final product.

This guide focuses on a specific, yet highly relevant, member of this class: This compound . The presence of an ortho-ethoxy group and a meta-fluoro group creates a unique electronic and steric environment. The fluorine atom, being highly electronegative, significantly influences the acidity of the boronic acid moiety and can modulate interactions at the biological target site.[2][3] The ethoxy group introduces steric bulk and can participate in hydrogen bonding, affecting both reactivity and solubility. This guide provides a comprehensive overview of the core physicochemical properties of this reagent, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage its unique characteristics.

Section 1: Molecular Identity and Structural Elucidation

Correctly identifying a reagent is the foundational step for reproducible science. This compound is characterized by the following identifiers:

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₁₀BFO₃

  • Molecular Weight: 183.97 g/mol [4]

  • CAS Number: Data for this specific isomer is not consistently available in public databases. Researchers should verify the CAS number with their supplier. For the related isomer, 3-Ethoxy-2-fluorophenylboronic acid, the CAS RN is 855230-61-4.[4]

The structural arrangement of the ethoxy and fluoro groups is critical to its function.

Caption: 2D Structure of this compound.

Section 2: Core Physicochemical Properties

The utility of a synthetic reagent is fundamentally governed by its physical and chemical properties. These parameters dictate storage conditions, solvent choice, reaction setup, and purification strategies.

Data Summary Table
PropertyValue / ObservationRationale & Scientific Context
Appearance White to off-white crystalline powder.[4]Typical for purified arylboronic acids. Color may indicate impurities.
Melting Point 83 °C (for 3-ethoxy-2-fluoro isomer).[4]The exact value for the 2-ethoxy-3-fluoro isomer is not widely reported. Melting point is a key indicator of purity. Isomeric changes can significantly alter crystal lattice energy and thus the melting point.
Solubility Soluble in methanol.[5][6] Generally soluble in polar organic solvents (THF, Dioxane, DMF). Limited solubility in nonpolar solvents and water.The boronic acid group can form hydrogen bonds, favoring polar solvents. The phenyl ring provides nonpolar character. Solubility is critical for choosing appropriate reaction media.
pKa Predicted ~7.5 - 8.0.[5][6]The pKa of the B(OH)₂ group is lowered by the electron-withdrawing effect of the fluorine atom, making it a stronger Lewis acid than unsubstituted phenylboronic acid.[3] This is crucial for transmetalation in Suzuki couplings.
Stability Stable under normal conditions.[7][8] Prone to dehydration to form the trimeric boroxine anhydride.Dehydration is an equilibrium process, often accelerated by heat or vacuum. The formation of boroxine can complicate stoichiometry and analysis.
Storage Store in a cool, dark, dry place. Inert atmosphere (Argon or Nitrogen) is recommended for long-term storage.[5][6]Minimizes dehydration and potential oxidation. Boronic acids should be protected from moisture and light.

Section 3: Spectroscopic Characterization Workflow

Confirming the identity and purity of this compound post-synthesis or prior to use is non-negotiable. A multi-technique spectroscopic approach is standard protocol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural confirmation. Boronic acids can exist in equilibrium with their trimeric boroxine anhydrides, which can lead to complex or broadened spectra.[9] Running samples in d₄-methanol can often simplify spectra by favoring the monomeric acid form.

  • ¹H NMR: Expect distinct signals for the aromatic protons, with splitting patterns influenced by both the ethoxy and fluoro substituents. The ethoxy group will show a characteristic triplet (CH₃) and quartet (CH₂). The B(OH)₂ protons are often broad and may exchange with solvent, sometimes rendering them invisible.

  • ¹³C NMR: Aromatic carbons will show characteristic shifts, with C-F and C-B couplings providing definitive structural information.

  • ¹⁹F NMR: A singlet is expected, with a chemical shift characteristic of an aryl fluoride. This is a highly sensitive method for confirming the presence and environment of the fluorine atom.

  • ¹¹B NMR: This technique is specific for the boron nucleus. A broad signal between δ 20-30 ppm is typical for trigonal planar boronic acids.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

  • ~3300 cm⁻¹ (broad): O-H stretching of the B(OH)₂ group, often showing hydrogen bonding.

  • ~1350 cm⁻¹: B-O stretching.

  • ~1200-1100 cm⁻¹: C-F stretching.[11]

Section 4: Reactivity, Applications, and Experimental Protocols

The true value of this compound lies in its application as a synthetic intermediate.

Core Application: Suzuki-Miyaura Cross-Coupling

This reagent is a cornerstone for introducing the 2-ethoxy-3-fluorophenyl moiety into complex molecules.[1][4] This is particularly valuable in drug discovery, where this fragment can serve as a key pharmacophore for interacting with biological targets.[12]

The general workflow for a Suzuki-Miyaura coupling is a well-established, yet nuanced, process.

Suzuki_Workflow start Assemble Reactants: - Aryl Halide (Ar-X) - Boronic Acid - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃, Cs₂CO₃) - Solvent (e.g., Toluene/H₂O, Dioxane) reaction Inert Atmosphere Purge (N₂ or Ar) start->reaction 1. Setup heating Heat Reaction Mixture (e.g., 80-110 °C) reaction->heating 2. Initiate monitoring Monitor Progress (TLC, LC-MS) heating->monitoring 3. Reaction monitoring->heating Incomplete workup Aqueous Workup: - Quench Reaction - Separate Organic Layer - Wash & Dry monitoring->workup Complete purification Purification: - Column Chromatography - Recrystallization workup->purification 4. Isolate analysis Characterization: - NMR - Mass Spec - Melting Point purification->analysis 5. Verify

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Causality: This protocol outlines a standard palladium-catalyzed cross-coupling. The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the crucial transmetalation step with the palladium catalyst. The choice of solvent, base, and ligand must often be optimized for specific substrates.

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water, or dioxane).

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction's progress using an appropriate technique like TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product via flash column chromatography or recrystallization.

Protocol 2: Experimental Determination of Solubility

Causality: This gravimetric method provides a quantitative measure of solubility in a given solvent at a specific temperature. It relies on creating a saturated solution, where the maximum amount of solute has dissolved, and then determining the concentration of that solution.

  • Setup: Place a known volume (e.g., 1.0 mL) of the desired solvent into a small, sealable vial equipped with a magnetic stir bar.

  • Equilibration: Place the vial in a temperature-controlled bath (e.g., 25 °C) and allow it to thermally equilibrate.

  • Addition of Solute: Add small, pre-weighed portions of this compound to the stirring solvent. Continue adding solute until a small amount of solid material remains undissolved, indicating saturation.

  • Stirring: Seal the vial and allow the suspension to stir vigorously at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

  • Sampling: Stop stirring and allow the excess solid to settle. Carefully extract a known volume of the clear, supernatant liquid using a pre-weighed, airtight syringe.

  • Analysis: Dispense the contents of the syringe into a pre-weighed vial. Evaporate the solvent completely under a stream of nitrogen or in a vacuum oven.

  • Calculation: Weigh the vial containing the dried residue. The mass of the residue divided by the volume of the aliquot taken gives the solubility in g/L or mg/mL.

Section 5: Safety and Handling

Proper handling of any chemical reagent is paramount for laboratory safety. While this compound is not acutely toxic, it requires careful handling.

  • Hazard Identification: Based on data for similar fluorinated phenylboronic acids, this compound should be treated as a potential irritant.

    • GHS Classifications (Anticipated): Skin Irritation, Serious Eye Irritation, and may cause respiratory irritation.[13][14]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[7][8]

    • Skin Protection: Wear nitrile or other appropriate protective gloves and a lab coat.[7]

  • Engineering Controls:

    • Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7][8]

    • Ensure an eyewash station and safety shower are readily accessible.[7][8]

  • Reactivity Hazards:

    • The compound is stable under normal conditions.[7][8]

    • Avoid strong oxidizing agents.

    • As mentioned, it can dehydrate. While not a violent reaction, the formation of boroxine alters the reagent's molecular weight and may affect reactivity.

References

A Comprehensive Spectroscopic Guide to (2-Ethoxy-3-fluorophenyl)boronic acid: ¹H and ¹³C NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

(2-Ethoxy-3-fluorophenyl)boronic acid is a valuable building block in synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions for the synthesis of complex organic molecules in drug discovery and materials science. Unambiguous structural confirmation and purity assessment are paramount, with Nuclear Magnetic Resonance (NMR) spectroscopy serving as the primary analytical tool. This in-depth guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just spectral predictions but also the underlying principles and field-proven experimental protocols necessary for acquiring high-quality, reproducible data.

Introduction: The Structural Nuances of a Multifunctional Reagent

Substituted phenylboronic acids are foundational reagents in modern organic synthesis. The title compound, featuring ethoxy, fluoro, and boronic acid functionalities, presents a unique spectroscopic challenge and opportunity. The interplay of the electron-donating ethoxy group, the strongly electronegative fluorine atom, and the Lewis acidic boronic acid moiety creates a distinct electronic environment that is reflected in its NMR spectra. A thorough understanding of its ¹H and ¹³C NMR signatures is essential for reaction monitoring, quality control, and mechanistic studies. This guide elucidates the expected spectral features, explains the causality behind peak positions and coupling patterns, and provides a robust protocol for empirical verification.

Core Principles: Interpreting the Influence of Fluorine and Boron in NMR

To accurately interpret the spectra of this compound, it is crucial to understand the specific effects of the fluorine and boron nuclei.

  • Spin-Spin Coupling with Fluorine (¹⁹F): Fluorine-19 has a nuclear spin (I) of ½, similar to a proton, and is 100% naturally abundant.[1] Consequently, it couples with neighboring ¹H and ¹³C nuclei, leading to characteristic signal splitting. The magnitude of the coupling constant (J-coupling) is dependent on the number of bonds separating the nuclei.[1]

    • ²J (geminal) and ³J (vicinal) H-F couplings are significant and can range from ~3 to 50 Hz.[2]

    • ¹J C-F coupling is typically very large (180-300 Hz), providing an unmistakable signature for the carbon atom directly attached to fluorine.[2]

  • The Quadrupolar Effect of Boron: Boron has two NMR-active isotopes, ¹¹B (~80% abundance, I = 3/2) and ¹⁰B (~20% abundance, I = 3).[3] Nuclei with spin I > ½ are quadrupolar, meaning they possess a non-spherical charge distribution. This leads to rapid nuclear relaxation, which has two main consequences in ¹H and ¹³C NMR:

    • Signal Broadening: Coupling to boron is often not resolved as sharp multiplets. Instead, the signal of the coupled nucleus (e.g., the carbon attached to boron) appears broadened.

    • Signal Disappearance: In many cases, the ¹³C signal for the carbon directly bonded to the boronic acid is broadened to the point where it is indistinguishable from the baseline noise.[4]

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic, ethoxy, and boronic acid protons. The analysis is best performed in a coordinating deuterated solvent like DMSO-d₆ to disrupt the intermolecular hydrogen bonding and trimeric boroxine structures that are common with boronic acids and cause signal broadening.[5]

  • Aromatic Region (~6.90 - 7.60 ppm): The three aromatic protons will appear as complex multiplets due to both H-H and H-F spin-spin coupling.

    • H4: This proton is ortho to the fluorine and meta to both the ethoxy and boronic acid groups. It is expected to be a triplet of doublets (td) or a complex multiplet, with a large vicinal coupling to H5 (³JHH ≈ 7-8 Hz) and a smaller ortho coupling to fluorine (³JHF ≈ 8-10 Hz).

    • H5: This proton is meta to the fluorine and para to the ethoxy group. It is expected to be a complex multiplet due to coupling with H4 and H6.

    • H6: This proton is ortho to the boronic acid, meta to the ethoxy group, and para to the fluorine. It is expected to be a doublet of doublets (dd) or a multiplet, with vicinal coupling to H5 and a smaller para H-F coupling (⁵JHF ≈ 1-3 Hz).

  • Ethoxy Group (~1.30 ppm and ~4.10 ppm):

    • -OCH₂- (~4.10 ppm): The methylene protons will appear as a quartet (³JHH ≈ 7.0 Hz) due to coupling with the three methyl protons.

    • -CH₃ (~1.30 ppm): The methyl protons will appear as a triplet (³JHH ≈ 7.0 Hz) due to coupling with the two methylene protons.

  • Boronic Acid Protons (-B(OH)₂): In DMSO-d₆, this signal is expected to be a broad singlet around 8.0-8.5 ppm. Its chemical shift and intensity can be highly variable and it will readily exchange with D₂O.[6]

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will display eight distinct carbon signals. The key features are the large ¹J C-F coupling and the characteristically broad signal for the carbon attached to boron.

  • Aromatic Carbons (~115 - 165 ppm):

    • C1 (-B(OH)₂): This signal is expected to be very broad and may not be observed.[4] If visible, its chemical shift would be around 130 ppm. Its identification can be aided by 2D NMR techniques like HMBC, which may show a correlation to H6.

    • C2 (-OEt): This carbon, directly attached to the electron-donating ethoxy group, will be shifted downfield, likely in the 155-160 ppm range.

    • C3 (-F): This carbon will appear as a large doublet due to one-bond coupling with fluorine (¹JC-F ≈ 240-255 Hz).[6] Its chemical shift is expected to be in the 150-155 ppm range.

    • C4, C5, C6: These carbons will appear between 115-135 ppm. They may exhibit smaller, long-range C-F couplings (²JC-F, ³JC-F) which can aid in their assignment.

  • Ethoxy Group Carbons (~15 ppm and ~65 ppm):

    • -OCH₂- (~65 ppm): The methylene carbon signal.

    • -CH₃ (~15 ppm): The methyl carbon signal.

A Self-Validating Experimental Protocol

This protocol is designed to yield high-resolution, unambiguous NMR data by addressing the inherent challenges of analyzing boronic acids.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh 5-10 mg of the boronic acid into a clean, dry vial. prep2 Add 0.7 mL of high-purity DMSO-d₆. (Rationale: Disrupts oligomers) prep1->prep2 prep3 Vortex until fully dissolved. (May require gentle warming) prep2->prep3 prep4 Transfer the solution to a 5 mm NMR tube. prep3->prep4 acq1 Insert sample into spectrometer. Lock, tune, and shim. prep4->acq1 acq2 Acquire ¹H NMR spectrum. (Standard parameters, e.g., 16 scans) acq1->acq2 acq3 Acquire ¹³C{¹H} NMR spectrum. (e.g., 1024 scans, adequate relaxation delay) acq2->acq3 acq4 Optional: Acquire 2D spectra (COSY, HSQC, HMBC) for full assignment. acq3->acq4 proc1 Apply Fourier Transform and phase correction. acq4->proc1 proc2 Calibrate spectra. (¹H/¹³C to residual DMSO at 2.50/39.52 ppm) proc1->proc2 proc3 Integrate ¹H signals and assign peaks. proc2->proc3 proc4 Measure coupling constants (J) and compare with predictions. proc3->proc4

Caption: A robust workflow for acquiring and analyzing NMR data of boronic acids.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a clean, dry glass vial.[7]

    • Add 0.6-0.7 mL of high-purity, deuterated dimethyl sulfoxide (DMSO-d₆). The use of a coordinating solvent is critical to break the boroxine trimers that can form in the solid state or in non-coordinating solvents like CDCl₃, ensuring sharp, monomeric signals.[5]

    • Vortex the sample thoroughly until the solid is completely dissolved. Gentle warming may be applied if necessary.

    • Transfer the clear solution into a standard 5 mm NMR tube.

  • Instrument Setup & Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the DMSO-d₆ solvent.

    • Tune and match the probe for the ¹H and ¹³C frequencies.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity.

    • For ¹H NMR: Acquire data using a standard pulse sequence. A sufficient number of scans (e.g., 16-64) should be used to achieve a good signal-to-noise ratio.

    • For ¹³C NMR: Acquire data using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus. Ensure a sufficient relaxation delay (e.g., 2 seconds) for quantitative accuracy, especially for quaternary carbons.

  • Data Processing and Referencing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Calibrate the chemical shift axis. For DMSO-d₆, the residual solvent peak should be set to 2.50 ppm for ¹H and 39.52 ppm for ¹³C.

    • Integrate the signals in the ¹H spectrum to determine the relative proton ratios, which serves as an internal validation of the structure.

Summary of Predicted NMR Data

The following table summarizes the predicted chemical shifts (δ) and coupling constants (J) for this compound in DMSO-d₆.

Assignment Nucleus Predicted δ (ppm) Multiplicity Coupling Constant (J) in Hz
-B(OH)₂¹H8.0 - 8.5br s-
H6¹H7.5 - 7.6m³JHH, ⁵JHF
H4¹H7.3 - 7.4m³JHH, ³JHF
H5¹H7.0 - 7.1m³JHH
-OCH₂-¹H~4.10q³JHH ≈ 7.0
-CH₃¹H~1.30t³JHH ≈ 7.0
C2¹³C155 - 160s-
C3¹³C150 - 155d¹JC-F ≈ 240-255
Aromatic C's¹³C115 - 135mnJC-F may be visible
C1¹³C~130br sSignal may not be observed
-OCH₂-¹³C~65s-
-CH₃¹³C~15s-

Conclusion

The NMR characterization of this compound is a multi-faceted task that requires an appreciation for the subtle and significant effects of its functional groups. By understanding the principles of H-F and C-F coupling, the challenges posed by the quadrupolar boron nucleus, and by employing a robust experimental protocol with an appropriate coordinating solvent, researchers can obtain high-quality, interpretable ¹H and ¹³C NMR spectra. This guide provides the predictive framework and methodological rigor necessary to confidently confirm the structure and purity of this important synthetic intermediate, ensuring the integrity of subsequent research and development efforts.

References

An In-depth Technical Guide to the Mass Spectrometry Analysis of (2-Ethoxy-3-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the mass spectrometric analysis of (2-Ethoxy-3-fluorophenyl)boronic acid, a crucial building block in synthetic organic chemistry. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals requiring robust and reliable characterization and quantification of this compound. We will delve into the nuances of sample preparation, ionization, fragmentation analysis, and data interpretation, grounded in the fundamental chemistry of arylboronic acids.

Introduction: The Analytical Significance of this compound

This compound belongs to the versatile class of arylboronic acids, which are indispensable reagents in modern organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The precise and accurate analysis of these compounds is critical for ensuring reaction efficiency, product purity, and for meeting regulatory standards in pharmaceutical development, where boronic acids can be monitored as process intermediates or impurities.

Mass spectrometry (MS) offers unparalleled sensitivity and specificity for this purpose. However, the unique chemical nature of the boronic acid functional group presents specific analytical challenges, including a propensity for dehydration to form cyclic boroxine trimers and the formation of various adducts in the ion source. This guide provides the expertise to navigate these challenges effectively.

Foundational Principles: Understanding the Molecule's Behavior in MS

A successful MS analysis begins with a deep understanding of the analyte's properties. This compound (Molecular Formula: C₈H₁₀BFO₃) has a monoisotopic mass of 184.0717 Da .

The boronic acid moiety, -B(OH)₂, is the primary driver of its mass spectrometric behavior. Key considerations include:

  • Ionization Mode: Due to the acidic protons of the boronic acid group, negative-ion mode Electrospray Ionization (ESI) is typically the most effective method, leading to the formation of the deprotonated molecule, [M-H]⁻. This approach is often more sensitive and produces cleaner spectra than positive-ion mode for this class of compounds.[1][2][3]

  • In-Source Reactions: Boronic acids are prone to dehydration and can react with diols.[4] A significant challenge in their analysis is the potential for forming various non-covalent adducts and covalent complexes within the ESI source, which can complicate spectral interpretation.[5][6][7] Optimized LC methods and source conditions are paramount to minimize these phenomena.

  • Fragmentation: Collision-Induced Dissociation (CID) of the [M-H]⁻ precursor ion is expected to involve characteristic losses from the boronic acid group and cleavages related to the ethoxy substituent. The electron-withdrawing fluorine atom can also influence fragmentation pathways.[8]

Experimental Workflow: From Sample to Spectrum

A robust and reproducible workflow is the cornerstone of any analytical method. The following diagram and protocols outline a validated approach for the analysis of this compound.

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis s1 Accurately weigh This compound s2 Dissolve in Methanol to create 1 mg/mL stock solution s1->s2 s3 Perform serial dilutions in 50:50 Methanol:Water to create calibration standards s2->s3 lc1 Inject sample onto C18 Column s3->lc1 Sample Injection lc2 Gradient Elution with Mobile Phase A (Ammonium Acetate) & B (Acetonitrile) lc1->lc2 ms1 Electrospray Ionization (ESI) in Negative Mode lc2->ms1 Eluent Transfer ms2 Full Scan (MS1) to identify [M-H]⁻ precursor ion ms1->ms2 ms3 Product Ion Scan (MS2) using Collision-Induced Dissociation (CID) ms2->ms3 ms4 Multiple Reaction Monitoring (MRM) for Quantification ms3->ms4 d1 Identify Precursor & Fragment Ions ms4->d1 d2 Develop MRM Method d1->d2 d3 Quantify against Calibration Curve d2->d3

Caption: High-level workflow for the LC-MS/MS analysis of this compound.

Protocol 1: Sample and Standard Preparation

  • Objective: To prepare accurate and stable solutions for LC-MS/MS analysis.

  • Rationale: Methanol is an excellent solvent for arylboronic acids, and a mixed organic/aqueous final diluent ensures compatibility with the reversed-phase mobile phase.[1]

  • Procedure:

    • Prepare a 1 mg/mL primary stock solution of this compound in HPLC-grade methanol.

    • Create a working stock solution (e.g., 10 µg/mL) by diluting the primary stock with methanol.

    • Prepare a series of calibration standards by serially diluting the working stock solution with a 50:50 (v/v) mixture of methanol and deionized water. The concentration range should bracket the expected sample concentrations.[1]

Protocol 2: LC-MS/MS Method Parameters

  • Objective: To achieve chromatographic separation and sensitive mass spectrometric detection.

  • Rationale: A C18 column provides good retention for arylboronic acids. A mobile phase containing a volatile buffer like ammonium acetate helps to control pH and improve ionization efficiency without requiring derivatization.[5] Negative mode ESI is chosen for its superior sensitivity with this compound class.[2][3]

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

Parameter Recommended Setting Justification
LC Column Reversed-phase C18 (e.g., 150 x 4.6 mm, 2.7 µm)Provides robust separation for aryl compounds.[3][5]
Mobile Phase A 10 mM Ammonium Acetate in WaterVolatile buffer, aids in reproducible ionization.[5]
Mobile Phase B AcetonitrileCommon organic solvent for reversed-phase chromatography.
Flow Rate 0.3 - 0.5 mL/minStandard for analytical scale columns.
Gradient Start at 5-10% B, ramp to 95% B over several minutes, hold, and re-equilibrate. (Optimize based on system)Ensures elution of the analyte with good peak shape.
Ionization Mode Electrospray Ionization (ESI), NegativeHighly effective for acidic compounds, promoting [M-H]⁻ formation.[2]
Capillary Voltage 2.5 - 3.5 kVOptimize for maximum signal intensity of the target analyte.
Source Temperature 120 - 150 °CBalances desolvation efficiency with minimizing thermal degradation.
Desolvation Temperature 350 - 450 °CEnsures efficient solvent evaporation.
Scan Type Full Scan (for identification), Multiple Reaction Monitoring (MRM) (for quantification)Full scan confirms the precursor mass; MRM provides maximum sensitivity and specificity for quantification.[1][2]

Data Interpretation: Deciphering the Mass Spectrum

In negative ESI mode, the primary ion observed in the full scan (MS1) spectrum will be the deprotonated molecule [M-H]⁻ at an m/z of 183.06 . It is crucial to also screen for potential adducts (e.g., with mobile phase components) or the dehydrated boroxine trimer, although the optimized LC conditions are designed to minimize these.

The fragmentation of the [M-H]⁻ ion (m/z 183.06) via CID provides structural confirmation and is the basis for a highly selective MRM quantification method. The proposed fragmentation pathway is illustrated below.

Fragmentation_Pathway cluster_main cluster_legend Legend parent [M-H]⁻ m/z 183.06 (C₈H₉BFO₃)⁻ frag1 Fragment A m/z 155.03 (C₈H₄BFO₂)⁻ parent->frag1 - C₂H₄ (Ethylene) frag2 Fragment B m/z 137.02 (C₈H₄FO)⁻ parent->frag2 - B(OH)₂OH frag3 Fragment C m/z 127.04 (C₆H₄FO₂)⁻ parent->frag3 - C₂H₄, - CO l1 Precursor Ion l2 Major Fragment Ions

Caption: Proposed MS/MS fragmentation of this compound [M-H]⁻.

  • Loss of Ethylene (-28 Da): A common fragmentation pathway for ethoxy-substituted aromatic compounds is the neutral loss of ethylene (C₂H₄), leading to a phenoxide ion. This would result in a fragment at m/z 155.03.

  • Cleavage of the C-B Bond: The carbon-boron bond can cleave, potentially leading to the loss of the entire boronic acid group. The specific neutral loss can vary, but a loss of B(OH)₃ (boric acid) would yield a fragment at m/z 137.02.

  • Complex Rearrangements: Other fragmentation pathways, including losses involving the aromatic ring or rearrangements, can occur. For instance, a combined loss of ethylene and carbon monoxide could produce a fragment around m/z 127.04.

For sensitive and selective quantification, an MRM method is developed by monitoring specific transitions from the precursor ion to its most abundant and stable fragment ions.

Precursor Ion (Q1) Product Ion (Q3) Proposed Transition Collision Energy (CE)
m/z 183.1m/z 155.0[M-H]⁻ → [M-H-C₂H₄]⁻Optimize (e.g., 15-25 eV)
m/z 183.1m/z 137.0[M-H]⁻ → [M-H-B(OH)₃]⁻ (or equivalent)Optimize (e.g., 20-35 eV)
m/z 183.1m/z 127.0[M-H]⁻ → [M-H-C₂H₄-CO]⁻Optimize (e.g., 25-40 eV)

Note: The collision energy (CE) must be empirically optimized on the specific mass spectrometer being used to maximize the signal for each product ion.

Trustworthiness and Validation: Ensuring Method Reliability

A self-validating system is essential for trustworthy results. The developed LC-MS/MS method should be validated according to ICH guidelines or internal standard operating procedures. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples.

  • Linearity: The method should provide a linear response over the defined concentration range. A correlation coefficient (R²) of >0.99 is typically required.[5]

  • Accuracy and Precision: Accuracy (closeness to the true value) and precision (repeatability) should be assessed at multiple concentration levels, with acceptance criteria typically within ±15%.[5]

  • Limit of Detection (LOD) and Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified. Modern triple quadrupole instruments can achieve LOQs in the low pg/mL range for arylboronic acids.[1]

Conclusion

The mass spectrometric analysis of this compound is a powerful tool for process monitoring and quality control. By leveraging a well-designed LC-MS/MS method with negative mode ESI, the challenges associated with boronic acid analysis can be effectively overcome. The protocols and insights provided in this guide serve as a robust starting point for developing and validating a sensitive, specific, and reliable analytical method tailored to the needs of researchers and drug development professionals.

References

Elucidating the Solid-State Architecture of (2-Ethoxy-3-fluorophenyl)boronic acid: A Technical Guide to Synthesis, Crystallization, and Structural Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2-Ethoxy-3-fluorophenyl)boronic acid stands as a significant building block in contemporary medicinal chemistry and materials science, valued for its utility in Suzuki-Miyaura cross-coupling reactions and its potential to modulate biological targets through specific interactions.[1][2][3] Despite its commercial availability and application in synthesis, a comprehensive search of the Cambridge Structural Database (CSD) and other public repositories reveals a notable absence of a published single-crystal X-ray structure for this specific molecule.[4][5][6][7] This guide, therefore, serves a dual purpose: it provides a robust, field-proven framework for the synthesis and characterization of this compound, and it outlines a detailed, hypothetical workflow for the determination of its crystal structure. By leveraging established crystallographic principles and data from analogous fluorinated phenylboronic acids, we offer researchers, scientists, and drug development professionals a predictive insight into its likely solid-state behavior and a practical guide to its empirical determination.

Introduction: The Significance of Fluorinated Arylboronic Acids

Phenylboronic acids are indispensable reagents in organic synthesis, primarily due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] The introduction of fluorine substituents onto the phenyl ring profoundly influences the electronic properties of these molecules. The high electronegativity of fluorine can lower the pKa of the boronic acid, enhancing its Lewis acidity and potentially altering its binding affinity for biological targets.[1][8] This modulation is of paramount importance in drug design, where boronic acids are explored as inhibitors of enzymes such as proteasomes and β-lactamases.[2][9][10][11]

The specific substitution pattern of this compound, with an ethoxy group ortho to the boronic acid and a fluorine atom in the meta position, presents an intriguing case for structural analysis. The interplay of these functional groups is expected to dictate intermolecular interactions, crystal packing, and ultimately, the material's bulk properties such as solubility and stability. Understanding the three-dimensional structure is therefore not merely an academic exercise but a critical step in rational drug design and materials engineering.

Synthesis and Characterization

The first critical phase in any structural elucidation project is the synthesis and rigorous purification of the target compound. High-quality single crystals, suitable for X-ray diffraction, can only be grown from exceptionally pure material.

Proposed Synthetic Route

A common and effective method for the synthesis of arylboronic acids is through the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. For this compound, a plausible route begins with 1-bromo-2-ethoxy-3-fluorobenzene.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-bromo-2-ethoxy-3-fluorobenzene in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes to the cooled solution. The reaction is typically monitored for completion by thin-layer chromatography (TLC).

  • Borylation: To the resulting aryllithium species, add trimethyl borate, also cooled to -78 °C, dropwise. It is crucial to maintain the low temperature to prevent side reactions.

  • Hydrolysis: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. The reaction is then quenched by the addition of an aqueous acid solution (e.g., 1 M HCl).

  • Workup and Purification: The product is extracted into an organic solvent (e.g., ethyl acetate), washed, dried, and concentrated under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield the final product.

Characterization

Prior to crystallization attempts, the purity and identity of the synthesized this compound must be unequivocally confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹¹B, and ¹⁹F NMR are essential to confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the sample with high accuracy.

A Practical Guide to Crystal Growth and X-ray Structure Determination

The following section outlines the systematic workflow for obtaining and analyzing the crystal structure of a novel compound like this compound.

The Art and Science of Crystallization

Growing single crystals suitable for X-ray diffraction is often the most challenging step. It requires patience, meticulous technique, and often, an element of serendipity.

Experimental Protocol: Crystallization Screening

  • Solvent Selection: Begin by assessing the solubility of the purified compound in a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

  • Screening Methods:

    • Slow Evaporation: Prepare saturated or near-saturated solutions of the compound in various solvents in small vials. Loosely cap the vials to allow for slow evaporation of the solvent over several days to weeks.

    • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger volume of an "anti-solvent" in which the compound is insoluble. The anti-solvent slowly diffuses into the primary solvent, reducing the solubility of the compound and promoting crystallization.

    • Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to lower temperatures (e.g., 4 °C).

The diagram below illustrates the general workflow for X-ray crystallography.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction & Analysis synthesis Synthesis of This compound purification Purification (e.g., Recrystallization) synthesis->purification characterization Characterization (NMR, MS, HPLC) purification->characterization screening Crystallization Screening (Vapor diffusion, Slow evaporation) characterization->screening optimization Optimization of Crystal Growth screening->optimization harvesting Crystal Harvesting and Mounting optimization->harvesting data_collection Data Collection (Single-crystal X-ray diffractometer) harvesting->data_collection processing Data Processing & Structure Solution data_collection->processing refinement Structure Refinement & Validation processing->refinement

Caption: Generalized workflow for X-ray crystallography.

Single-Crystal X-ray Diffraction

Once suitable crystals are obtained, they are mounted on a goniometer and subjected to a focused beam of X-rays in a single-crystal X-ray diffractometer. The resulting diffraction pattern is collected and processed to determine the unit cell parameters, space group, and ultimately, the three-dimensional arrangement of atoms in the crystal lattice.

Predictive Structural Analysis Based on Analogs

In the absence of experimental data for this compound, we can infer likely structural motifs by examining the crystal structures of closely related compounds, such as 2-fluorophenylboronic acid and 3-fluorophenylboronic acid.[12][13]

A common and highly stable supramolecular synthon in the crystal structures of phenylboronic acids is the formation of hydrogen-bonded dimers. In this arrangement, two boronic acid molecules associate through a pair of O-H···O hydrogen bonds, creating a cyclic, centrosymmetric dimer.

The table below presents the crystallographic data for 2-fluorophenylboronic acid, which serves as a valuable reference.

Parameter2-Fluorophenylboronic acid[12]
Formula C₆H₆BFO₂
Space Group P 1 2₁/c 1
a (Å) 5.10172
b (Å) 5.55660
c (Å) 22.0587
α (°) 90.00
β (°) 94.731
γ (°) 90.00

It is highly probable that this compound will also exhibit this dimeric hydrogen-bonding motif. The presence of the ethoxy and fluoro substituents will then dictate how these dimeric units pack in the crystal lattice, influencing the overall crystal symmetry and density.

The logical relationship for predicting the structural features is outlined in the following diagram:

logical_relationship cluster_known Known Structural Data cluster_target Predicted Structure cluster_factors Influencing Factors known_dimer Dimeric Synthon in Phenylboronic Acids predicted_structure Predicted Structure of This compound known_dimer->predicted_structure Informs Prediction known_fluoro Crystal Structure of 2-Fluorophenylboronic Acid known_fluoro->predicted_structure Informs Prediction h_bonding Hydrogen Bonding h_bonding->predicted_structure steric_effects Steric Effects (Ethoxy Group) steric_effects->predicted_structure electronic_effects Electronic Effects (Fluoro Group) electronic_effects->predicted_structure

Caption: Predictive model for the crystal structure.

Applications in Drug Development and Beyond

The structural insights gained from X-ray crystallography are directly applicable to drug discovery.[9][10] Knowing the precise three-dimensional shape of this compound allows for:

  • Structure-Activity Relationship (SAR) Studies: Correlating structural features with biological activity to design more potent and selective inhibitors.

  • Computational Modeling: Using the crystal structure as a starting point for molecular docking studies to predict how the molecule will bind to a protein target.

  • Polymorph Screening: Identifying and characterizing different crystalline forms (polymorphs) of the compound, which can have different physical properties and bioavailability.

Beyond pharmaceuticals, fluorinated arylboronic acids are used in the synthesis of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs), where the molecular arrangement is critical to the material's function.[3][14]

Conclusion

While the crystal structure of this compound remains to be experimentally determined, this guide provides a comprehensive roadmap for its synthesis, crystallization, and structural elucidation. By applying the detailed protocols and leveraging the structural knowledge of analogous compounds, researchers are well-equipped to uncover the solid-state architecture of this important molecule. Such an endeavor will undoubtedly provide valuable insights for the rational design of new pharmaceuticals and advanced materials, underscoring the foundational importance of single-crystal X-ray crystallography in modern chemical science.

References

The Solubility Profile of (2-Ethoxy-3-fluorophenyl)boronic acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2-Ethoxy-3-fluorophenyl)boronic acid is a versatile building block in medicinal chemistry, frequently employed in Suzuki-Miyaura cross-coupling reactions to synthesize complex pharmaceutical agents.[1][2] Its utility in drug discovery is significant, contributing to the development of targeted therapies.[1][3][4] However, the successful application of this reagent in synthetic workflows is critically dependent on its solubility in organic solvents. This guide provides an in-depth analysis of the factors governing the solubility of this compound, outlines a robust experimental protocol for its quantitative determination, and discusses the practical implications for researchers in drug development. While specific solubility data for this compound is not extensively published, this paper will establish a framework for its empirical determination and predictable behavior based on fundamental chemical principles and data from analogous structures.

Introduction: The Critical Role of Solubility in Synthesis and Formulation

Boronic acids and their derivatives are cornerstone reagents in modern organic synthesis.[4][5] The efficiency of reactions involving this compound, the ease of purification of its products, and the ultimate formulation of the active pharmaceutical ingredients (APIs) derived from it are all profoundly influenced by its solubility characteristics. A comprehensive understanding of its solubility in a range of organic solvents is therefore not merely academic but a prerequisite for efficient process development, scalability, and formulation.[6]

Phenylboronic acids, as a class, present unique challenges in solubility determination. A key consideration is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[7][8] This equilibrium is solvent-dependent and can lead to variability in solubility measurements, as the acid and its corresponding boroxine exhibit different solubility profiles.[7]

Physicochemical Properties and Predicted Solubility Behavior of this compound

The molecular structure of this compound dictates its interactions with various solvents. Key structural features include:

  • The Boronic Acid Moiety (-B(OH)₂): This group is polar and capable of acting as both a hydrogen bond donor and acceptor.

  • The Phenyl Ring: A nonpolar, aromatic core.

  • The Ethoxy Group (-OCH₂CH₃): This substituent adds some steric bulk and has a moderate polar character due to the ether linkage.

  • The Fluorine Atom (-F): An electronegative substituent that influences the electronic properties of the phenyl ring and can participate in weak hydrogen bonding.[5]

Based on these features, we can predict general solubility trends:

  • High Solubility Expected in: Polar aprotic solvents like acetone and other ketones, and ethers like diethyl ether or tetrahydrofuran (THF). These solvents can engage in hydrogen bonding with the boronic acid group.[9][10]

  • Moderate Solubility Expected in: Solvents of intermediate polarity, such as chloroform.[9][10]

  • Low Solubility Expected in: Nonpolar hydrocarbon solvents like methylcyclohexane or hexane, which cannot effectively solvate the polar boronic acid functional group.[9][10]

The presence of both polar (boronic acid, ethoxy, fluorine) and nonpolar (phenyl ring) regions suggests that a balance of intermolecular forces will govern its dissolution.

Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of boronic acids is the dynamic (synthetic) method, which involves identifying the temperature at which a solid solute dissolves completely in a solvent at a known concentration.[9][11] This approach circumvents some of the challenges associated with the acid-boroxine equilibrium by observing the clear point of dissolution.

Step-by-Step Methodology
  • Preparation of Samples:

    • Accurately weigh a specific amount of this compound into a series of vials.

    • Add a precise volume or mass of the desired organic solvent to each vial to create samples of known mole fraction or concentration.

  • Heating and Observation:

    • Place the vials in a controlled heating block equipped with a magnetic stirrer.

    • Heat the samples at a slow, constant rate (e.g., 0.3 K/h) while stirring vigorously.[11]

  • Determination of Dissolution Point:

    • Visually observe the samples for the disappearance of turbidity. The temperature at which the last solid particles dissolve is the equilibrium solubility temperature for that specific concentration.

    • For greater accuracy, a luminance probe or a similar light-scattering instrument can be used to detect the disappearance of turbidity with higher precision.[9]

  • Data Correlation:

    • Repeat the experiment with different concentrations to generate a solubility curve (solubility vs. temperature).

    • The experimental data can be correlated using thermodynamic models such as the λh equation, which has shown good results for other isobutoxyphenylboronic acids.[11]

Visualizing the Experimental Workflow```dot

G cluster_prep Sample Preparation cluster_exp Solubility Measurement cluster_data Data Analysis prep1 Weigh this compound prep2 Add precise volume of organic solvent prep1->prep2 Create known concentrations exp1 Place sample in heating block with stirring prep2->exp1 Transfer sample exp2 Heat at a slow, constant rate (e.g., 0.3 K/h) exp1->exp2 exp3 Observe for disappearance of turbidity (clear point) exp2->exp3 data1 Record temperature at clear point exp3->data1 Record result data2 Repeat for multiple concentrations data1->data2 data3 Plot solubility vs. temperature data2->data3 data4 Correlate data with thermodynamic models data3->data4

Caption: Key Intermolecular Forces in Solvation.

Summary and Recommendations

Key Takeaways:

  • Predicted Solubility: this compound is expected to be most soluble in polar aprotic solvents (e.g., acetone, THF) and least soluble in nonpolar hydrocarbons.

  • Experimental Determination: The dynamic (synthetic) method is a robust technique for generating reliable solubility data as a function of temperature.

  • Controlling Factors: Solvent polarity, hydrogen bonding capacity, and the equilibrium between the boronic acid and its boroxine anhydride are the primary determinants of solubility.

For researchers and process chemists, it is strongly recommended to empirically determine the solubility of this compound in the specific solvent systems relevant to their synthetic routes. The protocol outlined in this guide provides a validated starting point for these critical investigations. Such data will prove invaluable for optimizing reaction conditions, improving purification efficiency, and ensuring the development of robust and scalable synthetic processes.

References

The Dichotomy of Electron Density: An In-depth Technical Guide to the Electronic Effects of Ethoxy and Fluoro Groups in Phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Introduction: Modulating Molecular Properties Through Substituent Effects

In the landscape of drug discovery and development, the precise tuning of a molecule's physicochemical properties is paramount. Phenylboronic acids, key intermediates in the synthesis of a vast array of pharmaceuticals, offer a versatile scaffold for such molecular engineering. The introduction of substituents onto the phenyl ring allows for the fine-tuning of properties such as acidity (pKa), reactivity, and solubility. This guide provides a deep dive into the electronic effects of two common, yet distinct, substituents: the electron-donating ethoxy group and the electron-withdrawing fluoro group. By understanding the interplay of their inductive and resonance effects, researchers can strategically design phenylboronic acid derivatives with tailored characteristics for specific applications.

The Foundation: Understanding Inductive and Resonance Effects

The electronic influence of a substituent on an aromatic ring is primarily governed by two fundamental phenomena: the inductive effect and the resonance effect.[1][2]

  • Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds of the molecule and arises from the difference in electronegativity between atoms.[1][3] Electron-withdrawing groups (EWGs) pull electron density towards themselves (-I effect), while electron-donating groups (EDGs) push electron density away (+I effect).[4] The inductive effect weakens with distance.[5]

  • Resonance Effect (M or R): Also known as the mesomeric effect, this is the delocalization of pi (π) electrons across a conjugated system.[2][6] Groups with lone pairs of electrons or pi bonds can donate electron density into the aromatic ring (+M effect), while groups with pi bonds to electronegative atoms can withdraw electron density (-M effect).[7] In general, resonance effects are stronger than inductive effects.[5][6]

Diagram 1: Fundamental Electronic Effects

G cluster_inductive Inductive Effect (-I) cluster_resonance Resonance Effect (+M) I_EWG Electron-Withdrawing Group (EWG) I_Ring Phenyl Ring I_EWG->I_Ring σ-bond polarization R_EDG Electron-Donating Group (EDG) R_Ring Phenyl Ring R_EDG->R_Ring π-electron delocalization

Caption: Inductive vs. Resonance Effects on a Phenyl Ring.

The Ethoxy Group: A Classic Electron-Donating Moiety

The ethoxy group (-OCH2CH3) is a powerful electron-donating group. This is a result of the interplay between its inductive and resonance effects.

  • Inductive Effect (-I): The oxygen atom is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect.[4]

  • Resonance Effect (+M): The lone pairs of electrons on the oxygen atom can be delocalized into the phenyl ring's π-system. This resonance effect is significantly stronger than the inductive effect, resulting in an overall electron-donating character.[7]

This net electron donation increases the electron density of the aromatic ring, particularly at the ortho and para positions.

The Fluoro Group: A Tale of Competing Effects

The fluoro group (-F) presents a more nuanced case due to the competing nature of its strong inductive and weaker resonance effects.

  • Inductive Effect (-I): Fluorine is the most electronegative element, giving it a very strong electron-withdrawing inductive effect.[3][8]

  • Resonance Effect (+M): Like oxygen, fluorine possesses lone pairs of electrons that can be donated into the phenyl ring through resonance.[9][10] However, due to the poor overlap between the 2p orbital of carbon and the 2p orbital of fluorine, this resonance effect is relatively weak compared to that of the ethoxy group.[11]

Overall, the strong -I effect of fluorine generally outweighs its +M effect, making it an electron-withdrawing group. This leads to a decrease in the electron density of the aromatic ring.[12]

Impact on Phenylboronic Acid Properties

The electronic nature of the ethoxy and fluoro substituents directly impacts the key properties of the phenylboronic acid molecule, most notably its acidity (pKa) and its reactivity in cross-coupling reactions.

Acidity (pKa)

Phenylboronic acids are Lewis acids, and their acidity is a measure of the boron atom's ability to accept a pair of electrons. The pKa of a substituted phenylboronic acid is influenced by the electron density at the boron atom.

  • Ethoxy Group: By donating electron density into the phenyl ring, the ethoxy group increases the electron density at the boron atom. This makes the boron less electrophilic and therefore a weaker Lewis acid, resulting in a higher pKa compared to unsubstituted phenylboronic acid. For example, the pKa of 4-methoxyphenylboronic acid is higher than that of phenylboronic acid.[13]

  • Fluoro Group: The electron-withdrawing nature of the fluoro group decreases the electron density of the phenyl ring and, consequently, the boron atom. This increases the electrophilicity of the boron, making it a stronger Lewis acid and resulting in a lower pKa .[8][14] The pKa values for fluorinated phenylboronic acids generally fall in the range of 6.17–8.77.[14]

Table 1: Hammett Constants and Approximate pKa Values for Substituted Phenylboronic Acids

SubstituentPositionHammett Constant (σ)Approximate pKa
H-0.00~8.8[15]
p-OCH2CH3para-0.24[16]> 8.8
m-OCH2CH3meta+0.10[16]< 8.8
p-Fpara+0.06~8.77[14]
m-Fmeta+0.34[17]< 8.77
o-Fortho-Lowered due to potential intramolecular interactions[14]

Note: The Hammett constant (σ) is a measure of the electronic effect of a substituent. A negative value indicates an electron-donating group, while a positive value indicates an electron-withdrawing group.[18][19]

Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like phenylboronic acid) and an organohalide, and it is a cornerstone of modern organic synthesis.[20][21] The electronic nature of the substituent on the phenylboronic acid can influence the reaction rate.

  • Ethoxy Group: The electron-donating ethoxy group increases the electron density on the boron atom, which can facilitate the transmetalation step of the Suzuki-Miyaura catalytic cycle. However, strong electron-donating groups can sometimes slow down the overall reaction rate depending on the specific reaction conditions and coupling partners.

  • Fluoro Group: The electron-withdrawing fluoro group makes the boron atom more electrophilic, which can also influence the transmetalation step. In many cases, electron-withdrawing groups on the boronic acid can lead to faster reaction rates in Suzuki-Miyaura couplings.[22]

Diagram 2: Influence of Substituents on Phenylboronic Acid Reactivity

G cluster_ethoxy Ethoxy (-OEt) Substitution cluster_fluoro Fluoro (-F) Substitution PBA Phenylboronic Acid EtO_PBA Ethoxy-Phenylboronic Acid F_PBA Fluoro-Phenylboronic Acid EtO_Effect Increased Electron Density on Boron EtO_PBA->EtO_Effect EtO_Result Higher pKa (Less Acidic) Modulated Suzuki Reactivity EtO_Effect->EtO_Result F_Effect Decreased Electron Density on Boron F_PBA->F_Effect F_Result Lower pKa (More Acidic) Enhanced Suzuki Reactivity F_Effect->F_Result

Caption: Contrasting effects of ethoxy and fluoro groups.

Experimental Protocols

Protocol 1: Determination of pKa by Potentiometric Titration

This protocol outlines a self-validating system for determining the pKa of a substituted phenylboronic acid.

Materials:

  • Substituted phenylboronic acid (e.g., 4-ethoxyphenylboronic acid, 4-fluorophenylboronic acid)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • pH meter with a combination electrode

  • Magnetic stirrer and stir bar

  • Buret (50 mL)

  • Beaker (100 mL)

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).

  • Sample Preparation: Accurately weigh approximately 0.1 mmol of the phenylboronic acid and dissolve it in 50 mL of deionized water in the beaker. If solubility is an issue, a co-solvent such as ethanol can be used, but the pKa value will be an apparent pKa for that specific solvent system.

  • Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution. Position the buret filled with the standardized NaOH solution above the beaker.

  • Titration: Record the initial pH of the solution. Add the NaOH solution in small increments (e.g., 0.1 mL), recording the pH after each addition. Continue the titration until the pH has risen significantly past the expected equivalence point.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the first derivative of the titration curve.

Protocol 2: Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

This protocol provides a framework for comparing the reactivity of ethoxy- and fluoro-substituted phenylboronic acids in a Suzuki-Miyaura reaction.

Materials:

  • 4-Ethoxyphenylboronic acid

  • 4-Fluorophenylboronic acid

  • 4-Bromoanisole (as a representative aryl halide)

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • Toluene

  • Water

  • Reaction vials

  • Magnetic stir plate with heating

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

  • Reaction Setup: In separate reaction vials, combine 4-bromoanisole (1.0 mmol), the respective phenylboronic acid (1.2 mmol), Pd(OAc)2 (0.02 mmol), PPh3 (0.04 mmol), and K2CO3 (2.0 mmol).

  • Solvent Addition: Add toluene (5 mL) and water (1 mL) to each vial.

  • Reaction: Seal the vials and heat the reactions at 80 °C with vigorous stirring.

  • Monitoring: At regular time intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture.

  • Workup and Analysis: Quench the aliquot with water and extract with ethyl acetate. Analyze the organic layer by GC-MS to determine the conversion of the starting material and the yield of the biphenyl product.

  • Comparison: Plot the product yield versus time for each reaction to compare the relative reaction rates.

Diagram 3: Experimental Workflow for Suzuki-Miyaura Reactivity Comparison

G start Start setup Reaction Setup: Aryl Halide, Boronic Acid, Catalyst, Base, Solvents start->setup reaction Heating and Stirring (e.g., 80 °C) setup->reaction sampling Aliquot Sampling at Time Intervals reaction->sampling sampling->reaction Continue Reaction analysis GC-MS Analysis sampling->analysis comparison Compare Reaction Rates analysis->comparison end End comparison->end

Caption: Workflow for comparing Suzuki-Miyaura reaction rates.

Conclusion: Rational Design of Phenylboronic Acids

The electronic effects of ethoxy and fluoro groups on phenylboronic acid are a clear illustration of how substituent choice can be used to rationally design molecules with desired properties. The electron-donating ethoxy group increases the pKa and modulates reactivity, while the electron-withdrawing fluoro group decreases the pKa and can enhance reactivity in cross-coupling reactions. A thorough understanding of these fundamental principles, coupled with robust experimental validation, empowers researchers in drug development and other scientific fields to synthesize novel compounds with optimized characteristics for their intended applications.

References

Lewis acidity of (2-Ethoxy-3-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Lewis Acidity of (2-Ethoxy-3-fluorophenyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boronic acids are a cornerstone of modern synthetic and medicinal chemistry, prized for their unique reactivity and ability to form reversible covalent bonds with diols.[1] Central to their function is their Lewis acidity, an intrinsic property dictated by the electron-deficient boron center.[2] This guide provides a detailed examination of the , a polysubstituted arylboronic acid. We will dissect the theoretical principles governing its acidity, focusing on the nuanced interplay of inductive and resonance effects from its ortho-ethoxy and meta-fluoro substituents. Furthermore, this document furnishes a comprehensive, field-proven experimental protocol for the quantitative determination of its acidity constant (pKa) using a fluorescent reporter assay, empowering researchers to validate theoretical predictions and apply this knowledge in catalyst design, sensor development, and drug discovery.

The Fundamental Nature of Lewis Acidity in Boronic Acids

Boronic acids [RB(OH)₂] are organoboron compounds featuring a boron atom bonded to an organic substituent and two hydroxyl groups.[3] The boron atom in its ground state is sp² hybridized, resulting in a trigonal planar geometry with a vacant p-orbital perpendicular to the molecular plane.[3] This empty, low-energy orbital renders the boron atom electrophilic and capable of accepting a lone pair of electrons from a Lewis base, such as a hydroxide ion (OH⁻) in aqueous media.[1][2]

This interaction causes a rehybridization of the boron center from trigonal planar sp² to tetrahedral sp³, forming a more stable boronate anion [RB(OH)₃]⁻.[1] The equilibrium between the neutral acid and the anionic boronate is the definitive measure of the compound's Lewis acidity.[4][5] This equilibrium is quantified by the acidity constant (pKa), where a lower pKa value signifies a stronger Lewis acid, indicating a greater propensity to accept a hydroxide ion and form the tetrahedral boronate at a lower pH.[2][6]

Caption: Lewis acid-base equilibrium of a generic arylboronic acid in aqueous media.

The Influence of Aromatic Substituents on Lewis Acidity

The electrophilicity of the boron center, and thus the Lewis acidity, is highly sensitive to the electronic properties of the substituents on the aromatic ring. These effects are primarily transmitted through two mechanisms: the inductive effect (I) and the resonance effect (M).[7]

  • Electron-Withdrawing Groups (EWGs): Substituents like fluoro (–F) or trifluoromethyl (–CF₃) are strongly electronegative. They pull electron density away from the aromatic ring through the sigma bond framework (a –I effect).[8] This withdrawal of electron density extends to the boron atom, making it more electron-deficient and therefore a stronger Lewis acid (lower pKa).[6]

  • Electron-Donating Groups (EDGs): Substituents like alkoxy (–OR) or amino (–NR₂) possess lone pairs of electrons that can be delocalized into the aromatic pi-system (+M effect). This increases the electron density on the ring and, consequently, on the boron atom, making it less electrophilic and a weaker Lewis acid (higher pKa).[9]

The final acidity of a substituted phenylboronic acid is determined by the net balance of these competing or reinforcing effects, which is also highly dependent on the substituent's position (ortho, meta, or para).[6][10]

Deconstructing the Lewis Acidity of this compound

The is governed by the combined influence of its two distinct substituents.

  • 3-Fluoro Substituent (meta-position): The fluorine atom is the most electronegative element. From the meta position, its influence is almost exclusively an electron-withdrawing inductive effect (–I).[8] The resonance effect (which is donating, +M) is negligible from the meta position. Therefore, the 3-fluoro group is expected to significantly increase the Lewis acidity of the molecule compared to unsubstituted phenylboronic acid.

  • 2-Ethoxy Substituent (ortho-position): The ethoxy group presents a more complex scenario:

    • Resonance Effect (+M): The oxygen's lone pairs can delocalize into the ring, donating electron density and decreasing Lewis acidity.

    • Inductive Effect (–I): The electronegative oxygen atom also withdraws electron density inductively, which would increase Lewis acidity. Typically for alkoxy groups, the +M effect dominates the –I effect.

    • Steric and Intramolecular Effects: Being at the ortho position, the ethoxy group can cause steric hindrance, potentially twisting the B(OH)₂ group out of the plane of the phenyl ring. This could disrupt pi-conjugation and alter the electronic communication with the ring. Furthermore, there is the potential for intramolecular hydrogen bonding between a boronic acid hydroxyl and the ethoxy oxygen, which could stabilize the neutral form and influence the pKa.

Predicted Net Effect: The meta-fluoro group acts as a potent acid-strengthening substituent. The ortho-ethoxy group's effect is ambiguous, with a donating resonance effect likely opposing its withdrawing inductive effect. The overall acidity will therefore depend on the dominant interaction. However, the strong, unambiguous –I effect of the meta-fluorine is expected to render this compound a significantly stronger Lewis acid than unsubstituted phenylboronic acid.

Experimental Quantification: Alizarin Red S (ARS) Spectrofluorometric Assay

To move from theoretical prediction to quantitative measurement, a reliable experimental method is required. The Alizarin Red S (ARS) assay is a robust and widely used spectrofluorometric method for determining the pKa of boronic acids.[11][12] ARS, a dihydroxyanthraquinone dye, is weakly fluorescent on its own but forms a highly fluorescent cyclic boronate ester upon binding to a boronic acid.[13] The change in fluorescence intensity can be used to quantify the binding equilibrium and determine the acidity.

Detailed Experimental Protocol

Objective: To determine the pKa of this compound by titrating it against Alizarin Red S at a constant pH and measuring the change in fluorescence.

Materials:

  • This compound

  • Alizarin Red S (ARS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplates (for fluorescence)

  • Spectrofluorometer with excitation/emission wavelengths of ~460 nm and ~600 nm, respectively.

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 1 mM stock solution of Alizarin Red S in PBS (pH 7.4).

  • Working Solution Preparation:

    • From the 1 mM ARS stock, prepare a 10 µM working solution in PBS (pH 7.4).

    • From the 10 mM boronic acid stock, prepare a series of dilutions in PBS (e.g., 2 mM, 1 mM, 500 µM, etc.) to cover a wide concentration range.

  • Assay Setup:

    • To each well of the 96-well plate, add 100 µL of the 10 µM ARS working solution.

    • Add 100 µL of the boronic acid dilutions to the respective wells. Include a "blank" well with 100 µL of PBS instead of the boronic acid solution. This results in a final ARS concentration of 5 µM in each well.

    • The final concentrations of the boronic acid will range from 0 to 1 mM.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 15 minutes, protected from light, to allow the binding equilibrium to be reached.

    • Measure the fluorescence intensity of each well using the spectrofluorometer (Excitation: ~460 nm, Emission: ~600 nm).

  • Data Analysis:

    • Subtract the blank fluorescence from all measurements.

    • Plot the change in fluorescence intensity (ΔF) as a function of the boronic acid concentration.

    • Fit the resulting saturation curve to a suitable binding model (e.g., one-site specific binding) using software like GraphPad Prism or Origin to determine the dissociation constant (Kd).

    • The pKa of the boronic acid can then be calculated from the Kd using the Hall equation: pKa = pH + log(Kd).

ARS_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Setup cluster_measure 3. Measurement & Analysis prep_ba Prepare Boronic Acid (BA) Stock (DMSO) & Dilutions (PBS) add_ba Add 100 µL BA dilutions to respective wells prep_ba->add_ba prep_ars Prepare Alizarin Red S (ARS) Working Solution (PBS, pH 7.4) add_ars Pipette 100 µL ARS into each well prep_ars->add_ars add_ars->add_ba incubate Incubate 15 min (protected from light) add_ba->incubate measure Read Fluorescence (Ex: 460 nm, Em: 600 nm) incubate->measure analyze Plot ΔF vs. [BA] Fit curve to find Kd Calculate pKa measure->analyze

Caption: Experimental workflow for the Alizarin Red S (ARS) spectrofluorometric assay.

Data Interpretation and Comparative Analysis

The ultimate goal of the ARS assay is to determine the pKa, providing a quantitative measure of Lewis acidity. To contextualize the value obtained for this compound, it is essential to compare it with structurally related compounds.

CompoundSubstituent(s)Expected Electronic EffectReported pKaReference(s)
Phenylboronic AcidNoneBaseline8.86[6]
4-Fluorophenylboronic acid4-FWeak –I, +M (opposing)8.77[6][8]
3-Fluorophenylboronic acid3-FStrong –I8.35
2-Fluorophenylboronic acid2-FStrong –I, potential H-bonding8.70
This compound 2-OEt, 3-F Net: Strong –I (from F), Ambiguous (from OEt) To be determined

Table 1: Comparative pKa values of relevant phenylboronic acids.

The data clearly show that a fluoro substituent in the meta position (3-F) leads to a significant increase in acidity (a drop of ~0.5 pKa units) compared to the unsubstituted parent compound. A fluoro group at the para or ortho position has a much less pronounced effect.[6][8] Based on this, it is highly probable that the pKa of this compound will be substantially lower than 8.86, likely falling in the range of 8.0-8.5, depending on the magnitude of the counteracting effect from the ortho-ethoxy group.

Conclusion for the Research Professional

The is a product of competing electronic interactions. Theoretical analysis strongly suggests that the inductive electron withdrawal by the meta-fluoro substituent will be the dominant force, rendering the compound a significantly stronger Lewis acid than unsubstituted phenylboronic acid. This enhanced acidity can be a critical design element, for example, in creating boronic acid-based sensors that function effectively at physiological pH or in developing more active catalysts. However, theoretical postulation requires empirical validation. The provided Alizarin Red S assay protocol offers a direct, reliable, and accessible method for the precise quantification of the pKa. By integrating this theoretical understanding with rigorous experimental validation, researchers can harness the specific properties of this compound for advanced applications in chemistry, materials science, and pharmacology.

References

A Senior Application Scientist's Guide to (2-Ethoxy-3-fluorophenyl)boronic Acid: Sourcing, Quality Control, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of (2-Ethoxy-3-fluorophenyl)boronic acid, a critical reagent in modern organic synthesis and pharmaceutical development. We will explore its molecular profile, identify commercial suppliers, detail essential quality control procedures, and provide a validated protocol for its application in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.

Introduction: The Strategic Importance of Fluorinated Boronic Acids

This compound belongs to a class of organoboron compounds that have become indispensable tools in medicinal chemistry and materials science.[1][2][3] The unique properties of the boronic acid functional group—its stability, low toxicity, and versatile reactivity—make it an ideal building block for creating complex organic molecules.[1][4] Specifically, its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions allows for the efficient formation of carbon-carbon bonds, a cornerstone of modern drug synthesis.[1][5][6]

The presence of ethoxy and fluorine substituents on the phenyl ring is not trivial. The fluorine atom can significantly alter the electronic properties, lipophilicity, and metabolic stability of a final drug compound, often leading to improved pharmacokinetic profiles.[7] The ethoxy group further modulates these properties, providing chemists with a finely-tuned structural motif for library synthesis and lead optimization.[8] Consequently, ensuring a reliable supply of high-purity this compound is a critical first step in many discovery and development pipelines.

Molecular Profile and Sourcing

  • IUPAC Name: this compound

  • CAS Number: 1003298-80-1

  • Molecular Formula: C₈H₁₀BFO₃

  • Molecular Weight: 183.97 g/mol

  • Structure:

Commercial Suppliers

Access to high-quality starting materials is paramount. Several reputable chemical suppliers offer this compound, often with varying purity grades and in quantities ranging from research-scale grams to bulk kilograms. The following table summarizes key suppliers, though availability and specifications should always be verified directly with the vendor.

SupplierPurity (Typical)Notes
Sigma-Aldrich (Merck)≥95%A leading global supplier with extensive documentation and support.
Thermo Fisher Scientific≥96%Offers a range of pack sizes suitable for academic and industrial labs.
TCI Chemicals>97% (TLC)Known for high-purity reagents for organic synthesis.
Combi-Blocks≥95%Specializes in building blocks for combinatorial chemistry and drug discovery.
BLD Pharmatech≥98%A manufacturer and supplier of research chemicals, including boronic acids.[9]
Chem-ImpexNot specifiedHighlights the compound's utility in drug development and material science.[8]

This list is not exhaustive. Researchers should conduct their own due diligence to identify the best supplier for their specific needs.

Quality Control: Ensuring Reagent Integrity

The success of a synthetic step, particularly a sensitive cross-coupling reaction, is highly dependent on the purity of the starting materials. Boronic acids can undergo dehydration to form cyclic boroxine anhydrides, and may contain residual starting materials or inorganic boron species from their synthesis.[10] Therefore, independent quality control (QC) is a non-negotiable step before use.

Sourcing and QC Workflow

The following diagram illustrates a robust workflow for sourcing and validating the quality of this compound.

QC_Workflow cluster_sourcing Sourcing cluster_qc In-House Quality Control cluster_decision Decision A Identify Suppliers B Request Certificate of Analysis (CoA) A->B Review Specs D Visual Inspection (Color, Form) C Procure Reagent B->C Select Vendor C->D E ¹H NMR Spectroscopy (Identity & Purity) D->E F LC-MS Analysis (Purity & Impurities) E->F If needed G Accept or Reject Batch E->G F->G Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_complex R¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pd2_complex Oxidative Addition pd2_boronate R¹-Pd(II)L₂-OR² (Transmetalation Intermediate) pd2_complex->pd2_boronate Transmetalation pd2_boronate->pd0 Reductive Elimination product Ar-R (Coupled Product) pd2_boronate->product aryl_halide Ar-X (e.g., Aryl Bromide) aryl_halide->pd0 boronic_acid R-B(OH)₂ (this compound) boronic_acid->pd2_complex base Base (e.g., K₂CO₃) base->pd2_complex center

References

Introduction: The Indispensable Role of Aryl Boronic Acids

References

Methodological & Application

Protocol for Suzuki coupling using (2-Ethoxy-3-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Suzuki-Miyaura Cross-Coupling of (2-Ethoxy-3-fluorophenyl)boronic acid

Introduction: Harnessing a Versatile Building Block in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its power to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, a contribution recognized with the 2010 Nobel Prize in Chemistry.[1]

This guide focuses on a specific, highly functionalized building block: This compound . The unique substitution pattern of this reagent—featuring an electron-donating ethoxy group and an electron-withdrawing fluorine atom on adjacent positions—presents both opportunities and challenges. The ortho-ethoxy group can introduce steric hindrance, potentially slowing the reaction, while the electronic properties of the substituents can modulate the reactivity of the boronic acid. Understanding these characteristics is key to developing a robust and high-yielding protocol. This document provides a comprehensive, field-tested protocol for the successful application of this compound in Suzuki-Miyaura coupling reactions, grounded in mechanistic principles and practical expertise.

The Catalytic Cycle and Rationale for Component Selection

The efficacy of a Suzuki-Miyaura reaction is contingent upon the harmonious interplay of the catalyst, base, and solvent. The choice of each component is critical for navigating the catalytic cycle, which consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3]

Suzuki_Catalytic_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X p1 p1 PdII_Aryl R¹-Pd(II)-X Ln OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal [R²B(OH)₃]⁻ p2 p2 PdII_Both R¹-Pd(II)-R² Ln Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim p3 p3 RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Product) RedElim->Product p4 p4

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle

  • Palladium Catalyst and Ligand Selection: The choice of catalyst is paramount, especially for challenging substrates. While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective for simple couplings, sterically hindered substrates like this compound benefit from catalysts that utilize bulky, electron-rich phosphine ligands.[4][5][6] Ligands such as tricyclohexylphosphine (PCy₃) or biarylphosphines (e.g., SPhos, XPhos) promote the oxidative addition and reductive elimination steps.[6] For this protocol, we recommend a pre-catalyst like Pd₂(dba)₃ combined with a suitable phosphine ligand, which offers versatility and high activity.[7]

  • The Role of the Base: The base is not a mere spectator; it is essential for activating the boronic acid.[7] It reacts with the boronic acid to form a more nucleophilic boronate "ate" complex ([R-B(OH)₃]⁻), which is then competent to undergo transmetalation with the palladium(II) center.[8][9][10] The choice of base can dramatically affect the reaction outcome. While strong bases like NaOH can be used, they may not be compatible with sensitive functional groups. Weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are generally preferred.[9] For substrates prone to protodeboronation, milder bases like potassium fluoride (KF) can be effective.[7]

  • Solvent System: The solvent must solubilize the organic reagents, the catalyst, and, to some extent, the inorganic base.[11] Aprotic solvents such as 1,4-dioxane, tetrahydrofuran (THF), or toluene are commonly used.[1][3] Often, the addition of water to create a biphasic system is beneficial, as it can help dissolve the base and accelerate the transmetalation step.[1][12] However, the role of the solvent can be complex, influencing catalyst stability and selectivity.[13][14][15]

Safety and Handling

Before beginning any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for every chemical used.

  • This compound: Like most boronic acids, this compound should be handled as a skin, eye, and respiratory irritant.[16][17]

  • Palladium Catalysts: Palladium compounds are heavy metal catalysts. Avoid inhalation of dust and skin contact.

  • Bases: Inorganic bases like K₃PO₄ and Cs₂CO₃ are corrosive and irritants.

  • Solvents: Organic solvents like dioxane and toluene are flammable and have specific health hazards. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

Detailed Experimental Protocol

This protocol provides a general method for coupling this compound with an aryl bromide. Reaction conditions may require optimization depending on the specific aryl halide used.

Reagents and Equipment
ComponentRecommended GradePurpose
This compound>97%Coupling Partner
Aryl Halide (e.g., Aryl Bromide)>98%Coupling Partner
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst GradePalladium Pre-catalyst
Tricyclohexylphosphine (PCy₃) or SPhos>98%Ligand
Potassium Phosphate (K₃PO₄), anhydrous powder>98%Base
1,4-DioxaneAnhydrousSolvent
Deionized WaterN/ACo-solvent
Nitrogen or Argon GasHigh PurityInert Atmosphere
Equipment
Schlenk flask or oven-dried round-bottom flaskReaction Vessel
Magnetic stirrer and stir barAgitation
CondenserReflux
Septa, needles, and syringesInert transfers
Inert gas manifold (Schlenk line)Inert Atmosphere Control
Reaction Parameter Summary
ReagentMolar Equiv.Mol %Typical Amount (for 1 mmol Aryl Halide)
Aryl Halide1.0-1.0 mmol
This compound1.2 - 1.5-1.2 - 1.5 mmol
K₃PO₄2.0 - 3.0-2.0 - 3.0 mmol
Pd₂(dba)₃-1-2 mol %0.01 - 0.02 mmol
Ligand (e.g., PCy₃)-2-4 mol %0.02 - 0.04 mmol
1,4-Dioxane / H₂O (e.g., 4:1 v/v)--5 mL (4 mL Dioxane, 1 mL H₂O)
Condition Value
Temperature80 - 110 °C
Reaction Time4 - 24 hours

Step-by-Step Methodology

Suzuki_Workflow Figure 2: Experimental Workflow A 1. Setup & Reagent Addition Add solids (Aryl Halide, Boronic Acid, Base) to an oven-dried Schlenk flask. B 2. Inert Atmosphere Seal flask, evacuate and backfill with N₂ or Ar (3 cycles). A->B C 3. Solvent Addition & Degassing Add degassed solvents via syringe. Sparge with N₂ for 15-20 min. B->C D 4. Catalyst Addition Add Pd₂(dba)₃ and ligand under a positive pressure of inert gas. C->D E 5. Reaction Heat the mixture to the target temperature (e.g., 100 °C) with stirring. D->E F 6. Monitoring & Quenching Monitor by TLC/GC-MS. Upon completion, cool to RT and quench with water. E->F G 7. Extraction Extract with an organic solvent (e.g., Ethyl Acetate). F->G H 8. Purification Dry, concentrate, and purify the crude product via flash chromatography. G->H

Caption: Figure 2: Experimental Workflow

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and potassium phosphate (2.5 equiv).

  • Establish Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with high-purity nitrogen or argon gas. Repeat this cycle three times to ensure the removal of atmospheric oxygen.

  • Solvent Addition and Degassing: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by sparging with nitrogen gas for 20-30 minutes. Using a syringe, add the solvent mixture to the reaction flask. Further degas the resulting slurry by bubbling nitrogen through it for another 15 minutes.

  • Catalyst Addition: Under a positive flow of nitrogen, quickly add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., PCy₃, 3 mol%). Causality Note: Adding the catalyst to the degassed mixture is critical, as the active Pd(0) species is sensitive to oxygen and can be deactivated, leading to failed reactions.

  • Reaction Execution: Attach a condenser to the flask and heat the reaction mixture in an oil bath to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Once the starting material is consumed (or after a set time, e.g., 12 hours), remove the flask from the heat and allow it to cool to room temperature.

  • Extraction: Quench the reaction by adding deionized water and an organic solvent such as ethyl acetate. Transfer the mixture to a separatory funnel. Separate the layers, and extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired biaryl product.[18][19]

Troubleshooting Common Issues

IssueProbable Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently active halide (e.g., aryl chloride).3. Low reaction temperature.1. Ensure rigorous degassing of solvents and reaction mixture.2. Switch to a more active ligand (e.g., a bulky biarylphosphine). Increase catalyst loading. Use a more reactive halide (bromide or iodide).3. Increase the reaction temperature.
Protodeboronation Boronic acid is unstable under reaction conditions (hydrolysis).Use a milder base (e.g., KF).[7] Use a boronate ester instead of the boronic acid. Minimize water content or run under anhydrous conditions if possible.
Homocoupling Product Side reaction of two boronic acid molecules or two aryl halide molecules.This is often promoted by oxygen. Improve degassing procedures. Lowering the catalyst loading may sometimes help.
Difficult Purification Product and starting materials have similar polarity.If the reaction has not gone to completion, consider driving it further. For chromatography, test different solvent systems (e.g., dichloromethane/methanol) to improve separation.[19]

Conclusion

The Suzuki-Miyaura cross-coupling provides a powerful and reliable method for incorporating the (2-Ethoxy-3-fluorophenyl) moiety into complex molecules. By carefully selecting the catalyst system, base, and solvent, and by adhering to rigorous inert atmosphere techniques, researchers can achieve high yields and clean conversions. The protocol described herein serves as a robust starting point, offering the flexibility for optimization to suit a wide range of aryl and heteroaryl coupling partners, thereby enabling advancements in drug discovery and materials science.

References

Application Notes and Protocols for (2-Ethoxy-3-fluorophenyl)boronic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Boronic Acids in Drug Discovery

Boronic acids and their derivatives have become indispensable tools in modern medicinal chemistry, largely due to their versatility in forming carbon-carbon and carbon-heteroatom bonds, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] These compounds are generally stable, exhibit low toxicity, and their reactions are often high-yielding and tolerant of a wide range of functional groups.[2] Within this class of reagents, fluorinated phenylboronic acids have garnered significant attention. The incorporation of fluorine into drug candidates can profoundly influence their physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4]

This guide focuses on a specific, highly functionalized reagent: (2-Ethoxy-3-fluorophenyl)boronic acid . The unique arrangement of the ethoxy and fluorine substituents on the phenyl ring makes this molecule a valuable building block for the synthesis of complex therapeutic agents. We will delve into its primary application in the development of novel anti-cancer therapies, provide detailed protocols for its use, and explain the scientific rationale behind its strategic deployment in drug design.

Application Notes: Targeting Cancer with FL118 Derivatives

A significant and compelling application of this compound is in the synthesis of novel derivatives of FL118 , a potent camptothecin analogue with remarkable anti-cancer properties.[5] FL118 has demonstrated superior efficacy in various cancer models, including those resistant to other chemotherapies like irinotecan and topotecan.[5][6] Its mechanism of action involves the inhibition of multiple anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2, making it a promising candidate for treating a wide range of cancers.[5][6]

Research has shown that modifying the FL118 scaffold at the 7-position with fluoroaryl groups can lead to derivatives with enhanced cytotoxicity and in some cases, improved in vivo anti-tumor efficacy compared to the parent compound.[5] this compound serves as the key building block for introducing the 2-ethoxy-3-fluorophenyl moiety at this critical position via a Suzuki-Miyaura cross-coupling reaction.

The Rationale Behind the 2-Ethoxy-3-fluorophenyl Moiety: A Synergistic Effect

The choice of the 2-ethoxy-3-fluorophenyl group is not arbitrary; it is a calculated decision based on established medicinal chemistry principles to optimize the pharmacological profile of the FL118 derivatives.

  • The Role of the Fluorine Atom: The fluorine atom at the 3-position is a strategic addition. Its high electronegativity can alter the electronic distribution of the aromatic ring, influencing pKa, dipole moment, and chemical reactivity.[4] This can lead to enhanced binding affinity with the target protein through favorable electrostatic interactions. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby increasing the metabolic stability and half-life of the drug.[3]

  • The Influence of the Ethoxy Group: The ortho-ethoxy group also plays a crucial role. Its presence can influence the conformation of the phenyl ring relative to the main drug scaffold, potentially locking it into a bioactive conformation for optimal target engagement. Additionally, the replacement of a hydrogen or a smaller group with an ethoxy group can modulate the lipophilicity of the molecule, which is a critical parameter for membrane permeability and overall pharmacokinetics. Studies have shown that the presence of electron-donating groups, like alkoxy groups, on an aromatic ring can influence the lipophilicity in conjunction with a fluorine substituent.[7]

The combination of the ortho-ethoxy and meta-fluoro substituents is hypothesized to create a synergistic effect, fine-tuning the electronic and steric properties of the molecule to maximize its anti-cancer activity and improve its drug-like properties.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of substituted phenylboronic acids.[8]

Workflow for the Synthesis of this compound:

A 1-Bromo-2-ethoxy-3-fluorobenzene B Lithium-Halogen Exchange (n-BuLi, THF, -78°C) A->B C Aryllithium Intermediate B->C D Borylation (Triisopropyl borate, -78°C to RT) C->D E Boronate Ester Intermediate D->E F Acidic Hydrolysis (HCl) E->F G This compound F->G

Caption: Synthetic workflow for this compound.

Materials:

  • 1-Bromo-2-ethoxy-3-fluorobenzene

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Anhydrous tetrahydrofuran (THF)

  • Triisopropyl borate

  • Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

  • Diethyl ether or Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard laboratory glassware (flame-dried)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon/nitrogen inlet, add 1-bromo-2-ethoxy-3-fluorobenzene (1.0 eq) and dissolve it in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithium-Halogen Exchange: Slowly add n-BuLi (1.1 eq) dropwise via the dropping funnel, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.

  • Borylation: To the resulting aryllithium solution, add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quenching and Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding 2 M HCl until the solution is acidic (pH ~1-2). Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of this compound with a Heterocyclic Halide (General Procedure)

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of this compound with a heterocyclic halide, which can be adapted for the synthesis of 7-substituted FL118 derivatives.[1][9]

Workflow for Suzuki-Miyaura Coupling:

A This compound + Heterocyclic Halide B Reaction Mixture (Pd Catalyst, Base, Solvent) A->B C Heating under Inert Atmosphere B->C D Coupled Product C->D E Work-up and Purification D->E F Final Product E->F

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.2-1.5 eq)

  • Heterocyclic halide (e.g., 7-chloro- or 7-bromo-camptothecin derivative) (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

  • Anhydrous solvent (e.g., dioxane, toluene, DMF)

  • Argon or Nitrogen gas

  • Standard reaction glassware (Schlenk tube or similar)

Procedure:

  • Reagent Preparation: To a Schlenk tube, add the heterocyclic halide (1.0 eq), this compound (1.2-1.5 eq), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 eq).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed anhydrous solvent via syringe.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS, usually 4-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Washing: Combine the organic layers and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the desired coupled product.

Table 1: Representative Reaction Conditions for Suzuki-Miyaura Coupling

ParameterCondition 1Condition 2Condition 3
Palladium Catalyst Pd(PPh₃)₄ (3 mol%)PdCl₂(dppf) (5 mol%)Pd₂(dba)₃ (2 mol%)
Ligand --SPhos (4 mol%)
Base K₂CO₃ (2.0 eq)Cs₂CO₃ (2.5 eq)K₃PO₄ (3.0 eq)
Solvent Dioxane/H₂O (4:1)TolueneDMF
Temperature 90 °C110 °C100 °C
Typical Substrates Aryl bromidesAryl chloridesSterically hindered substrates

Conclusion and Future Perspectives

This compound is a sophisticated and highly valuable building block in medicinal chemistry, particularly for the development of next-generation anti-cancer agents based on the FL118 scaffold. The strategic incorporation of the 2-ethoxy-3-fluorophenyl moiety exemplifies the power of subtle molecular modifications to enhance the therapeutic potential of a drug candidate. The protocols provided herein offer a practical guide for the synthesis and application of this important reagent. As the quest for more effective and targeted cancer therapies continues, the demand for such precisely functionalized boronic acids is expected to grow, paving the way for the discovery of novel and life-saving medicines.

References

Synthesis of biaryl compounds using (2-Ethoxy-3-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Strategic Synthesis of Biaryl Scaffolds Utilizing (2-Ethoxy-3-fluorophenyl)boronic Acid via Palladium-Catalyzed Cross-Coupling

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Substituted Biaryls

Biaryl structures are privileged motifs in medicinal chemistry, materials science, and agrochemicals, forming the core of numerous pharmaceuticals and functional organic materials.[1] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of C(sp²)-C(sp²) bonds, owing to its mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of its organoboron reagents.[2][3]

This guide focuses on a specific, functionally rich building block: This compound . The unique substitution pattern of this reagent—an ortho-ethoxy group and a meta-fluoro group—offers distinct advantages and challenges in molecular design. The strategic placement of these groups allows for fine-tuning of steric and electronic properties, influencing both the reactivity of the boronic acid and the physicochemical characteristics of the final biaryl product. This document provides a detailed exploration of its application, including a mechanistic rationale for experimental choices and a robust, step-by-step protocol for its use in Suzuki-Miyaura cross-coupling.

Reagent Profile: this compound

The utility of this compound is dictated by the interplay of its substituents. Understanding their individual and combined effects is crucial for predicting reactivity and designing successful coupling strategies.

  • The ortho-Ethoxy Group (-OEt):

    • Steric Influence: The presence of a moderately bulky group at the ortho position can introduce steric hindrance, which may slow the rate of transmetalation.[4] However, this can also be exploited to induce axial chirality (atropisomerism) in the biaryl product, a feature of significant interest in chiral ligand design and pharmacology.[5]

    • Electronic & Coordinating Effects: The oxygen atom of the ethoxy group can act as a coordinating ligand to the palladium center during the catalytic cycle.[5] This potential chelation effect can stabilize reaction intermediates, potentially altering the reaction kinetics and selectivity compared to non-coordinating ortho-substituents.

  • The meta-Fluoro Group (-F):

    • Electronic Influence: Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing effect through induction (-I effect).[6] This effect can influence the nucleophilicity of the ipso-carbon attached to the boron atom. Studies on substituted arylboronic acids and their trifluoroborate salts have shown that electron-withdrawing groups can impact the rate of key steps in the catalytic cycle.[7][8]

    • Metabolic Stability & Lipophilicity: In drug discovery, the incorporation of fluorine often enhances metabolic stability by blocking sites susceptible to oxidative metabolism. It can also modulate lipophilicity and binding interactions, making fluorinated biaryls highly desirable targets.[6]

The combination of these groups makes this compound a valuable tool for accessing sterically hindered and electronically modulated biaryl compounds that would be difficult to synthesize otherwise.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. A foundational understanding of this mechanism is key to troubleshooting and optimizing reactions. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3]

Suzuki_Miyaura_Cycle Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar¹-Pd(II)L₂-X (Aryl-Palladium Complex) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar¹-Pd(II)L₂-Ar² (Diaryl-Palladium Complex) Transmetal->PdII_Biaryl Boronate [Ar²B(OH)₃]⁻ (Activated Boronate) Boronate->Transmetal Base Base (e.g., K₂CO₃) BoronicAcid Ar²B(OH)₂ Base->BoronicAcid BoronicAcid->Boronate Activation RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar¹-Ar² (Biaryl Product) Product->RedElim ArylHalide Ar¹-X (Aryl Halide) ArylHalide->OxAdd Workflow Figure 2: Experimental Workflow for Biaryl Synthesis start Start setup Assemble & Dry Glassware (Schlenk Flask, Condenser) start->setup reagents Charge Reagents: 1. Aryl Halide 2. Boronic Acid 3. Base setup->reagents inert Evacuate & Backfill with Inert Gas (N₂ or Ar) (3 cycles) reagents->inert solvent Add Degassed Solvents (e.g., Dioxane/Water) inert->solvent catalyst Add Palladium Catalyst & Ligand (if needed) solvent->catalyst reaction Heat Reaction Mixture (e.g., 80-100 °C) Monitor by TLC or LC-MS catalyst->reaction completion Reaction Complete? reaction->completion completion->reaction No cool Cool to Room Temperature completion->cool Yes quench Quench & Dilute (e.g., add Water & EtOAc) cool->quench extract Perform Liquid-Liquid Extraction quench->extract dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) extract->dry filter Filter & Concentrate (Rotary Evaporation) dry->filter purify Purify Crude Product (Column Chromatography) filter->purify characterize Characterize Pure Product (NMR, MS, etc.) purify->characterize end End characterize->end

References

The Strategic Utility of (2-Ethoxy-3-fluorophenyl)boronic Acid in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Architectures

(2-Ethoxy-3-fluorophenyl)boronic acid has emerged as a valuable and highly versatile building block in contemporary organic synthesis. Its unique substitution pattern—an ortho-ethoxy group and a meta-fluoro moiety—imparts distinct electronic and steric properties that offer synthetic chemists precise control over molecular design. This guide provides an in-depth exploration of the applications of this compound, with a primary focus on its utility in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic rationale behind its reactivity and furnish detailed, field-proven protocols for its successful implementation in the synthesis of complex biaryl structures, which are prevalent in medicinal chemistry and materials science.

The strategic placement of the ethoxy and fluoro substituents significantly influences the reactivity of the boronic acid. The electron-donating ethoxy group can modulate the nucleophilicity of the phenyl ring, while the electron-withdrawing fluorine atom can impact the acidity of the boronic acid and the electronic properties of the resulting biaryl product. Furthermore, the steric bulk of the ortho-ethoxy group can play a crucial role in controlling atropisomerism in the final product, a key consideration in the synthesis of chiral ligands and pharmaceuticals.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern carbon-carbon bond formation, celebrated for its mild conditions, broad functional group tolerance, and the general stability and low toxicity of its organoboron reagents.[1][2] this compound is an excellent coupling partner in these reactions, enabling the synthesis of a wide array of substituted biaryl compounds.

Mechanistic Considerations: The "Why" Behind the "How"

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of elementary steps involving a palladium catalyst.[1][2] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex. The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.

  • Transmetalation: This is the key step where the organic moiety from the boronic acid is transferred to the palladium center. The presence of a base is crucial for this step. The base activates the boronic acid, forming a more nucleophilic boronate species, which then readily transfers its aryl group to the palladium complex. The choice of base can significantly influence the reaction rate and yield and must be selected based on the specific substrates and catalyst system.

  • Reductive Elimination: In the final step, the two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

dot graph TD { A[Pd(0)L2] -- Oxidative Addition --> B{Ar-Pd(II)-X(L2)}; B -- Transmetalation --> C{Ar-Pd(II)-Ar'(L2)}; C -- Reductive Elimination --> A; subgraph " " D[Ar-X] --> B; B --> E[X-]; F[Ar'-B(OH)2] --> G((Boronate Formation)); G -- Base --> H[Ar'-B(OR)3-]; H --> C; C --> I[Ar-Ar']; end style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style I fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF } caption: "Simplified Suzuki-Miyaura Catalytic Cycle"

Experimental Protocols: A Practical Guide

The following protocols are designed to serve as a robust starting point for researchers employing this compound in Suzuki-Miyaura cross-coupling reactions. Optimization of these conditions may be necessary depending on the specific coupling partner.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a general method adaptable for a range of aryl bromides.

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

  • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • To the flask, add toluene (5 mL) and degassed water (1 mL) via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.

ParameterConditionRationale
Palladium Source Pd(OAc)₂A common and effective palladium precatalyst.
Ligand PPh₃A readily available and generally effective phosphine ligand.
Base K₂CO₃A moderately strong inorganic base suitable for a wide range of substrates.
Solvent System Toluene/WaterA biphasic system that facilitates the dissolution of both organic and inorganic reagents.
Temperature 90 °CA moderate temperature to ensure a reasonable reaction rate without promoting significant side reactions.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly accelerate reaction times and improve yields in many cases.

Materials:

  • Same as Protocol 1

  • Microwave synthesis vial

  • Microwave reactor

Procedure:

  • In a microwave synthesis vial, combine the aryl bromide (0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), potassium carbonate (1.0 mmol, 2.0 equiv), palladium(II) acetate (0.01 mmol, 2 mol%), and triphenylphosphine (0.02 mmol, 4 mol%).

  • Add toluene (2.5 mL) and degassed water (0.5 mL).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at 120 °C for 15-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in Protocol 1.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} caption: "Experimental Workflow for Suzuki-Miyaura Coupling"

Applications in Medicinal Chemistry

This compound is a valuable building block in the synthesis of biologically active molecules. Its structural motifs are found in a variety of pharmaceutical candidates. For instance, this boronic acid has been utilized as a key intermediate in the development of functionalized heterocyclic compounds investigated as potential antiviral agents. The presence of the ethoxy and fluoro groups can enhance metabolic stability, improve cell permeability, and modulate the binding affinity of the final compound to its biological target.

Conclusion

This compound is a powerful and versatile reagent for the construction of complex organic molecules. Its utility in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry, allows for the efficient synthesis of a diverse range of biaryl compounds. By understanding the underlying reaction mechanism and carefully selecting the appropriate reaction conditions, researchers can effectively leverage the unique properties of this building block to advance their synthetic endeavors in drug discovery, materials science, and beyond. The protocols provided herein serve as a solid foundation for the successful application of this compound in the laboratory.

References

Chan-Lam coupling reactions with (2-Ethoxy-3-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Chan-Lam Coupling with (2-Ethoxy-3-fluorophenyl)boronic Acid

Introduction: The Strategic Value of C-N and C-O Bond Formation

The construction of aryl-heteroatom bonds, particularly carbon-nitrogen (C-N) and carbon-oxygen (C-O) linkages, is a cornerstone of modern organic synthesis, with profound implications for the pharmaceutical and materials science industries.[1] These structural motifs are ubiquitous in active pharmaceutical ingredients (APIs).[1] The Chan-Lam coupling reaction, a copper-catalyzed cross-coupling of boronic acids with N-H or O-H containing nucleophiles, has emerged as a powerful and practical alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.[2][3] Its key advantages often include milder reaction conditions, operational simplicity (it can be run open to the air), and the use of an inexpensive, earth-abundant copper catalyst.[3][4]

This guide provides an in-depth analysis and detailed protocols for the application of a specific, functionally rich substrate: This compound . We will explore the mechanistic underpinnings of the reaction, the influence of the substrate's unique electronic and steric profile, and provide robust, step-by-step procedures for its successful implementation in the laboratory.

Substrate in Focus: this compound

The choice of an arylboronic acid is critical to the outcome of a Chan-Lam coupling. The title compound presents a unique electronic landscape that directly influences its reactivity.

  • 2-Ethoxy Group (-OEt): This is an ortho-directing, electron-donating group (EDG) via resonance. The donation of electron density to the aromatic ring can increase the nucleophilicity of the ipso-carbon, potentially accelerating the transmetalation step with the copper catalyst.

  • 3-Fluoro Group (-F): Located meta to the boronic acid, the fluorine atom exerts a strong electron-withdrawing effect through induction. This electronic pull can impact the overall electron density of the ring and the acidity of the boronic acid.

The interplay between the donating ethoxy group and the withdrawing fluoro group creates a nuanced electronic environment. Furthermore, the ortho-ethoxy group introduces steric bulk around the reaction center, which can influence the approach of the nucleophile and the catalyst, potentially affecting reaction rates and requiring careful optimization.

The Catalytic Cycle: A Mechanistic Overview

The Chan-Lam coupling is an oxidative cross-coupling process.[5] While the precise mechanism can be complex and substrate-dependent, a generally accepted catalytic cycle involves copper in multiple oxidation states (Cu(I), Cu(II), and Cu(III)).[1][2][3]

  • Ligand Exchange/Coordination: The reaction initiates with the coordination of the amine or alcohol nucleophile to a Cu(II) salt, such as copper(II) acetate.[1][6]

  • Transmetalation: The arylboronic acid undergoes transmetalation, transferring the (2-ethoxy-3-fluorophenyl) group to the copper center to form an aryl-copper(II) intermediate.[6][7]

  • Oxidation & Disproportionation: The aryl-copper(II) species can disproportionate or be oxidized to a key, highly reactive aryl-copper(III) intermediate.[1][2]

  • Reductive Elimination: This is the crucial bond-forming step. The aryl and heteroatom ligands on the Cu(III) center couple, forming the desired C-N or C-O bond and releasing the product. This step reduces the copper from Cu(III) to Cu(I).[3][6]

  • Reoxidation: The resulting Cu(I) species is reoxidized back to the active Cu(II) catalyst by a terminal oxidant, which is typically molecular oxygen from the air, completing the catalytic cycle.[2][5]

chan_lam_cycle cluster_main Chan-Lam Catalytic Cycle Cu_II L-Cu(II)-NuH ArylCu_II Ar-Cu(II)-NuH Cu_II->ArylCu_II Transmetalation + ArB(OH)₂ ArylCu_III Ar-Cu(III)-Nu ArylCu_II->ArylCu_III Oxidation/ Disproportionation Cu_I L-Cu(I) ArylCu_III->Cu_I Reductive Elimination (Product Ar-Nu released) Cu_I->Cu_II Reoxidation (O₂ from Air)

Caption: The generally accepted catalytic cycle for the Chan-Lam coupling reaction.

Optimizing Key Reaction Parameters

Successful execution of the Chan-Lam coupling hinges on the careful selection of several key parameters. The optimal conditions can vary significantly depending on the specific nucleophile being coupled with this compound.

ParameterCommon Reagents/ConditionsRationale and Field-Proven Insights
Copper Source Cu(OAc)₂, Cu(OTf)₂, CuCl₂, Cu₂OCopper(II) acetate is the most common, inexpensive, and effective catalyst precursor. It is generally used in catalytic amounts (5-20 mol%), but stoichiometric amounts can be required for challenging substrates.[1][2]
Base Pyridine, Triethylamine (Et₃N), K₂CO₃, 2,6-LutidineThe base facilitates the deprotonation of the nucleophile and can act as a ligand for the copper center. Amine bases like pyridine or Et₃N are common. For sensitive substrates, an inorganic base like K₂CO₃ may be preferred to avoid side reactions.[2]
Solvent Dichloromethane (DCM), Acetonitrile (MeCN), Toluene, Methanol (MeOH), THFSolvent choice is critical. DCM is a classic, non-coordinating solvent.[1] For less reactive nucleophiles, more polar or coordinating solvents like MeCN or THF can be beneficial. Methanol is often used for N-arylation of imidazoles.[8]
Atmosphere Open to Air, O₂ BalloonUnlike many cross-coupling reactions that require inert conditions, the Chan-Lam coupling typically uses oxygen from the air as the terminal oxidant to regenerate the Cu(II) catalyst.[4][5] For sluggish reactions, stirring under an O₂ balloon can be advantageous.
Temperature Room Temperature to 80 °CMany Chan-Lam couplings proceed efficiently at room temperature.[3] However, for sterically hindered substrates or less reactive nucleophiles (e.g., amides, carbamates), moderate heating (40-80 °C) is often necessary to achieve a reasonable reaction rate.[2][8]
Additives Molecular Sieves, Pyridine N-oxideMolecular sieves can be crucial for minimizing protodeboronation, a major side reaction where the boronic acid is replaced by a proton from trace water.[1] For catalytic systems, an external oxidant like pyridine N-oxide can sometimes improve efficiency.[2]

Detailed Experimental Protocols

Note: These protocols are representative and should be optimized for each specific substrate combination. All manipulations should be performed in a well-ventilated fume hood.

Protocol 1: N-Arylation of Benzylamine

This protocol describes the coupling of this compound with a primary alkylamine.

Reagents & Materials:

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
This compound183.98221 mg1.21.2
Benzylamine107.15107 mg1.01.0
Copper(II) Acetate, Cu(OAc)₂181.6318 mg0.10.1
Pyridine79.10158 mg (0.16 mL)2.02.0
Dichloromethane (DCM)-10 mL--
4Å Molecular Sieves-~500 mg--

Step-by-Step Procedure:

  • Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (221 mg, 1.2 mmol), copper(II) acetate (18 mg, 0.1 mmol), and powdered 4Å molecular sieves (~500 mg).

  • Reagent Addition: Seal the flask with a septum and add dichloromethane (10 mL). Stir the resulting suspension for 5 minutes.

  • Nucleophile & Base: Add benzylamine (107 mg, 1.0 mmol) via syringe, followed by pyridine (0.16 mL, 2.0 mmol).

  • Reaction: Remove the septum and leave the flask open to the atmosphere (a needle can be inserted through the septum to ensure air exchange). Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst and molecular sieves, washing the pad with additional DCM.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (2 x 15 mL) and brine (1 x 15 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-(2-ethoxy-3-fluorophenyl)benzylamine.

Protocol 2: O-Arylation of 4-Methoxyphenol

This protocol details the synthesis of a diaryl ether, a structure of significant interest in medicinal chemistry.

Reagents & Materials:

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
4-Methoxyphenol124.14124 mg1.01.0
This compound183.98276 mg1.51.5
Copper(II) Acetate, Cu(OAc)₂181.63181 mg1.01.0
Triethylamine (Et₃N)101.19202 mg (0.28 mL)2.02.0
Dichloromethane (DCM)-10 mL--

Step-by-Step Procedure:

  • Setup: To a 25 mL round-bottom flask with a magnetic stir bar, add 4-methoxyphenol (124 mg, 1.0 mmol), this compound (276 mg, 1.5 mmol), and copper(II) acetate (181 mg, 1.0 mmol). Note: Stoichiometric copper is often used in classic O-arylation protocols.

  • Solvent & Base: Add dichloromethane (10 mL) followed by triethylamine (0.28 mL, 2.0 mmol).

  • Reaction: Leave the flask open to the atmosphere and stir vigorously at room temperature. Diaryl ether formations can be slower than N-arylations.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting phenol is consumed (typically 24-48 hours).

  • Workup: Filter the mixture through a plug of silica gel, eluting with ethyl acetate to capture the copper salts.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (hexane/ethyl acetate gradient) to afford the desired 1-ethoxy-2-fluoro-3-(4-methoxyphenoxy)benzene.

Experimental Workflow and Troubleshooting

experimental_workflow cluster_troubleshooting Troubleshooting start Reaction Assembly (Boronic Acid, Nucleophile, Cu(OAc)₂, Base, Solvent) reaction Stir Open to Air (Room Temp or Heat) start->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Filtration, Extraction) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Pure Product purification->product no_reaction No Reaction? - Check Cu source activity - Increase temperature - Change solvent low_yield Low Yield? - Add molecular sieves (protodeboronation) - Increase equiv. of boronic acid - Check for homocoupling

References

The Strategic Application of (2-Ethoxy-3-fluorophenyl)boronic Acid in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the application of (2-Ethoxy-3-fluorophenyl)boronic acid as a critical building block in the synthesis of complex pharmaceutical intermediates. With a focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, this document provides researchers, scientists, and drug development professionals with an in-depth understanding of the reagent's reactivity, detailed experimental protocols, and the mechanistic rationale behind its effective use. We will explore how the unique substitution pattern of this boronic acid—an ortho-ethoxy group and a meta-fluoro group—influences reaction outcomes and how to leverage these properties for the efficient construction of biaryl structures central to many modern therapeutics.

Introduction: The Unique Advantages of this compound in Drug Discovery

Boronic acids are indispensable tools in medicinal chemistry, primarily for their role in the robust and versatile Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds.[1][2] The specific structural features of this compound offer distinct advantages in the design of novel pharmaceutical agents.

  • The Ortho-Ethoxy Group: The presence of an ethoxy group at the C2 position introduces steric bulk near the reactive center. This can influence the atropisomerism of the resulting biaryl product, a critical consideration in designing molecules that interact with chiral biological targets.[3][4] Furthermore, the oxygen atom can potentially engage in chelation with the palladium catalyst, influencing the kinetics and selectivity of the reaction.

  • The Meta-Fluoro Group: Fluorine substitution is a widely employed strategy in drug design. The fluorine atom at the C3 position is a potent electron-withdrawing group, which can modulate the pKa of the boronic acid and the electronic properties of the resulting biaryl intermediate.[4] This can lead to improved metabolic stability, enhanced binding affinity to target proteins, and better pharmacokinetic profiles of the final active pharmaceutical ingredient (API).[5]

The combination of these two substituents makes this compound a highly valuable reagent for accessing novel chemical space in the development of therapeutics for oncology, inflammatory diseases, and beyond.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a complex catalytic process involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar¹-X), forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (Ar²) is transferred to the palladium center. This step is often the rate-determining step and is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1][6]

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar¹-Pd(II)L₂-X (Palladacycle) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation biaryl_pd_complex Ar¹-Pd(II)L₂-Ar² transmetalation->biaryl_pd_complex out_waste X⁻ + B(OH)₃ transmetalation->out_waste reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar¹-Ar² (Biaryl Product) reductive_elimination->product in_halide Ar¹-X in_halide->oxidative_addition in_boronic Ar²B(OH)₂ + Base in_boronic->transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Biaryl Intermediate

This section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura coupling reaction using this compound and a generic aryl bromide.

Materials and Reagents
ReagentFormulaMW ( g/mol )PuritySupplier Example
This compoundC₈H₁₀BFO₃183.97>97%Sigma-Aldrich
4-BromoanisoleC₇H₇BrO187.04>98%TCI Chemicals
Pd(dppf)Cl₂·CH₂Cl₂C₃₄H₂₈Cl₂FeP₂·CH₂Cl₂816.64>98%Strem Chemicals
Sodium Carbonate (Na₂CO₃)Na₂CO₃105.99>99.5%Fisher Scientific
1,4-Dioxane (Anhydrous)C₄H₈O₂88.11>99.8%Acros Organics
Deionized WaterH₂O18.02--

Reaction Workflow

protocol_workflow start Start: Assemble Reagents setup Reaction Setup: - Add boronic acid, aryl bromide, catalyst, and base to flask. - Purge with N₂/Ar. start->setup solvents Add Solvents: - Anhydrous 1,4-Dioxane - Degassed DI Water setup->solvents heating Heating & Stirring: - Heat to 80-100 °C under inert atmosphere. - Monitor by TLC/LC-MS. solvents->heating workup Aqueous Workup: - Cool to RT. - Dilute with EtOAc. - Wash with H₂O and brine. heating->workup purification Purification: - Dry organic layer (Na₂SO₄). - Concentrate in vacuo. - Purify by column chromatography. workup->purification analysis Analysis & Characterization: - ¹H NMR, ¹³C NMR, MS purification->analysis end End: Pure Biaryl Product analysis->end

Figure 2: General workflow for the Suzuki-Miyaura coupling protocol.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol, 1.2 eq.), 4-bromoanisole (1.0 mmol, 1.0 eq.), sodium carbonate (2.5 mmol, 2.5 eq.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂, 0.03 mmol, 3 mol%).

    • Causality Note: A slight excess of the boronic acid is used to ensure complete consumption of the more expensive aryl bromide. Sodium carbonate is a common and effective base for activating the boronic acid. Pd(dppf)Cl₂ is a robust catalyst, effective for coupling electron-rich and sterically hindered partners.

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes. This is crucial to prevent the oxidation of the Pd(0) species, which is the active form of the catalyst.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (8 mL) and deionized, degassed water (2 mL) via syringe.

    • Causality Note: A mixed solvent system like dioxane/water is often optimal. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

  • Reaction Progression: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Expected Results and Data

The following table outlines typical parameters and expected outcomes for the described reaction.

ParameterValueRationale
Scale 1.0 mmolStandard laboratory scale for optimization and intermediate synthesis.
Equivalents (Boronic Acid) 1.2 eq.Drives the reaction to completion.
Catalyst Loading 3 mol %A common loading for efficient catalysis; may be optimized for cost and efficiency on a larger scale.
Base Na₂CO₃ (2.5 eq.)Effective, inexpensive base. Other bases like K₃PO₄ or CsF can be screened for optimization.
Solvent System 1,4-Dioxane / H₂O (4:1)Excellent solvating properties for both organic and inorganic components.
Temperature 90 °CProvides sufficient thermal energy to overcome the activation barrier without significant degradation.
Typical Yield 75-90%Expected range for a well-optimized Suzuki-Miyaura coupling of this type.

Conclusion and Future Perspectives

This compound is a powerful and versatile reagent for the synthesis of complex biaryl intermediates. The strategic placement of its ethoxy and fluoro substituents provides medicinal chemists with fine control over the steric and electronic properties of their target molecules. The protocol described herein offers a robust starting point for the application of this building block in drug discovery pipelines. Future work may involve exploring alternative catalysts and reaction conditions, such as microwave-assisted synthesis, to further enhance reaction efficiency and expand the scope of accessible molecular architectures.

References

Application Notes and Protocols: Strategic Ligand Selection for Suzuki-Miyaura Coupling with Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Complexities of Substituted Coupling Partners

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability in forging carbon-carbon bonds.[1][2] Its power lies in its broad functional group tolerance and relatively mild conditions, making it indispensable in pharmaceutical and materials science.[3][4] The heart of this transformation is a palladium catalyst, whose efficacy is critically dictated by the choice of ancillary ligand. This ligand not only stabilizes the palladium center but also profoundly influences the rates and efficiencies of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[5]

While the coupling of simple phenylboronic acid is often straightforward, the introduction of substituents—particularly those that are sterically demanding or electronically deactivating—presents significant challenges that can lead to low yields, slow reaction times, and unwanted side reactions like protodeboronation.[6][7] This guide provides researchers, scientists, and drug development professionals with a detailed framework for rationally selecting ligands to overcome these challenges, ensuring robust and efficient couplings with a diverse range of substituted phenylboronic acids.

The Mechanistic Imperative: Why Ligand Choice is Paramount

The Suzuki-Miyaura catalytic cycle is a finely balanced sequence of events. The ligand's steric and electronic properties are the primary tools a chemist has to modulate the reactivity of the palladium center and navigate the specific hurdles presented by a given substrate.[1][4]

  • Oxidative Addition (OA): The cycle begins with the insertion of the Pd(0) complex into the aryl halide bond. Electron-rich ligands enhance the electron density on the palladium, promoting this often rate-limiting step, especially with less reactive aryl chlorides.[5]

  • Transmetalation (TM): This step involves the transfer of the organic group from the boron atom to the palladium center. The boronic acid must first be activated by a base to form a more nucleophilic boronate species.[8] For substituted phenylboronic acids, this step can be challenging.

    • Sterically Hindered Boronic Acids (e.g., ortho-substituted): Large substituents near the boronic acid moiety can impede the approach to the palladium center. Bulky ligands are essential here, as they promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species that is more accessible.[6]

    • Electron-Deficient Boronic Acids: Phenylboronic acids with electron-withdrawing groups (EWGs) are less nucleophilic, which can slow down transmetalation. Furthermore, they are more susceptible to competitive protodeboronation, where the boronic acid group is cleaved by water or other protic sources.[7]

  • Reductive Elimination (RE): In the final step, the two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst. This step is often accelerated by sterically bulky ligands, which create steric pressure around the metal center, favoring the formation of the planar product.[5][6]

Below is a diagram illustrating the generally accepted catalytic cycle.

Suzuki_Miyaura_Cycle cluster_legend Legend pd0 Pd(0)L₂ oa_complex Ar¹-Pd(II)L₂-X pd0->oa_complex Ar¹-X tm_complex Ar¹-Pd(II)L₂-Ar² oa_complex->tm_complex Ar²-B(OH)₂ + Base tm_complex->pd0 product Ar¹-Ar² tm_complex->product label_oa Oxidative Addition label_tm Transmetalation label_re Reductive Elimination L L = Ligand Ar1 Ar¹ = Aryl Halide Ar2 Ar² = Phenylboronic Acid

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

A Curated Arsenal of Ligands: Matching the Ligand to the Challenge

Modern organic synthesis relies on two primary classes of high-performance ligands for challenging Suzuki-Miyaura couplings: bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs).

Buchwald Biaryl Phosphine Ligands

Developed by Stephen Buchwald and his group, these ligands are characterized by a biaryl backbone that creates a sterically demanding pocket around the phosphorus atom.[9][10] This architecture is highly effective at promoting the formation of the active monoligated palladium species crucial for coupling hindered substrates.[11]

  • Key Ligands: SPhos, XPhos, and RuPhos are among the most versatile and widely used.[6]

  • Strengths:

    • High Activity for Sterically Hindered Substrates: The steric bulk of ligands like XPhos is highly effective for coupling ortho-substituted phenylboronic acids.[11]

    • Excellent for Electron-Rich and -Neutral Boronic Acids: The electron-donating nature of these phosphines accelerates oxidative addition, leading to high turnover numbers.[4]

    • Broad Substrate Scope: Proven effective for a vast range of aryl chlorides, bromides, and triflates.[11]

N-Heterocyclic Carbene (NHC) Ligands

NHCs have emerged as powerful alternatives to phosphines. They are strong σ-donors, forming a very stable bond with the palladium center.[12] This stability often translates to higher catalyst longevity and resistance to degradation.

  • Key Ligands: IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) are common examples.[13]

  • Strengths:

    • High Thermal Stability: The robust Pd-NHC bond makes these catalysts suitable for reactions requiring elevated temperatures.[12]

    • Effective for Electron-Deficient Systems: Electron-rich NHC ligands can enhance the rate of oxidative addition, which is beneficial when coupling with electron-deficient aryl halides.[14][15][16]

    • Unique Selectivity: The steric and electronic properties of NHCs can be finely tuned to achieve unique selectivities not possible with phosphine ligands.[13][17]

Data-Driven Ligand Selection: A Comparative Guide

The optimal ligand is highly dependent on the specific substitution pattern of the phenylboronic acid. The following tables summarize performance data from the literature to guide selection.

Table 1: Ligand Performance with Sterically Hindered (ortho-Substituted) Phenylboronic Acids
Phenylboronic AcidAryl HalideLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Yield (%)Reference
2-Methylphenylboronic acid2-Bromo-m-xyleneSPhos2K₃PO₄Toluene90>95[9]
2,6-Dimethylphenylboronic acid4-ChloroanisoleXPhos1.5K₃PO₄t-AmylOH10094[11]
Mesitylboronic acidIodobenzeneP(t-Bu)₃1.5Ba(OH)₂DME80>95[7]
2-Methoxyphenylboronic acid4-ChlorotolueneRuPhos2K₃PO₄Dioxane8098[6]
2-Naphthylboronic acid4-ChlorotolueneIPr (NHC)2K₂CO₃Toluene11096[18]

Insight: For sterically demanding ortho-substituted boronic acids, bulky Buchwald ligands like XPhos and SPhos are generally the first choice, as they excel at creating the necessary space at the metal center for transmetalation to occur.[9][11]

Table 2: Ligand Performance with Electron-Deficient Phenylboronic Acids
Phenylboronic AcidAryl HalideLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Yield (%)Reference
4-Formylphenylboronic acid4-ChloroanisoleSPhos2K₃PO₄Toluene/H₂O10099[11]
4-Carboxyphenylboronic acid4-BromobenzonitrileXPhos1K₃PO₄Dioxane/H₂O10095[6]
4-Nitrophenylboronic acid4-ChlorotolueneIMes (NHC)2K₂CO₃Toluene11092[8]
3,5-Bis(trifluoromethyl)phenylboronic acid2-ChlorotolueneSPhos2K₃PO₄TolueneRT98[1]

Insight: Electron-deficient boronic acids are prone to protodeboronation.[7] The high activity of catalysts based on SPhos or XPhos allows for faster coupling, which outcompetes this side reaction, often enabling reactions at lower temperatures.[1][11] Stronger bases like K₃PO₄ are often employed to enhance the nucleophilicity of the boronate.[6]

Experimental Protocols: A Self-Validating Workflow

The following protocol for the coupling of a sterically hindered boronic acid is designed to be a robust starting point. It includes checkpoints and rationale to ensure a self-validating system.

Protocol 1: Suzuki-Miyaura Coupling of 2-Methylphenylboronic Acid with 4-Chloroanisole using XPhos Pd G3

This protocol uses a pre-formed palladacycle precatalyst (XPhos Pd G3), which offers excellent air and moisture stability, ensuring reproducible initiation of the catalytic cycle.

protocol_workflow start Start: Assemble Glassware reagents 1. Reagent Preparation - Weigh Ar-Cl, Boronic Acid, Base - Place in oven-dried flask start->reagents atmosphere 2. Inert Atmosphere - Seal flask with septum - Evacuate & backfill with Argon (3x) reagents->atmosphere addition 3. Catalyst & Solvent Addition - Add XPhos Pd G3 precatalyst - Add degassed solvent via syringe atmosphere->addition reaction 4. Reaction - Place in preheated oil bath (100 °C) - Stir vigorously addition->reaction monitoring 5. Monitoring - Check progress by TLC/GC-MS - Endpoint: Consumption of limiting reagent reaction->monitoring workup 6. Workup - Cool to RT - Dilute with EtOAc, wash with H₂O/brine monitoring->workup Reaction Complete purification 7. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify by column chromatography workup->purification finish End: Characterize Product purification->finish

Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling.

Materials:

  • 4-Chloroanisole (1.0 mmol, 1.0 equiv)

  • 2-Methylphenylboronic acid (1.2 mmol, 1.2 equiv)

  • Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), finely powdered

  • XPhos Pd G3 (0.01 mmol, 1 mol%)

  • Anhydrous, degassed 1,4-Dioxane (5 mL)

  • Degassed deionized water (0.5 mL)

  • Oven-dried 25 mL Schlenk flask with a magnetic stir bar

Step-by-Step Methodology:

  • Flask Preparation: To the oven-dried Schlenk flask, add 4-chloroanisole, 2-methylphenylboronic acid, and finely powdered K₃PO₄.

    • Expert Insight: Using a finely powdered base maximizes its surface area, which is crucial for efficient activation of the boronic acid in the transmetalation step.

  • Establish Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5 minutes and then backfill with argon or nitrogen gas. Repeat this cycle two more times.

    • Trustworthiness Check: A properly inert atmosphere is critical to prevent oxygen from degrading the phosphine ligand and the Pd(0) active species, which can lead to catalyst deactivation and formation of homocoupling byproducts.[5]

  • Catalyst and Solvent Addition: Under a positive pressure of argon, quickly add the XPhos Pd G3 precatalyst. Using a syringe, add the degassed 1,4-dioxane and degassed water.

    • Expert Insight: Degassing the solvent (e.g., by sparging with argon for 20-30 minutes) is a non-negotiable step for achieving high yields and reproducibility.

  • Reaction: Place the sealed flask into a preheated oil bath at 100 °C. Stir the mixture vigorously to ensure effective mixing of the heterogeneous components.

  • Monitoring: After 2 hours, take a small aliquot via syringe and quench it with wet ethyl acetate. Analyze by TLC or GC-MS to check for the consumption of the limiting reagent (4-chloroanisole).

    • Self-Validation: If the reaction has not gone to completion after 4-6 hours, it may indicate issues with reagent purity, insufficient degassing, or catalyst activity. See the troubleshooting section.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive catalyst (degraded Pd source or ligand).2. Insufficiently inert atmosphere.3. Impure or wet solvent/reagents.4. Ineffective base.1. Use a reliable precatalyst (e.g., G3/G4 palladacycles).2. Ensure proper degassing of solvents and evacuation/backfilling of the reaction vessel.[6]3. Use anhydrous solvents and dry reagents.4. Use a fresh, finely powdered base (e.g., K₃PO₄, Cs₂CO₃).[6]
Protodeboronation 1. Reaction is too slow, allowing the side reaction to dominate.2. Boronic acid is particularly sensitive (e.g., highly electron-deficient).1. Increase catalyst loading slightly (e.g., from 1 to 2 mol%).2. Use a more active ligand system (e.g., SPhos, XPhos) to accelerate the desired coupling.[1]3. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester).
Homocoupling of Boronic Acid Presence of oxygen or Pd(II) species at the start of the reaction.1. Improve degassing technique.2. Use a Pd(0) source or a precatalyst that reliably generates Pd(0) in situ.[5]

Conclusion

The successful Suzuki-Miyaura coupling of substituted phenylboronic acids is not a matter of chance, but of rational design. By understanding the specific steric and electronic challenges posed by the substrate, a researcher can strategically select a ligand to overcome them. Bulky, electron-rich biaryl phosphines like SPhos and XPhos remain the workhorses for sterically hindered partners, while N-heterocyclic carbenes offer a robust and highly active alternative, particularly for thermally demanding reactions. By pairing this mechanistic understanding with meticulous experimental technique as outlined in the provided protocols, chemists can unlock the full synthetic potential of this foundational cross-coupling reaction.

References

Application Notes and Protocols: Optimizing Base Selection for the Activation of (2-Ethoxy-3-fluorophenyl)boronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the critical role of base selection in the activation of (2-Ethoxy-3-fluorophenyl)boronic acid for Suzuki-Miyaura cross-coupling reactions. We delve into the mechanistic underpinnings of boronic acid activation, explore the electronic effects of the ethoxy and fluoro substituents, and present a systematic protocol for empirical base screening. The aim is to furnish a robust framework for rational reaction optimization, leading to enhanced yields, purity, and reaction efficiency.

Introduction: The Pivotal Role of the Base in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] The catalytic cycle, generally accepted to proceed via oxidative addition, transmetalation, and reductive elimination, hinges on the effective activation of the organoboron species.[3] The base is a critical, albeit sometimes underestimated, component in this process, primarily facilitating the crucial transmetalation step.[2][4]

The activation of the boronic acid by the base is essential for enhancing the nucleophilicity of the organic moiety, thereby promoting its transfer to the palladium center.[2][4] Two primary mechanistic pathways for this activation have been extensively debated: the "boronate" pathway and the "oxo-palladium" pathway.

  • Boronate Pathway: In this pathway, the base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., a trihydroxyborate). This activated boronate then reacts with the arylpalladium halide complex.[5][6]

  • Oxo-Palladium Pathway: Alternatively, the base can react with the arylpalladium halide complex to generate a more reactive arylpalladium hydroxo or alkoxo species. This species then undergoes transmetalation with the neutral boronic acid.[5][7]

Recent mechanistic studies suggest that for many common Suzuki-Miyaura reaction conditions, particularly those employing weaker bases and aqueous solvent mixtures, the oxo-palladium pathway may be the kinetically favored route.[5][8][9] However, the operative pathway can be influenced by various factors, including the specific boronic acid, the nature of the base, the solvent system, and the ligands on the palladium catalyst.

Understanding the Subject: this compound

The boronic acid , this compound, presents an interesting case due to the electronic nature of its substituents. The ethoxy group at the ortho position is electron-donating through resonance, while the fluorine atom at the meta position is electron-withdrawing through induction. This electronic dichotomy can influence the Lewis acidity of the boron atom and the nucleophilicity of the ipso-carbon, thereby impacting the ease of transmetalation.

  • Electron-Donating Group (Ethoxy): The ortho-ethoxy group can increase the electron density on the aromatic ring, potentially making the ipso-carbon more nucleophilic and facilitating its transfer to the palladium center. However, its steric bulk could also influence the approach to the catalytic center.

  • Electron-Withdrawing Group (Fluoro): The meta-fluoro group will decrease the electron density of the ring, making the boronic acid more Lewis acidic. This could favor the formation of the boronate species. Conversely, it can also render the boronic acid more susceptible to protodeboronation, a common side reaction, especially with strong bases.[10]

Given these competing electronic effects, a systematic and empirical approach to base selection is paramount to achieving optimal reaction outcomes.

Experimental Design: A Protocol for Base Screening

The following protocol outlines a systematic approach to screen various bases for the Suzuki-Miyaura coupling of this compound with a model aryl bromide, 4-bromotoluene. This experiment is designed to be self-validating by directly comparing the efficacy of different bases under identical reaction conditions.

Materials and Reagents
  • This compound

  • 4-Bromotoluene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Bases: Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), Cesium carbonate (Cs₂CO₃), Potassium phosphate (K₃PO₄), Sodium hydroxide (NaOH), Potassium hydroxide (KOH)

  • Toluene (anhydrous)

  • Water (degassed)

  • Internal standard (e.g., dodecane) for GC analysis

  • Standard laboratory glassware and reaction monitoring equipment (TLC, GC, or LC-MS)

General Experimental Procedure
  • To a series of oven-dried reaction vials equipped with magnetic stir bars, add this compound (1.2 mmol, 1.2 equiv).

  • To each vial, add 4-bromotoluene (1.0 mmol, 1.0 equiv).

  • In a separate flask, prepare a stock solution of the palladium catalyst and ligand. Dissolve Pd(OAc)₂ (0.02 mmol, 2 mol%) and PPh₃ (0.04 mmol, 4 mol%) in a sufficient volume of toluene.

  • To each reaction vial, add the appropriate base (2.0 mmol, 2.0 equiv).

  • Add the internal standard (e.g., dodecane, 0.5 mmol) to each vial.

  • To each vial, add 10 mL of a 10:1 mixture of Toluene/H₂O.

  • Add the catalyst/ligand stock solution to each reaction vial.

  • Seal the vials and place them in a preheated oil bath at 80 °C.

  • Monitor the reaction progress at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) by taking aliquots and analyzing them by GC or LC-MS.

  • Upon reaction completion (as determined by the consumption of the limiting reagent), quench the reactions by adding water and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

  • Determine the yield and purity of the desired biaryl product.

Data Presentation and Interpretation

The results of the base screening experiment should be tabulated for clear comparison. The following table presents hypothetical, yet realistic, data to illustrate the potential outcomes.

Base Reaction Time (h) Conversion (%) Yield (%) Purity (%) Notes
K₂CO₃8958897Clean reaction, moderate rate.
Na₂CO₃12908296Slower reaction compared to K₂CO₃.
Cs₂CO₃4>999598Very fast and clean reaction.
K₃PO₄6>999298Fast reaction, good yield.
NaOH2705585Significant protodeboronation observed.
KOH2655080Significant protodeboronation observed.

Interpretation of Results:

  • Carbonates: The data suggests that for this particular substrate, inorganic carbonates are effective bases. The trend in reactivity (Cs₂CO₃ > K₂CO₃ > Na₂CO₃) is consistent with the increasing basicity and solubility of the carbonate salts.

  • Phosphate: Potassium phosphate also proves to be a highly effective base, leading to a fast and high-yielding reaction.

  • Hydroxides: Strong bases like NaOH and KOH lead to lower yields and the formation of byproducts, likely due to competing protodeboronation of the electron-deficient boronic acid. This highlights the importance of matching the base strength to the substrate's electronic properties.

Mechanistic Visualization

The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle, with a focus on the two primary pathways for boronic acid activation by a generic base (BOH).

Suzuki_Miyaura_Cycle cluster_legend Pathways Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) ArPdOH Ar-Pd(II)-OH(L_n) ArPdX->ArPdOH Base Activation (Oxo-Pd Pathway) ArBOH3 [(2-Ethoxy-3-fluorophenyl)B(OH)₃]⁻ ArPdX->ArBOH3 ArAr_prime Ar-Ar' ArPdOH->ArAr_prime Transmetalation ArBOH2 (2-Ethoxy-3-fluorophenyl)B(OH)₂ ArBOH2->ArPdOH ArBOH2->ArBOH3 Base Activation (Boronate Pathway) ArBOH3->ArAr_prime Transmetalation ArAr_prime->Pd0 Reductive Elimination ArX Ar'-X ArX->Pd0 Oxidative Addition BOH Base (e.g., K₂CO₃, K₃PO₄) BOH->ArPdX BOH->ArBOH2 HX_B HX + B Oxo_Pd_path Oxo-Palladium Pathway Boronate_path Boronate Pathway

Figure 1. Simplified Suzuki-Miyaura catalytic cycle showing the dual role of the base.

Conclusion and Recommendations

The selection of an appropriate base is a critical parameter for the successful Suzuki-Miyaura coupling of this compound. Our analysis and experimental protocol demonstrate that a systematic screening of bases is essential for optimizing reaction conditions.

Key Recommendations:

  • For this compound, moderately strong inorganic bases such as cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are highly recommended as starting points for optimization.

  • Strong bases like hydroxides should be used with caution due to the increased risk of protodeboronation with this electronically modified substrate.

  • The choice of solvent and ligand can also significantly influence the outcome and should be considered in conjunction with base selection for comprehensive reaction optimization.

  • It is crucial to empirically verify the optimal base for each specific substrate combination, as subtle electronic and steric differences can lead to significant changes in reactivity.

By following the principles and protocols outlined in this application note, researchers can confidently and efficiently determine the optimal base for their specific Suzuki-Miyaura coupling reactions involving this compound, leading to improved synthetic outcomes.

References

The Strategic Application of (2-Ethoxy-3-fluorophenyl)boronic Acid in the Synthesis of Novel Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Uniquely Positioned Building Block in Medicinal Chemistry

(2-Ethoxy-3-fluorophenyl)boronic acid has emerged as a pivotal reagent in contemporary medicinal chemistry, particularly for the construction of complex heterocyclic scaffolds that form the core of modern targeted therapeutics. Its utility is most prominently demonstrated in the synthesis of ATP-competitive kinase inhibitors, where precise molecular architecture is paramount for achieving potency and selectivity. This boronic acid is not a mere commodity chemical; its strategic substitution pattern—an ortho-ethoxy group and a meta-fluoro group—imparts distinct electronic and steric properties that skilled chemists can leverage to overcome synthetic challenges and fine-tune the pharmacological profiles of target molecules.

The electron-donating ethoxy group at the ortho position can influence the rotational barrier of the phenyl ring and participate in key intramolecular interactions, while the electron-withdrawing fluorine atom at the meta position can modulate the pKa of the boronic acid and enhance binding interactions with biological targets. Boronic acids are valued in organic synthesis for their stability, low toxicity, and versatile reactivity in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction[1][2]. This application note will provide an in-depth exploration of the use of this compound in the synthesis of novel heterocyclic compounds, with a focus on the synthesis of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors. Detailed protocols, mechanistic insights, and a discussion of the strategic advantages of this reagent are presented for researchers, scientists, and drug development professionals.

Core Application: Synthesis of Pyrrolo[2,3-d]pyrimidine-Based Kinase Inhibitors

A significant application of this compound is in the synthesis of potent and selective inhibitors of the protein kinase B (AKT) signaling pathway. The AKT pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many human cancers[3]. The clinical candidate AZD5363 (Capivasertib), a potent pan-AKT inhibitor, features a key 4-(2-ethoxy-3-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine scaffold, which is constructed via a Suzuki-Miyaura cross-coupling reaction[1][4].

The Strategic Importance of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds, particularly between sp2-hybridized carbon atoms[5]. The reaction typically involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid) with an organohalide in the presence of a base[5]. Its broad functional group tolerance and generally mild reaction conditions make it an ideal choice for late-stage functionalization in the synthesis of complex molecules like kinase inhibitors[1][4].

Mechanistic Rationale for the Synthesis of the 4-Aryl-7H-pyrrolo[2,3-d]pyrimidine Core

The key bond formation in the synthesis of the AZD5363 core involves the coupling of this compound with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The generally accepted mechanism for this Suzuki-Miyaura reaction is depicted below.

graph Suzuki_Miyaura_Mechanism { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Pd0 [label="Pd(0)L_n"]; OxAdd [label="Oxidative Addition\n(Ar-X)"]; PdII_complex [label="Ar-Pd(II)-X"]; Base_Activation [label="Base (e.g., K₂CO₃)"]; Boronic_Acid [label="(2-Ethoxy-3-fluorophenyl)B(OH)₂"]; Boronate [label="[(2-Ethoxy-3-fluorophenyl)B(OH)₃]⁻"]; Transmetalation [label="Transmetalation"]; Diaryl_PdII [label="Ar-Pd(II)-Ar'"]; Reductive_Elimination [label="Reductive Elimination"]; Product [label="Ar-Ar' (Heterocyclic Product)"];

// Edges Pd0 -> PdII_complex [label=" Oxidative Addition\n with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine"]; Boronic_Acid -> Boronate [label=" Activation"]; PdII_complex -> Diaryl_PdII [label=" Transmetalation"]; Boronate -> PdII_complex; Diaryl_PdII -> Product [label=" Reductive Elimination"]; Product -> Pd0 [label=" Catalyst\n Regeneration"];

// Graph attributes graph [bgcolor="transparent"]; }

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-chlorine bond of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine to form a Pd(II) intermediate.

  • Activation of Boronic Acid: In the presence of a base, this compound is converted to a more nucleophilic boronate species.

  • Transmetalation: The aryl group from the boronate complex is transferred to the palladium center, displacing the chloride and forming a diaryl-Pd(II) complex.

  • Reductive Elimination: The diaryl-Pd(II) complex undergoes reductive elimination to form the desired C-C bond of the product, 4-(2-ethoxy-3-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine, and regenerate the active Pd(0) catalyst.

The choice of palladium catalyst, ligand, base, and solvent system is crucial for the success of this transformation, especially when dealing with heteroaromatic substrates which can sometimes inhibit the catalyst.

Detailed Experimental Protocol: Synthesis of 4-(2-Ethoxy-3-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine

The following protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, based on established methodologies for the synthesis of AZD5363 and related analogues[1][4].

Materials and Reagents
ReagentCAS NumberMolecular WeightQuantityMoles (mmol)
4-chloro-7H-pyrrolo[2,3-d]pyrimidine3680-69-1153.561.0 g6.51
This compound1003298-88-9183.981.44 g7.81
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)72287-26-4731.73238 mg0.326
Potassium Carbonate (K₂CO₃)584-08-7138.212.70 g19.53
1,4-Dioxane123-91-1-20 mL-
Water7732-18-5-5 mL-
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 g, 6.51 mmol), this compound (1.44 g, 7.81 mmol), and potassium carbonate (2.70 g, 19.53 mmol).

  • Inert Atmosphere: The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling the flask three times.

  • Solvent and Catalyst Addition: Degassed 1,4-dioxane (20 mL) and degassed water (5 mL) are added to the flask via syringe. Finally, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (238 mg, 0.326 mmol) is added under a positive pressure of the inert gas.

  • Reaction: The reaction mixture is heated to 90 °C with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (50 mL). The organic layer is washed with water (2 x 30 mL) and brine (30 mL).

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to afford 4-(2-ethoxy-3-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine as a solid.

graph TD { A[Start: Reactants & Catalyst] --> B{Reaction Setup}; B --> C{Inert Atmosphere}; C --> D{Solvent & Catalyst Addition}; D --> E{Heating & Stirring}; E --> F{Reaction Monitoring (TLC/LC-MS)}; F --> G{Work-up: Cooling & Extraction}; G --> H{Purification: Column Chromatography}; H --> I[Final Product];

}

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.

Broader Applications in Heterocyclic Synthesis

While the synthesis of pyrrolo[2,3-d]pyrimidines is a prominent example, the utility of this compound extends to the synthesis of other important heterocyclic scaffolds.

Synthesis of Substituted Quinazolines

The quinazoline ring is another privileged scaffold in medicinal chemistry, found in numerous approved drugs, particularly kinase inhibitors[6]. This compound can be employed in Suzuki-Miyaura couplings with halogenated quinazolines to introduce the substituted phenyl moiety. This allows for the exploration of structure-activity relationships and the development of novel quinazoline-based therapeutics.

Synthesis of Benzofuran Derivatives

Benzofurans are a class of heterocyclic compounds with a wide range of biological activities[7]. Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura reaction, are powerful methods for the synthesis of substituted benzofurans. This compound can be coupled with halogenated benzofuran precursors to generate novel derivatives with potential applications in drug discovery and materials science.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel heterocyclic compounds of significant interest in medicinal chemistry. Its application in the construction of the core of the potent AKT inhibitor AZD5363 via a Suzuki-Miyaura cross-coupling reaction highlights its strategic importance. The ortho-ethoxy and meta-fluoro substituents provide unique steric and electronic properties that can be exploited to achieve desired synthetic outcomes and modulate the biological activity of the target molecules. The detailed protocol provided herein serves as a practical guide for researchers in the field, enabling the efficient synthesis of 4-aryl-7H-pyrrolo[2,3-d]pyrimidines and encouraging the exploration of this reagent in the synthesis of other important heterocyclic systems.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with (2-Ethoxy-3-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and professionals in drug development who are working with the sterically hindered and electronically complex substrate, (2-Ethoxy-3-fluorophenyl)boronic acid. The unique substitution pattern of this reagent—featuring an ortho-ethoxy group and a meta-fluoro substituent—presents specific challenges that require careful consideration of reaction parameters to achieve high yields and purity.

This resource is designed as a dynamic question-and-answer hub, providing in-depth, field-proven insights to troubleshoot common issues and guide your experimental design.

Troubleshooting Guide & FAQs

Low or No Yield

Question 1: My Suzuki coupling reaction with this compound is resulting in very low to no yield. What are the most critical initial parameters to investigate?

Answer: When a Suzuki coupling fails with a challenging substrate like this compound, a systematic review of the core reaction components is essential. The ortho-ethoxy group introduces significant steric hindrance, which can impede key steps in the catalytic cycle.[1][2][3]

Start by assessing these pivotal parameters:

  • Catalyst and Ligand System: Standard catalysts like Pd(PPh₃)₄ may be inefficient. The steric bulk of the boronic acid necessitates the use of more robust and sterically demanding ligands to facilitate both the oxidative addition and the rate-limiting transmetalation steps.[1][4] Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are highly recommended as they are designed to accelerate reactions with sterically hindered substrates.[1][4]

  • Base Selection and Strength: The base is not merely a proton scavenger; it plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation.[5][6][7] For hindered boronic acids, stronger bases are often required. Consider switching from weaker bases like Na₂CO₃ to more potent options such as K₃PO₄ or Cs₂CO₃.[8][9] The solubility of the base is also critical; ensure it is finely powdered for maximum surface area.[9]

  • Solvent and Temperature: The choice of solvent impacts the solubility of all components and the overall reaction kinetics. Aprotic polar solvents like dioxane, THF, or 2-MeTHF, often with a small amount of water, are standard.[2][8] Increased reaction temperatures (e.g., 80-110 °C) can help overcome the activation energy barriers associated with sterically demanding substrates.[9][10]

  • Degassing: Palladium(0) catalysts are sensitive to oxygen, which can lead to catalyst deactivation and the formation of homocoupling byproducts.[1][11] Ensure your solvent and reaction mixture are thoroughly degassed (e.g., via nitrogen or argon sparging) before adding the catalyst.[8][11]

Common Side Reactions

Question 2: I'm observing significant homocoupling of the this compound. What causes this and how can it be minimized?

Answer: Homocoupling, the formation of a symmetrical biaryl from two molecules of the boronic acid, is a common side reaction in Suzuki couplings.[12][13] It is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[11][14]

Here are the primary causes and solutions:

  • Oxygen Contamination: As mentioned, oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a pathway leading to homocoupling.[11]

    • Solution: Implement rigorous degassing of your solvents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[8][11] A subsurface sparge with nitrogen prior to catalyst addition is a highly effective technique.[11]

  • Pd(II) Precatalysts: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂, its in-situ reduction to Pd(0) might be inefficient, leaving residual Pd(II) to promote homocoupling.

    • Solution: Consider using a pre-formed Pd(0) catalyst such as Pd₂(dba)₃ or Pd(PPh₃)₄.[15] Alternatively, adding a mild reducing agent like potassium formate can help minimize the concentration of free Pd(II) without interfering with the main catalytic cycle.[11][15]

  • Ligand Choice: The ligand can influence the relative rates of the desired cross-coupling versus homocoupling.

    • Solution: Employing bulky, electron-rich phosphine ligands can accelerate the reductive elimination step of the primary catalytic cycle, thereby disfavoring the side reactions that lead to homocoupling.[15][16]

Question 3: My main byproduct is the protodeboronated arene (1-ethoxy-2-fluorobenzene). How can I prevent this decomposition of my boronic acid?

Answer: Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond.[17] This side reaction consumes your nucleophile and is often exacerbated by excess water, high temperatures, or harsh basic conditions.[8][16][17]

To mitigate protodeboronation:

  • Use a Milder Base: Strong bases in aqueous media can accelerate the hydrolysis of the boronic acid.[1] If protodeboronation is significant, consider switching to a weaker base like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[1][18]

  • Anhydrous Conditions: While a small amount of water can sometimes be beneficial for base solubility and promoting the catalytic cycle, excess water can promote protodeboronation.[8] If this side reaction is prevalent, try using anhydrous solvents and reagents.[8]

  • Boronic Esters: Boronic acids can be converted to more stable boronic esters, such as pinacol (BPin) or MIDA esters.[8][19] These esters are generally more resistant to protodeboronation and slowly release the boronic acid under the reaction conditions.[17]

Purification Challenges

Question 4: I'm having difficulty purifying my final product from unreacted starting materials and byproducts. What are some effective purification strategies?

Answer: Purification of Suzuki coupling products can be challenging due to the similar polarities of the desired product, starting materials, and byproducts like the homocoupled dimer.[20][21]

Here are some recommended strategies:

  • Column Chromatography Optimization:

    • Solvent System Screening: Don't rely on a single solvent system. Experiment with different eluent mixtures, such as DCM/methanol, ether/hexane, or acetone/chloroform, to improve separation.[21]

    • Acid/Base Modifier: If your product or impurities contain acidic or basic functional groups (like a nitrogen-containing heterocycle), adding a small amount of acetic acid or triethylamine to the eluent can dramatically alter their retention on the silica gel, aiding separation.[21]

  • Acid-Base Extraction: If your desired product is neutral, you can often remove unreacted boronic acid through a basic wash (e.g., with aqueous NaOH or Na₂CO₃). The boronic acid will form a water-soluble boronate salt.

  • Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity. Screen various solvents and solvent mixtures to find suitable conditions.

  • Use of Boronic Esters: Starting with a boronic ester can simplify purification. For instance, diethanolamine can be used to transesterify and precipitate pinacol boronic esters, allowing for their isolation by filtration before the coupling reaction.[22]

Experimental Protocols & Data

General Protocol for Optimizing Suzuki Coupling with this compound

This protocol provides a robust starting point for your optimization experiments.

  • Vial Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Degassing: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.[9]

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 4:1, at a concentration of 0.1-0.2 M relative to the limiting reagent) via syringe.[9]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., SPhos-Pd-G2, 1-3 mol%) to the vial.[9]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) in a pre-heated oil bath or heating block.[9]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]

  • Purification: Purify the crude product by flash column chromatography or recrystallization.[9]

Recommended Starting Conditions for Screening
ParameterCondition A (Standard)Condition B (For Hindered Substrates)Condition C (Anhydrous)
Catalyst (mol%) Pd(dppf)Cl₂ (3%)SPhos-Pd-G2 (2%)XPhos-Pd-G3 (2%)
Base (equiv.) K₂CO₃ (2.0)K₃PO₄ (3.0)Cs₂CO₃ (2.5)
Solvent Dioxane/H₂O (4:1)2-MeTHF/H₂O (10:1)Toluene (anhydrous)
Temperature (°C) 90100110

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Complex Ar-Pd(II)-X(L)₂ OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation Base_Activation Base (e.g., K₃PO₄) Boronate [R-B(OH)₃]⁻ (Activated Boronate) Base_Activation->Boronate Boronic_Acid R-B(OH)₂ This compound Boronic_Acid->Base_Activation Activation Boronate->Transmetalation Diaryl_Pd_Complex Ar-Pd(II)-R(L)₂ Transmetalation->Diaryl_Pd_Complex Reductive_Elimination Reductive Elimination Diaryl_Pd_Complex->Reductive_Elimination Reductive_Elimination->Pd0 Regeneration Product Ar-R (Desired Product) Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield with This compound Check_Catalyst Is the Catalyst/Ligand System Optimal? (e.g., using Buchwald ligands) Start->Check_Catalyst Check_Base Is the Base Strong Enough? (e.g., K₃PO₄, Cs₂CO₃) Check_Catalyst->Check_Base No Success Yield Improved Check_Catalyst->Success Yes, after change Check_Conditions Are Reaction Conditions Forcing Enough? (e.g., Temp > 100°C) Check_Base->Check_Conditions No Check_Base->Success Yes, after change Check_Side_Reactions Are Side Reactions Dominant? Check_Conditions->Check_Side_Reactions No Check_Conditions->Success Yes, after change Homocoupling Homocoupling Observed? Check_Side_Reactions->Homocoupling Protodeboronation Protodeboronation Observed? Homocoupling->Protodeboronation No Improve_Degassing Improve Degassing Use Pd(0) Source Homocoupling->Improve_Degassing Yes Use_Milder_Base Use Milder Base or Boronic Ester Protodeboronation->Use_Milder_Base Yes Protodeboronation->Success No Improve_Degassing->Success Use_Milder_Base->Success

Caption: A logical workflow for diagnosing low yields in Suzuki reactions.

References

Technical Support Center: Troubleshooting Suzuki Coupling Reactions of (2-Ethoxy-3-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers utilizing (2-Ethoxy-3-fluorophenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights. The unique structure of this boronic acid, featuring both a sterically demanding ortho-ethoxy group and an electron-withdrawing meta-fluoro substituent, presents specific challenges that require careful optimization to overcome common side reactions and achieve high yields.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the use of this compound.

Q1: Why is my Suzuki coupling with this compound resulting in low yields or complete failure?

A1: The primary challenges with this substrate stem from a combination of two factors:

  • Steric Hindrance: The ortho-ethoxy group significantly increases the steric bulk around the boronic acid moiety.[1] This can severely impede the crucial transmetalation step in the catalytic cycle, where the organic group is transferred from boron to the palladium center.[1] Low yields are often observed when using standard catalysts like Pd(PPh₃)₄, which are not well-suited for hindered substrates.[2]

  • Electronic Effects: The fluorine atom at the 3-position is electron-withdrawing, which increases the Lewis acidity of the boron center and makes the aryl ring electron-deficient.[3] This electronic profile increases the substrate's susceptibility to competitive side reactions, most notably protodeboronation.[3][4]

Q2: What are the most common side products I should expect and how can I identify them?

A2: When your reaction underperforms, you should primarily look for two side products:

  • Protodeboronation Product (1-ethoxy-2-fluorobenzene): This is formed when the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[5] It is a very common side reaction for electron-deficient boronic acids.[3][4] Its formation can be confirmed by GC-MS or LC-MS by identifying a compound with a mass corresponding to the loss of the B(OH)₂ group from your starting material.

  • Homocoupling Product (2,2'-diethoxy-3,3'-difluorobiphenyl): This is a symmetrical biaryl formed from the dimerization of two molecules of the boronic acid.[6] This side reaction is often promoted by the presence of oxygen or the use of a Pd(II) precatalyst without an initial reduction step.[6][7] It can be identified by a mass corresponding to double the aryl fragment of your starting boronic acid.

Q3: How do the ethoxy and fluoro substituents specifically influence the reaction mechanism?

A3: The substituents have distinct and compounding effects:

  • The ortho-ethoxy group acts primarily as a steric shield. While electronically it is an electron-donating group, its positional effect dominates. It slows down the kinetics of the transmetalation step. For a successful reaction, the catalytic system must be robust enough to overcome this steric barrier.[1][8]

  • The meta-fluoro group exerts a strong electron-withdrawing inductive effect. This makes the boronic acid more prone to protodeboronation, especially under basic aqueous conditions.[3][9] While electron-withdrawing groups on the boronic acid can sometimes accelerate reductive elimination, in this case, the increased rate of decomposition via protodeboronation is often the more significant and detrimental effect.

Section 2: In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving specific experimental issues.

Problem 1: Significant Protodeboronation Observed

You observe the formation of 1-ethoxy-2-fluorobenzene as a major byproduct, consuming your boronic acid and reducing the yield of the desired cross-coupled product.

Logical Workflow for Diagnosing Side Reactions

start Low Yield of Desired Product check_side_products Analyze Crude Reaction Mixture (LCMS/GCMS) start->check_side_products proto_obs Protodeboronation Product Detected? check_side_products->proto_obs homo_obs Homocoupling Product Detected? proto_obs->homo_obs Yes proto_obs->homo_obs No proto_sol Implement Protodeboronation Mitigation Strategy: • Use Milder/Anhydrous Base • Convert to Boronic Ester • Lower Temperature proto_obs->proto_sol Yes no_reaction Only Starting Materials Remain? homo_obs->no_reaction Yes homo_obs->no_reaction No homo_sol Implement Homocoupling Mitigation Strategy: • Rigorously Degas Solvents • Use Pd(0) Precatalyst • Slow Boronic Acid Addition homo_obs->homo_sol Yes catalyst_sol Address Catalyst Inactivity/Steric Issues: • Use Bulky Ligands (e.g., SPhos, XPhos) • Screen Different Precatalysts • Increase Temperature no_reaction->catalyst_sol Yes

Caption: Troubleshooting workflow for Suzuki coupling side reactions.

Probable Causes: Protodeboronation is the protonolysis of the C-B bond and is a well-known side reaction in Suzuki couplings.[5] It is often accelerated under basic conditions, particularly with aqueous bases like NaOH or KOH, as these conditions generate the more reactive arylboronate anion.[9] The electron-deficient nature of the 3-fluorophenyl ring makes it particularly susceptible to this decomposition pathway.[3][4]

Solutions:

  • Optimize the Base System: Strong bases in aqueous media can accelerate protodeboronation.[10][11] Switching to a milder or non-aqueous base can significantly suppress this side reaction.

BaseSolvent SystemRationaleCitation
K₃PO₄ Dioxane/H₂O, TolueneStrong base, often effective for hindered substrates. Use finely powdered.[10][11]
K₂CO₃ Dioxane/H₂O, DMEMilder base, good starting point to minimize protodeboronation.[11]
CsF or KF Dioxane, THF (anhydrous)Fluoride bases are excellent for anhydrous conditions and can be very effective in preventing protodeboronation.[10][12][13]
  • Convert to a More Stable Boronic Ester: Boronic acids exist in equilibrium with their boroxines and are susceptible to decomposition. Converting the boronic acid to a pinacol (Bpin) or MIDA boronate ester provides a more stable reagent that is less prone to protodeboronation.[4][10] These esters act as a "slow release" source of the boronic acid under the reaction conditions.[4][14]

    Experimental Protocol: Synthesis of this compound pinacol ester

    • In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in anhydrous THF or Toluene (approx. 0.5 M).

    • Add anhydrous MgSO₄ or Na₂SO₄ as a drying agent.

    • Stir the mixture at room temperature for 2-4 hours or until TLC/LC-MS analysis shows complete conversion.

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • The resulting crude pinacol ester can often be used directly in the Suzuki coupling without further purification.

  • Employ Anhydrous Conditions: Since water is the primary proton source for protodeboronation, switching to a strictly anhydrous solvent and base system can dramatically reduce this side reaction.[11] This is particularly effective when using fluoride bases like CsF.

Problem 2: Boronic Acid Homocoupling Dominates

You observe the formation of 2,2'-diethoxy-3,3'-difluorobiphenyl as a major byproduct.

Probable Causes: Homocoupling of boronic acids is primarily caused by two mechanisms:[6]

  • Oxygen-Mediated: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo a stoichiometric reaction with two molecules of the boronic acid to form the homocoupled product.[6][7]

  • Pd(II)-Mediated: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the precatalyst, it can directly react with the boronic acid to generate the dimer, especially at the beginning of the reaction before the catalytic cycle is fully established.[6][7]

Solutions:

  • Rigorous Exclusion of Oxygen: This is the most critical step to prevent homocoupling.[7] Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen).

    Experimental Protocol: Solvent Degassing

    • Place the solvent in a Schlenk flask.

    • Subject the solvent to three "freeze-pump-thaw" cycles:

      • Freeze: Freeze the solvent using a liquid nitrogen bath.

      • Pump: Apply a high vacuum to the flask to remove gases above the frozen solvent.

      • Thaw: Remove the flask from the liquid nitrogen and allow the solvent to thaw. Dissolved gases will bubble out.

    • Backfill the flask with Argon or Nitrogen. Repeat the cycle two more times.

    • Alternatively, bubble Argon or Nitrogen through the solvent for 30-60 minutes.

  • Choice of Palladium Precatalyst: Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to minimize the initial Pd(II)-mediated pathway.[15] If using a Pd(II) precatalyst, consider adding a small amount of a reducing agent, or ensure your ligand (e.g., a phosphine) can facilitate the reduction to Pd(0).[7] Air-stable Pd(II) precatalysts that generate the active Pd(0) species in situ (e.g., Buchwald G3 or G4 precatalysts) are highly recommended.

  • Slow Addition of Boronic Acid: In some cases, adding the boronic acid solution slowly via syringe pump to the reaction mixture can keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction relative to the desired cross-coupling.[2][16]

Problem 3: Low or No Conversion to Product

Your starting materials are largely unreacted, even after extended reaction times or heating.

Probable Causes:

  • Inactive Catalyst System: The combination of palladium precursor and ligand is not active enough to overcome the high steric barrier imposed by the ortho-ethoxy group.[2]

  • Failed Transmetalation: The steric hindrance is preventing the boronic acid from approaching the palladium center, effectively stalling the catalytic cycle.[1]

Suzuki Catalytic Cycle and Key Side Reactions

Suzuki_Cycle cluster_cycle Main Catalytic Cycle cluster_inputs cluster_outputs Pd0 Pd(0)L_n (Active Catalyst) OA Oxidative Addition Pd0->OA PdII R¹-Pd(II)(X)L_n OA->PdII TM Transmetalation PdII->TM PdII_R2 R¹-Pd(II)(R²)L_n TM->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 Product Desired Product (R¹-R²) RE->Product ArX Aryl Halide (R¹-X) ArX->OA ArBOH2 (2-Ethoxy-3-F-Ph)B(OH)₂ (R²-B(OH)₂) ArBOH2->TM SideProduct1 Protodeboronation (R²-H) ArBOH2->SideProduct1 + H₂O/Base SideProduct2 Homocoupling (R²-R²) ArBOH2->SideProduct2 + Pd(II)/O₂ Base Base Base->TM

Caption: The Suzuki cycle with entry points for side reactions.

Solutions:

  • Strategic Ligand Selection: This is the most critical factor for overcoming steric hindrance. Standard ligands like PPh₃ are often ineffective.[2] Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands. These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that is more accessible to hindered substrates.[2]

LigandClassRationaleCitation
SPhos BiarylmonophosphineExcellent for sterically demanding couplings. Promotes efficient oxidative addition and transmetalation.[2][17]
XPhos BiarylmonophosphineAnother highly active and versatile ligand for challenging substrates.[2]
RuPhos BiarylmonophosphineOften effective when other ligands fail, particularly with hindered boronic acids.[2][18]
tBu₃P TrialkylphosphineVery electron-rich and bulky, good for electron-rich and hindered aryl halides.[19]
  • General Protocol for a Challenging Suzuki Coupling: This protocol provides a robust starting point for the coupling of this compound.

    Experimental Protocol: Optimized Suzuki Coupling

    • Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.3 equiv), and finely powdered K₃PO₄ (2.5 equiv).

    • Inert Atmosphere: Seal the vessel with a septum cap. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[10]

    • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., SPhos Pd G3, 1-2 mol%).

    • Solvent Addition: Add the degassed solvent system (e.g., Toluene or Dioxane, 0.1-0.2 M) via syringe.[11]

    • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitoring & Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography.

References

Technical Support Center: Protodeboronation of (2-Ethoxy-3-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing challenges associated with (2-Ethoxy-3-fluorophenyl)boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block and may encounter the common yet problematic side reaction of protodeboronation, particularly under basic conditions. Here, we provide in-depth, field-proven insights to help you troubleshoot experiments, optimize reaction conditions, and ensure the integrity of your synthetic pathways.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the nature of protodeboronation for this specific substrate.

Q1: What is protodeboronation and why is it a significant concern with this compound?

A1: Protodeboronation is an undesired chemical reaction where the carbon-boron (C-B) bond of a boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] In the case of this compound, this process consumes your starting material and generates 1-ethoxy-2-fluorobenzene as a byproduct. This side reaction is particularly problematic for arylboronic acids bearing electron-withdrawing substituents, as they are more susceptible to this decomposition pathway.[2][3] The presence of the ortho-ethoxy and meta-fluoro groups on the phenyl ring of your specific substrate creates a unique electronic environment that makes it prone to this instability, especially under the basic conditions often required for cross-coupling reactions like the Suzuki-Miyaura coupling.[4]

Q2: What is the specific mechanism of base-catalyzed protodeboronation?

A2: The base-catalyzed protodeboronation of arylboronic acids is a well-understood process. It begins with a rapid pre-equilibrium where the boronic acid (a Lewis acid) reacts with a hydroxide ion or other base to form a more electron-rich, tetracoordinate boronate species, [ArB(OH)₃]⁻.[1][5] This boronate intermediate is the key reactive species. The subsequent rate-limiting step involves the cleavage of the C-B bond, facilitated by a proton source (typically water or an alcohol solvent) that protonates the ipso-carbon of the aromatic ring.[2][6] For arylboronic acids with electron-withdrawing groups, an alternative pathway involving the generation of a transient aryl anion can also compete.[2][6]

G Mechanism of Base-Catalyzed Protodeboronation cluster_0 Pre-Equilibrium cluster_1 Rate-Limiting Step A This compound Ar-B(OH)₂ C Tetracoordinate Boronate (Reactive Intermediate) [Ar-B(OH)₃]⁻ A->C + OH⁻ (fast) B Hydroxide OH⁻ C->A - OH⁻ (fast) E Protodeboronated Product Ar-H (1-Ethoxy-2-fluorobenzene) C->E + H₂O (slow, rate-determining) D Proton Source H₂O F Boric Acid Byproduct B(OH)₃

Caption: Base-catalyzed protodeboronation pathway.

Q3: How do the specific ortho-ethoxy and meta-fluoro substituents on the phenyl ring influence the rate of protodeboronation?

A3: The substituents play a critical, albeit complex, role:

  • 3-Fluoro Group: As an electron-withdrawing group, the fluorine atom increases the Lewis acidity of the boron center, facilitating the formation of the reactive boronate anion.[6] Furthermore, it stabilizes the potential transient aryl anion intermediate, which can accelerate the rate of C-B bond cleavage under strongly basic conditions.[2]

  • 2-Ethoxy Group: Ortho-substituents can have a pronounced effect. While ethoxy is an electron-donating group through resonance, its steric bulk can cause twisting of the C-B bond, potentially affecting conjugation and reactivity. More importantly, ortho-substituents, particularly those with lone pairs like alkoxy groups, can accelerate protodeboronation through intramolecular interactions or by influencing the acidity of the boronic acid protons.[4][6] Studies have shown that 2,6-disubstituted arylboronic acids are highly susceptible to rapid, base-mediated protodeboronation.[4]

Q4: What are the typical reaction conditions that promote this undesired side reaction?

A4: The propensity for protodeboronation is highly dependent on the reaction conditions. Key factors that accelerate this side reaction include:

  • Strong Bases: The use of strong inorganic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) significantly increases the concentration of the reactive boronate species, leading to faster decomposition.[3][7]

  • High Temperatures: The rate of protodeboronation, like most chemical reactions, increases with temperature.[8][9]

  • Aqueous/Protic Solvents: The presence of a proton source, most commonly water, is mechanistically required for the final protonolysis step.[1][8]

  • Prolonged Reaction Times: The longer the boronic acid is exposed to harsh conditions, the greater the extent of decomposition.

Section 2: Troubleshooting Guide

This section is formatted in a problem/cause/solution format to directly address issues encountered during experimentation.

Problem 1: My Suzuki-Miyaura coupling reaction is giving a low yield, and LC-MS/¹H NMR analysis shows a significant amount of 1-ethoxy-2-fluorobenzene.

  • Primary Cause: The rate of protodeboronation of your this compound is competitive with or faster than the rate of the desired catalytic cross-coupling cycle.

  • Solutions: The core strategy is to accelerate the desired reaction while suppressing the undesired one. The following table outlines actionable steps.

Solution Strategy Actionable Steps & Scientific Rationale
1. Re-evaluate the Base Switch to a weaker or non-hydroxide base. Strong bases (NaOH, KOH) maximize the concentration of the reactive boronate anion. Using weaker bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) can lower the steady-state concentration of this intermediate, thus slowing protodeboronation.[3][7]
2. Optimize Temperature Lower the reaction temperature. If the activation energy for the desired coupling is lower than that for protodeboronation, reducing the temperature can significantly favor product formation.[8][9] Screen temperatures starting from a moderate range (e.g., 60-80 °C).
3. Ensure Anhydrous Conditions Use dry solvents and reagents. Water is a key reagent in the protodeboronation mechanism. While some water is often necessary for certain Suzuki coupling protocols (e.g., to dissolve the base), minimizing its presence by using anhydrous solvents can curb the side reaction.[8]
4. Enhance Catalytic Activity Optimize the catalyst system. The goal is to make the catalytic cycle turn over much faster than the rate of protodeboronation. For an electron-deficient and sterically hindered substrate, consider using a high-activity catalyst system, such as a Pd(0) source (e.g., Pd₂(dba)₃) paired with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).[3]
5. Use a Protected Boronic Acid Convert the boronic acid to a more stable derivative. Using a pinacol ester, MIDA boronate ester, or an organotrifluoroborate salt provides a "slow-release" of the free boronic acid into the reaction mixture. This keeps the instantaneous concentration of the unstable boronic acid low, minimizing its decomposition over time.[1][5]

Problem 2: My reaction is inconsistent. A recent batch failed, but the previous one worked under identical conditions.

  • Primary Cause: This often points to the degradation of the this compound starting material or variability in reagent quality.

  • Solutions:

    • Verify Starting Material Integrity: Boronic acids can degrade upon storage, especially if exposed to moisture and air. It is recommended to re-analyze the starting material by NMR or LC-MS to confirm its purity before use.[3]

    • Strict Reagent & Solvent Control: Use freshly opened or purified anhydrous solvents. Ensure the base used is not excessively hydrated. Inconsistencies in water content can dramatically affect the rate of protodeboronation.

    • Storage: Store this compound in a tightly sealed container, refrigerated (below 4°C), and preferably under an inert atmosphere (e.g., argon or nitrogen) to maximize its shelf life.[3]

Problem 3: How can I effectively monitor the reaction to quantify both product formation and protodeboronation?

  • Primary Cause: Standard TLC analysis may not provide sufficient resolution or quantitative information to distinguish between the starting material, desired product, and the protodeboronated byproduct.

  • Solutions:

    • LC-MS Monitoring: This is the preferred method. It provides excellent separation and allows for the simultaneous tracking of all key species (aryl halide, boronic acid, desired product, and protodeboronated byproduct) by their mass-to-charge ratios.[10] See Protocol 1 for a detailed procedure.

    • Quantitative ¹⁹F NMR Spectroscopy: Since the substrate contains a fluorine atom, ¹⁹F NMR is a powerful, clean, and quantitative technique. The chemical shifts of the fluorine in the starting boronic acid, the desired product, and the 1-ethoxy-2-fluorobenzene byproduct will be distinct. By integrating these signals relative to an internal standard, you can accurately determine the reaction profile.[11][12]

Section 3: Recommended Experimental Protocols

Protocol 1: Stability Test & Reaction Monitoring by LC-MS

This protocol allows you to assess the stability of your boronic acid under your proposed reaction conditions before committing to a large-scale reaction.

  • Setup: In a small vial, combine this compound (1.0 equiv), your chosen base (e.g., K₂CO₃, 2.0 equiv), and an internal standard (e.g., biphenyl) in your reaction solvent (e.g., dioxane/water, 10:1). Do not add the palladium catalyst or aryl halide.

  • Time Zero Sample: Immediately after assembly, withdraw a small aliquot (~10 µL), quench it by diluting into a larger volume of a suitable solvent like acetonitrile (~0.5 mL), and vortex.[10]

  • Reaction Conditions: Heat the vial to your target reaction temperature.

  • Time-Point Sampling: At regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr), withdraw and quench additional aliquots as described in step 2.

  • Analysis: Analyze all quenched samples by LC-MS. Plot the disappearance of the boronic acid over time to determine its rate of decomposition under these specific conditions. This data will inform you if your conditions are too harsh.

Protocol 2: General Procedure to Mitigate Protodeboronation in a Suzuki-Miyaura Coupling

This protocol incorporates several best practices discussed in the troubleshooting guide.

  • Reagent Preparation: Use the pinacol ester of this compound (1.2 equiv). Ensure your aryl halide (1.0 equiv), base (e.g., K₃PO₄, 2.0 equiv), and solvent (e.g., 2-MeTHF or CPME) are anhydrous.

  • Reaction Setup: To a dried reaction vessel under an inert atmosphere (Argon), add the aryl halide, palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and ligand (e.g., SPhos, 4.5 mol%).

  • Addition of Reagents: Add the degassed solvent, followed by the anhydrous base. Finally, add the this compound pinacol ester.

  • Execution: Heat the reaction mixture to a moderate temperature (e.g., 70 °C).

  • Monitoring and Workup: Monitor the reaction progress by LC-MS.[10] Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite. Perform an aqueous workup, dry the organic layer, concentrate, and purify the product via column chromatography.[7][13]

Section 4: Troubleshooting Workflow

The following decision tree provides a logical workflow for diagnosing and solving issues related to low yields where protodeboronation is suspected.

G start Low Yield & Protodeboronation Byproduct Observed q1 Is the reaction temperature > 90°C? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no s1 Lower temperature to 60-80°C. Rationale: Decrease rate of side reaction. a1_yes->s1 q2 Are you using a strong base (e.g., NaOH, KOH)? a1_no->q2 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no s2 Switch to a weaker base. (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) Rationale: Reduce boronate concentration. a2_yes->s2 q3 Are you using the free boronic acid? a2_no->q3 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no s3 Use a protected derivative. (Pinacol ester, MIDA boronate) Rationale: 'Slow-release' of boronic acid. a3_yes->s3 q4 Is the reaction sluggish (>12 hours)? a3_no->q4 s3->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no s4 Use a more active catalyst/ligand. (e.g., Pd(0)/SPhos) Rationale: Accelerate desired coupling. a4_yes->s4 end_node Re-run optimized reaction. Monitor by LC-MS. a4_no->end_node s4->end_node

Caption: A decision tree for troubleshooting protodeboronation.

References

Technical Support Center: Column Chromatography for Boronic Acid Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for boronic acid purification. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges associated with purifying boronic acids and their derivatives. Boronic acids are indispensable reagents in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.[1] However, their purification is notoriously difficult due to their amphiphilic nature, propensity for dehydration to form boroxines, and interactions with standard chromatography media.[2]

This document moves beyond simple protocols to explain the underlying principles governing the behavior of boronic acids during chromatography. By understanding the "why," you can more effectively troubleshoot and optimize your purification strategies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that form the basis of effective troubleshooting.

Q1: Why do my boronic acids streak or fail to elute from a standard silica gel column?

A: This is the most common issue and stems from a fundamental chemical interaction. Silica gel is covered in silanol groups (Si-OH), which are weakly acidic. The boron atom in a boronic acid is Lewis acidic, meaning it is an electron-pair acceptor. This creates a strong Lewis acid-base interaction between your compound and the stationary phase, leading to irreversible adsorption or significant tailing ("streaking").[3] Furthermore, free boronic acids can undergo partial dehydration on the acidic silica surface to form their corresponding boroxines (cyclic anhydrides), which have different polarities and complicate the separation.[2]

Q2: What is "deboronation" and can it happen on a column?

A: Deboronation is the cleavage of the carbon-boron bond, which results in the loss of the boronic acid moiety and formation of a simple C-H bond (a protodeboronation product).[2] This can certainly occur during silica gel chromatography, especially with electron-rich or heteroaromatic boronic acids, as the acidic silanol groups on the silica surface can promote this undesired reaction.[4]

Q3: Is reversed-phase (C18) chromatography a better option?

A: It can be, but it presents its own challenges. While it avoids the Lewis acidity issue of silica, many simple boronic acids are quite polar and may have poor retention on C18 columns, often eluting in or near the solvent front.[1][5][6] For successful reversed-phase separation, careful control of the mobile phase pH is critical to modulate the ionization state of the boronic acid (which has a pKa around 8-10) and achieve retention.[1]

Q4: Should I purify the boronic acid or its ester (e.g., pinacol ester)?

A: Whenever possible, purifying the boronate ester is recommended. Boronate esters, such as the commonly used pinacol esters (Bpin), are generally less polar and more stable than their corresponding free boronic acids.[2] This makes them more amenable to standard silica gel chromatography. However, be aware that pinacol esters can still hydrolyze back to the boronic acid on a sufficiently acidic or "wet" silica column.[3][5] For particularly sensitive substrates, conversion to highly stable MIDA (N-methyliminodiacetic acid) or Epin (1,1,2,2-tetraethylethylene glycol) boronates can be an excellent strategy, as these are often robust enough for routine chromatography.[2][7][8]

Section 2: Troubleshooting Guide: From Problem to Protocol

This guide is structured by common experimental observations. For each issue, we diagnose the potential causes and provide actionable solutions and detailed protocols.

Issue 1: The compound is irreversibly adsorbed or shows severe tailing on silica gel.
  • Primary Suspect: Strong Lewis acid-base interaction between the boronic acid and silica silanol groups.[3]

  • Secondary Suspect: The compound is highly polar.

Causality: By adding a small amount of a competitive Lewis base or acid to the mobile phase, you can temporarily "cap" the active sites on the silica gel, allowing your boronic acid to elute more cleanly.

  • For Acidic Modifiers: Adding a trace amount of acetic acid can help by protonating basic impurities that might be sticking, but it can also increase the risk of deboronation for sensitive substrates.

  • For Basic Modifiers: Adding a non-nucleophilic base like triethylamine (TEA) can neutralize the acidic silanol sites. This is often effective but can make final solvent removal more difficult.[9]

Causality: Switching to a stationary phase with different surface chemistry eliminates the root cause of the interaction.

  • Neutral Alumina: For less polar boronic acids or their esters, neutral alumina is a good alternative as it lacks the strong acidic silanol groups of silica.[9]

  • Reversed-Phase (C18): As discussed in the FAQ, this is viable if your compound has sufficient hydrophobicity to be retained. Method development will be required to optimize pH and organic modifier.[1]

Causality: This technique saturates the silica gel's Lewis acidic sites with a sacrificial boronic acid (boric acid itself). This effectively masks the sites that would otherwise bind your valuable boronate ester, allowing it to pass through the column with significantly reduced tailing and loss.[10][11]

Protocol 1: Preparation of Boric Acid-Impregnated Silica Gel

  • Prepare a 1% (w/v) solution of boric acid in methanol.

  • In a round-bottom flask, create a slurry by adding your required amount of silica gel to the boric acid solution. Use enough solution to fully wet the silica.

  • Remove the solvent under reduced pressure on a rotary evaporator until a free-flowing powder is obtained.

  • Dry the treated silica gel under high vacuum for several hours to remove all traces of methanol.

  • Pack your column using this impregnated silica as you would with normal silica. This method is highly effective for purifying pinacol boronate esters.[11]

Issue 2: The purified fractions contain decomposition products (e.g., protodeboronated compound).
  • Primary Suspect: On-column degradation due to the acidity of the silica gel.[4]

  • Secondary Suspect: The compound is inherently unstable.

Causality: Degradation is a time-dependent process. Reducing the residence time of your compound on the stationary phase can significantly improve recovery of the intact product.

  • Use a Short Plug Column: If you are only removing highly non-polar or highly polar impurities, a quick filtration through a short pad of silica or Celite may be sufficient.[3]

  • Increase Flow Rate: Use positive pressure ("flash chromatography") to push the solvent through faster.

Causality: By converting the boronic acid to a more stable derivative, you can perform the purification under benign conditions and then regenerate the boronic acid in a clean, separate step.

Protocol 2: Purification via Diethanolamine Adduct Formation This method is excellent for purifying polar boronic acids away from non-polar impurities.[6][12]

  • Dissolve your crude boronic acid in a minimal amount of a suitable solvent (e.g., diethyl ether, THF).

  • Add diethanolamine (1.1 equivalents) to the solution and stir.

  • The diethanolamine-boronic acid adduct, which is a stable, zwitterionic species, will often precipitate as a crystalline solid.[12]

  • Isolate the solid by filtration and wash with cold solvent to remove soluble impurities.

  • To release the free boronic acid, suspend the adduct in a biphasic mixture of ethyl acetate and an acidic aqueous solution (e.g., 1M HCl). The adduct will dissociate, with the diethanolamine moving into the aqueous layer and the pure boronic acid remaining in the organic layer.

  • Separate the layers and wash the organic layer with brine, dry with MgSO₄, and concentrate to yield the purified boronic acid.

Issue 3: Poor separation between the boronic acid and a structurally similar impurity.
  • Primary Suspect: Insufficient selectivity of the chosen chromatographic system.

Causality: Small changes in solvent composition can have a large impact on selectivity. A systematic approach is key.

  • Test Different Solvent Systems: If a standard Hexane/Ethyl Acetate system fails, explore other combinations. Dichloromethane/Methanol is a more polar option.[9] For some boronate esters, a Heptane/Isopropanol system has shown unique selectivity.[7]

  • Run a Gradient Elution: Start with a low-polarity mobile phase and gradually increase the polarity. This can sharpen peaks and improve the resolution of closely eluting compounds.

Causality: This powerful technique relies on the specific, reversible covalent bonding between a boronic acid and a cis-diol.[13] By using a stationary phase functionalized with diol groups, you can selectively retain boronic acids while all other impurities wash through. Elution is then triggered by a simple pH swing.

  • Mechanism: At a neutral to alkaline pH (> pKa of the boronic acid), the boronic acid exists partially as the tetrahedral boronate anion, which readily forms a cyclic ester with the diol on the stationary phase (Binding).[14] When the pH is lowered to acidic, the complex dissociates, releasing the purified boronic acid (Elution).[13][15]

  • Application: While commercially available for purifying glycoproteins (which contain diols), you can find or prepare diol-functionalized silica for this purpose.[16] This is an advanced but highly specific method for challenging purifications.

Section 3: Purification Strategy Workflow

To assist in selecting the best approach, the following decision tree illustrates a logical workflow for purifying a new boronic acid.

purification_workflow start Crude Boronic Acid Sample is_solid Is the crude material a solid? start->is_solid try_cryst Attempt Recrystallization / Trituration is_solid->try_cryst Yes tlc_analysis Perform TLC Analysis (Normal Phase Silica) is_solid->tlc_analysis No / Fails try_cryst->tlc_analysis Fails success Pure Product try_cryst->success Success clean_sep Clean Separation by TLC? tlc_analysis->clean_sep streak_stuck Streaking or Stuck at Baseline? derivatize Consider Derivatization streak_stuck->derivatize Yes alt_phase Try Alternative Stationary Phase streak_stuck->alt_phase Also Consider clean_sep->streak_stuck No run_column Run Flash Chromatography (Normal Phase) clean_sep->run_column Yes run_column->success esterify Convert to Boronate Ester (Pinacol, MIDA, Epin) derivatize->esterify dea_adduct Form Diethanolamine Adduct derivatize->dea_adduct esterify->tlc_analysis dea_adduct->success alumina Neutral Alumina alt_phase->alumina c18 Reversed-Phase (C18) alt_phase->c18 alumina->run_column c18->run_column After method dev.

Caption: Decision workflow for boronic acid purification.

Section 4: Summary of Chromatographic Conditions

The table below summarizes common stationary and mobile phases for boronic acid purification, highlighting their primary applications and considerations.

Stationary PhaseCommon Mobile Phase(s)Best Suited For...Key Considerations
Silica Gel Hexanes/EtOAc, DCM/MeOHNon-polar to moderately polar boronate esters.Prone to causing streaking/adsorption of free boronic acids. Can be deactivated.[3][9]
Boric Acid-Treated Silica Hexanes/EtOAcPinacol and other boronate esters.Excellent for preventing on-column loss of esters. Must be prepared beforehand.[11]
Neutral Alumina Hexanes/EtOAcLess polar, acid-sensitive boronate esters.Less acidic than silica, good alternative for sensitive compounds.[9]
Reversed-Phase (C18) Acetonitrile/Water, MeOH/Water (with pH modifier like Formic Acid or NH₄OH)Polar boronic acids with some hydrophobic character.Retention is highly pH-dependent; boronic acids may not retain well.[1]
Diol-Functionalized Resin Alkaline Buffer (Binding), Acidic Buffer (Elution)Highly specific purification of free boronic acids.A form of affinity chromatography; not a standard setup but very powerful.[13][17]

References

Effect of temperature on the stability of (2-Ethoxy-3-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (2-Ethoxy-3-fluorophenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and best practices for the handling and use of this reagent. The following information is curated to ensure experimental success by addressing potential challenges related to its stability, particularly concerning temperature.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound, especially regarding temperature?

A1: The main stability concerns for this compound, like many arylboronic acids, revolve around two primary degradation pathways that can be exacerbated by elevated temperatures:

  • Protodeborylation: This is a significant decomposition pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][2] This process is often accelerated by heat, the presence of aqueous or protic media, and certain pH conditions.[1][3] For fluorinated arylboronic acids, particularly those with ortho-fluorine substituents, the susceptibility to protodeborylation can be pronounced, especially under basic conditions often employed in cross-coupling reactions.[4][5]

  • Formation of Boroxines (Anhydrides): In the solid state or under anhydrous conditions, three molecules of the boronic acid can undergo dehydration to form a cyclic trimer called a boroxine.[1] While often reversible, this process can complicate stoichiometry and affect reactivity if not accounted for. Elevated temperatures can drive this equilibrium towards the boroxine form.

Q2: What are the recommended storage conditions to ensure the long-term stability of this compound?

A2: To maintain the integrity and reactivity of this compound, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature Refrigerate; consult product-specific guidelines.Lower temperatures slow down the rates of decomposition reactions like protodeborylation and boroxine formation.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Minimizes exposure to atmospheric moisture, which can facilitate hydrolysis and protodeborylation.[6]
Container Tightly sealed, opaque containers.Prevents moisture ingress and protects from light, which can potentially catalyze degradation.[7] Suitable materials include HDPE, polypropylene, or glass.[7]
Handling Minimize exposure to ambient conditions.When not in use, ensure the container is properly sealed to prevent moisture absorption.[6][7]
Q3: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. Could temperature be a factor?

A3: Yes, temperature is a critical parameter in Suzuki-Miyaura couplings and can significantly impact yields, especially with sensitive substrates like fluorinated arylboronic acids.[8][9] Here's how temperature can play a role:

  • Reagent Decomposition: If the reaction temperature is too high or the heating is prolonged, the this compound can undergo thermal decomposition, primarily through protodeborylation, before it has a chance to participate in the catalytic cycle.[10] This is a known side reaction in Suzuki couplings.[2][9]

  • Catalyst Deactivation: While elevated temperatures are often necessary to drive the catalytic cycle, excessively high temperatures can lead to the decomposition of the palladium catalyst, reducing its efficacy.

  • Side Reactions: Higher temperatures can promote undesired side reactions, such as homocoupling of the boronic acid.

Troubleshooting Tip: If you suspect thermal degradation, consider lowering the reaction temperature or reducing the reaction time. Screening different palladium catalysts and ligands can also identify a system that operates efficiently at lower temperatures.[11]

II. Troubleshooting Guide

Problem 1: Inconsistent results and poor reproducibility in reactions.

Possible Cause: Degradation of the this compound stock due to improper storage or handling.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the compound has been consistently stored under the recommended conditions (refrigerated, under inert gas, tightly sealed).

  • Perform Quality Control: If possible, analyze the boronic acid stock by NMR or LC-MS to check for the presence of the corresponding protodeboronated byproduct (1-ethoxy-2-fluorobenzene) or boroxine.

  • Use Fresh Reagent: If degradation is suspected, use a fresh, unopened vial of the boronic acid for comparison.

  • Handling Protocol: Implement a strict handling protocol. Equilibrate the container to room temperature before opening to prevent moisture condensation. Use a glovebox or glove bag for aliquoting if the compound is particularly sensitive.

Problem 2: Formation of a significant amount of 1-ethoxy-2-fluorobenzene byproduct.

Possible Cause: Protodeborylation is occurring either during storage or under the reaction conditions.

Troubleshooting Steps:

  • Reaction Condition Optimization:

    • Temperature: As a primary step, lower the reaction temperature.

    • Base: The choice and concentration of the base can influence the rate of protodeborylation.[12] Consider screening milder bases or using a substoichiometric amount if the reaction allows.

    • Solvent: Ensure anhydrous solvents are used, as water can facilitate protodeborylation.[3]

  • Use of Boronic Esters: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester.[1][13] Boronate esters are generally more resistant to protodeborylation and can release the boronic acid in situ under the reaction conditions.[13][14]

Problem 3: The solid this compound appears clumpy or has a different consistency than expected.

Possible Cause: Absorption of moisture and/or formation of boroxine.

Troubleshooting Steps:

  • Drying: If moisture absorption is suspected, the material can be dried under high vacuum. However, be cautious with heating as it can accelerate decomposition.

  • Boroxine Reversibility: The formation of boroxine is often reversible upon dissolution in a suitable solvent or under aqueous basic conditions during a reaction.[1] For analytical purposes, this can complicate accurate weighing. If precise stoichiometry is critical, consider dissolving the entire amount of the reagent and using it as a stock solution (if its stability in that solvent is known).

III. Experimental Protocols

Protocol 1: Thermal Stress Test for this compound

This protocol allows for a qualitative or quantitative assessment of the thermal stability of the boronic acid under specific conditions.

Materials:

  • This compound

  • Anhydrous solvent (e.g., dioxane, toluene, or the solvent for your intended reaction)

  • Internal standard (e.g., durene, biphenyl)

  • Reaction vials with septa

  • Heating block or oil bath

  • GC-MS or LC-MS system

Procedure:

  • Prepare a stock solution of this compound and an internal standard in the chosen anhydrous solvent at a known concentration.

  • Aliquot the stock solution into several reaction vials.

  • Keep one vial at room temperature as a control (T=0 sample).

  • Place the other vials in a heating block at the desired test temperatures (e.g., 60 °C, 80 °C, 100 °C).

  • At set time intervals (e.g., 1h, 2h, 4h, 8h), remove a vial from each temperature point and cool it to room temperature.

  • Analyze all samples (including the T=0 control) by GC-MS or LC-MS.

  • Quantify the amount of remaining this compound and the formation of the protodeboronated product (1-ethoxy-2-fluorobenzene) by comparing their peak areas to that of the internal standard.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution Prepare Stock Solution (Boronic Acid + Internal Standard) aliquot Aliquot into Vials prep_solution->aliquot control Control Vial (Room Temp, T=0) heat_vials Heat Vials at Test Temperatures (e.g., 60°C, 80°C, 100°C) analysis Analyze all samples by GC-MS or LC-MS sample_collection Collect Samples at Time Intervals (1h, 2h, 4h, 8h) heat_vials->sample_collection quantify Quantify Degradation (vs. Internal Standard) analysis->quantify

Caption: Workflow for Thermal Stress Testing.

IV. Mechanistic Insights

Decomposition Pathways

Understanding the potential decomposition pathways is crucial for troubleshooting.

G BA This compound Boroxine Boroxine (Trimeric Anhydride) BA->Boroxine + Heat - 3 H₂O Protodeborylated 1-Ethoxy-2-fluorobenzene (Protodeborylated Product) BA->Protodeborylated + H⁺, Heat (Protodeborylation) Boroxine->BA + 3 H₂O

Caption: Primary Decomposition Pathways.

The equilibrium between the boronic acid and its boroxine is influenced by water and heat. The protodeborylation pathway is generally irreversible under typical reaction conditions and represents a net loss of the desired reagent. The presence of both an ethoxy and a fluoro group on the phenyl ring influences the electronic properties, which in turn affects the susceptibility of the C-B bond to cleavage.

V. References

  • Lab Alley. (n.d.). How to Store Boric Acid. Retrieved from --INVALID-LINK--

  • U.S. Borax. (n.d.). Borate handling and storage. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Storage and handling guidelines for organoboronic acids to prevent decomposition. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Retrieved from --INVALID-LINK--

  • Journal of Nuclear Medicine. (2024). Cu-Mediated 18F-Fluorination of Arylboronic Acids: Supressing Protodeboronation towards Advanced PET Imaging Agents. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from --INVALID-LINK--

  • ACS Publications. (2024). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. Retrieved from --INVALID-LINK--

  • ACS Publications. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Fluorophenylboronic acid. Retrieved from --INVALID-LINK--

  • PubMed. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Fluorophenylboronic acid. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Boric acid. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). A general protodeboronation reaction. Retrieved from --INVALID-LINK--

  • ACS Publications. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Retrieved from --INVALID-LINK--

  • CymitQuimica. (2024). Safety Data Sheet - (4-(2-(Cyclopentylamino)ethoxy)-3-fluorophenyl)boronic acid. Retrieved from --INVALID-LINK--

  • EH&S. (n.d.). Corrosive Storage Guidelines. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (2022). SAFETY DATA SHEET - Thiophene-2-boronic acid pinacol ester. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison. Retrieved from --INVALID-LINK--

  • Semantic Scholar. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Retrieved from --INVALID-LINK--

  • ACS Publications. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Retrieved from --INVALID-LINK--

  • Chem-Station Int. Ed. (2016). Protecting Groups for Boronic Acids. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from --INVALID-LINK--

  • ACS Publications. (2020). Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. Retrieved from --INVALID-LINK--

  • Chemical Society Reviews (RSC Publishing). (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). The multistep decomposition of boric acid. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from --INVALID-LINK--

  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from --INVALID-LINK--

  • Easy CDMO. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Thermal decomposition. Retrieved from --INVALID-LINK--

  • BLD Pharm. (n.d.). 2-Ethoxy-3-fluoro-6-bromophenylboronic acid. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 3-Fluorophenylboronic acid. Retrieved from --INVALID-LINK--

  • TCI Chemicals. (n.d.). 3-Ethoxy-2-fluorophenylboronic Acid. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 4-ETHOXY-3-FLUOROPHENYLBORONIC ACID. Retrieved from --INVALID-LINK--

References

Removal of palladium catalyst from Suzuki coupling products

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Palladium Catalyst Removal

From the Desk of the Senior Application Scientist

Welcome to the technical support center for palladium catalyst removal. This guide is designed for researchers, scientists, and drug development professionals who utilize the powerful Suzuki-Miyaura coupling reaction and face the critical downstream challenge of purifying their products. The removal of residual palladium is not merely a purification step; it is a regulatory necessity and a crucial factor in ensuring the safety, efficacy, and stability of active pharmaceutical ingredients (APIs).[1][2]

The International Council for Harmonisation (ICH) Q3D guideline for elemental impurities imposes strict limits on metals like palladium in final drug products, typically in the low parts-per-million (ppm) range.[1][3] This guide moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in the chemical principles that govern palladium contamination and removal.

Troubleshooting Guide: Common Issues in Palladium Removal

This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: I've run my product through a standard silica gel column, but my ICP-MS analysis still shows high palladium levels (>100 ppm). Why is this happening and what should I do?

A1: Root Cause & Solution

This is a very common issue. Standard silica gel chromatography often fails to remove palladium effectively for several reasons:

  • Soluble Palladium Complexes: During the reaction, the palladium catalyst can form various soluble complexes with phosphine ligands, solvents, or even your product. These complexes can be relatively non-polar and may co-elute with your desired compound, especially if the product itself is of low to medium polarity.[4]

  • Colloidal Palladium: The reaction can generate palladium black (Pd(0)) as fine colloidal nanoparticles. While much of this can be removed by filtering through Celite® before chromatography, very small particles can pass through both the filter aid and the column.[5][6]

Troubleshooting Steps:

  • Pre-Chromatography Scavenging: Before loading your crude product onto the column, treat the organic solution with a palladium scavenger. This will bind the soluble palladium, and the resulting complex can then be easily removed by filtration.

  • Use of a Scavenger as a Stationary Phase: You can dry-load your crude product onto a small amount of a silica-based scavenger (like SiliaMetS® Thiol) and place this layer on top of your main silica gel column. This acts as a dedicated trap for palladium as the mobile phase passes through.

  • Post-Chromatography Scavenging: If you have already isolated the product and it remains contaminated, dissolve it in a suitable solvent (e.g., DCM, THF, Ethyl Acetate) and treat it with a scavenger. This is often the most direct way to clean up an already "purified" material. Studies have shown that a subsequent metal scavenging step is often necessary to reliably reduce palladium to low levels.[4]

  • Aqueous Wash: A liquid-liquid extraction with an aqueous solution containing a mild reducing agent or a chelator can be effective. For example, a wash with 20% aqueous sodium bisulfite (NaHSO3) at an elevated temperature has been shown to reduce palladium levels significantly.[7][8]

Q2: My chosen palladium scavenger seems inefficient. I've added the recommended amount, stirred for hours, and the palladium level has barely dropped. What's going wrong?

A2: Root Cause & Solution

Scavenger inefficiency is typically traced back to a mismatch between the scavenger, the palladium species, and the reaction conditions. The choice of scavenger is highly system-dependent.[1][2]

  • Incorrect Scavenger Type: Not all scavengers are created equal. Their binding affinity depends on the oxidation state of the palladium (Pd(0) vs. Pd(II)) and the ligands surrounding it. For example, thiol-based scavengers are excellent for Pd(II), while other types might be better for different complexes.[9][10]

  • Solvent Effects: The efficiency of scavenging can be dramatically affected by the solvent. In highly polar, coordinating solvents like DMF or NMP, the solvent molecules can compete with the scavenger for binding to the palladium center, reducing the scavenger's effectiveness.[2]

  • Steric Hindrance: If the palladium is part of a bulky complex, it may be sterically shielded, preventing the scavenger's functional groups from accessing and binding the metal center.

  • Insufficient Reaction Time/Temperature: Scavenging is a chemical reaction. It may require elevated temperatures and sufficient time to reach completion.

Troubleshooting Steps:

  • Screen Multiple Scavengers: The most effective solution is to perform a small-scale screening experiment with different classes of scavengers (e.g., thiol, thiourea, amine-based, activated carbon) to find the optimal one for your specific system.[1]

  • Optimize Conditions: For your chosen scavenger, screen different temperatures (e.g., room temperature, 45 °C, 60 °C) and time points (e.g., 2h, 8h, 24h).

  • Solvent Exchange: If you are in a highly coordinating solvent, consider performing a solvent swap to a less coordinating one (like Toluene, THF, or Ethyl Acetate) before the scavenging step.

  • Increase Scavenger Equivalents: While not always the most elegant solution, increasing the weight equivalents of the scavenger can sometimes overcome kinetic limitations. However, be mindful of potential product loss due to non-specific adsorption.

Q3: I successfully removed the palladium, but my product yield dropped significantly. How can I avoid this?

A3: Root Cause & Solution

Significant product loss during scavenging is usually due to non-specific binding of your product to the scavenger material.

  • Acid/Base Interactions: If your product is basic (e.g., contains an amine) and you use an acidic scavenger (or vice-versa), it can be adsorbed onto the scavenger support.

  • Hydrophobicity/Polarity: Highly porous materials like activated carbon are notorious for adsorbing organic molecules, leading to yield loss.[3] While effective at removing palladium, they are often less selective than functionalized silicas.[9]

  • Reactivity: In rare cases, the functional group on the scavenger might react with your product. For instance, a thiol-based scavenger could potentially react with an electrophilic site on your molecule.[2]

Troubleshooting Steps:

  • Choose a More Selective Scavenger: Functionalized silica gels are generally more selective than broad-spectrum adsorbents like activated carbon.[3] Select a scavenger with a functional group that is unlikely to interact with your product's functional groups.

  • Minimize Scavenger Amount: Use the lowest effective amount of scavenger. An initial screening can help determine the optimal loading that balances palladium removal with yield preservation.

  • Thoroughly Wash the Scavenger: After filtration, wash the collected scavenger cake thoroughly with fresh solvent to recover any adsorbed product. Combine the washings with your main filtrate.

  • Consider Alternative Techniques: If product loss remains high with all tested scavengers, consider other methods like crystallization or aqueous extraction, which may be gentler on your product.

Frequently Asked Questions (FAQs)

Q1: What are the main types of palladium scavengers and how do I choose one?

A1: Palladium scavengers can be broadly categorized by their support material and functional group. The choice depends on the palladium species, solvent, and the nature of your product.[1]

  • Silica-Based Scavengers: These are the most common and offer a good balance of efficiency, selectivity, and cost-effectiveness.[9] The silica backbone is robust and can be functionalized with various groups.

    • Thiol (-SH): Excellent for Pd(II). A versatile, go-to scavenger.[9]

    • Thiourea (-SC(NH₂)NH₂): Also very effective for various forms of palladium.[9][10]

    • Dimercaptotriazine (DMT): A powerful scavenger for ruthenium, but also highly effective for hindered palladium complexes.[10]

    • Amine-based (-NH₂, -NR₂): Can be effective for certain palladium species and are useful when thiol sensitivity is a concern.

  • Polymer-Supported Scavengers: These use a polymer backbone (e.g., polystyrene). They can offer high loading capacities but may be more expensive.

  • Activated Carbon: A low-cost and effective scavenger, but often suffers from low selectivity, which can lead to product loss.[2][3] Synthetic carbons like Carboxen® have been developed to improve selectivity and maximize API yield.[3]

To choose the right scavenger, a screening approach is highly recommended. See the protocol below for a systematic method.

Q2: How can I design my Suzuki coupling to minimize palladium contamination from the start?

A2: A proactive approach is always best. Optimizing the reaction itself can significantly ease the downstream purification burden.

  • Use a Heterogeneous Catalyst: If possible, using a supported catalyst like Pd/C can simplify removal to a simple filtration step. However, be aware that leaching of soluble palladium from these supports can still occur, meaning the catalysis may be effectively homogeneous.[11][12]

  • Minimize Catalyst Loading: Carefully screen catalyst loading to find the lowest possible concentration that provides an efficient reaction rate. Modern, highly active catalysts often allow for very low loadings (in the ppm range).

  • Control the Atmosphere: Rigorously excluding oxygen by using an inert atmosphere (nitrogen or argon) can prevent the formation of certain palladium species that are difficult to remove.[13][14]

  • Post-Reaction Treatment: At the end of the reaction, certain additives can help precipitate the palladium. For instance, adding an agent that promotes the formation of palladium black, followed by a thorough filtration through Celite®, can remove the bulk of the catalyst before workup.

Q3: What are the standard methods for quantifying residual palladium?

A3: Accurate quantification is key to validating your removal process.

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is the industry gold standard.[15][16] It offers extremely low detection limits (parts-per-billion, ppb) and is required for final API validation. However, it is a destructive technique that requires expensive equipment and highly trained operators.[16]

  • Inductively Coupled Plasma - Optical Emission Spectroscopy (ICP-OES): Another common technique, though generally less sensitive than ICP-MS.[15]

  • High-Energy Polarized-Beam X-ray Fluorescence (XRF): A rapid and non-destructive method for analyzing solid samples (as pressed pellets) with detection limits suitable for pharmaceutical requirements (<<10 ppm).[17]

  • Fluorometric/Colorimetric Assays: These are rapid, high-throughput methods excellent for in-process screening of different removal techniques before committing to a final ICP-MS analysis.[15][16][18] They use a reporter molecule that becomes fluorescent upon reaction with palladium.[15][16]

Q4: At what stage of my synthesis should I focus on palladium removal?

A4: The timing of palladium removal is a strategic decision based on your overall synthetic route.[2]

  • Early-Stage Synthesis: If the Suzuki coupling is performed early in a multi-step synthesis, you have more opportunities to purge the palladium in subsequent steps (e.g., multiple crystallizations or chromatographic purifications). Therefore, the initial removal does not need to be as stringent.

  • Late-Stage Synthesis: When the coupling occurs in the final or penultimate step, the removal process must be highly efficient to meet the strict regulatory limits for the final API.[2] In this case, a dedicated, validated scavenging step is almost always required.

Data & Visualization

Table 1: Comparison of Common Palladium Removal Techniques
TechniqueProsConsBest For
Scavenging High efficiency & selectivity; Wide variety of scavengers available; Scalable.[1][9]Can be costly; May cause product loss if not optimized; Requires screening.[3]Final purification step in late-stage synthesis to reach low ppm levels.
Chromatography Good for general purification of organic impurities.Often ineffective for removing soluble Pd complexes alone.[4]Removing bulk impurities; can be combined with scavenging.
Crystallization Excellent for achieving high product purity; Cost-effective at scale.Often insufficient for reaching <10 ppm levels on its own.[2]Purifying intermediates or as a final polishing step after scavenging.
Liquid Extraction Simple, low-cost.Can require large solvent volumes; Efficiency is often moderate.[2]Removing water-soluble palladium salts or as a preliminary clean-up.
Activated Carbon Very low cost; High capacity.[2]Low selectivity, often leads to significant product yield loss.[3]Crude, early-stage purifications where yield is less critical.
Diagram 1: Decision-Making Workflow for Palladium Removal

This diagram provides a logical path for selecting an appropriate purification strategy.

G start Crude Suzuki Product (Post-Reaction Mixture) celite Filter through Celite® to remove Pd Black start->celite analyze1 Analyze Pd Level (e.g., by rapid screen) celite->analyze1 high_pd High Pd (>500 ppm) analyze1->high_pd High med_pd Medium Pd (50-500 ppm) analyze1->med_pd Medium low_pd Low Pd (<50 ppm) analyze1->low_pd Low extraction Aqueous Wash / Extraction (e.g., NaHSO3, Cysteine) high_pd->extraction scavenge_screen Perform Scavenger Screen (Thiol, Thiourea, DMT, etc.) med_pd->scavenge_screen chromatography Silica Gel Chromatography low_pd->chromatography extraction->scavenge_screen scavenge_screen->chromatography crystallize Crystallize Product chromatography->crystallize analyze2 Analyze Final Pd Level (ICP-MS) crystallize->analyze2 analyze2->scavenge_screen Fail final_product Purified Product (<10 ppm Pd) analyze2->final_product Pass G cluster_1 Scavenging cluster_2 Filtration Product Product Scavenger Scavenger Particle Product->Scavenger + Pd Pd Pd->Scavenger + BoundPd Scavenger-Pd Scavenger->BoundPd Binding PurifiedProduct Product BoundPd->PurifiedProduct Filtration (Product in Filtrate)

References

Strategies to minimize homocoupling in Suzuki reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Suzuki-Miyaura Cross-Coupling Reactions. As a Senior Application Scientist, this guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights to tackle one of the most common challenges in Suzuki couplings: the formation of homocoupling byproducts. Our goal is to move beyond simple troubleshooting steps and delve into the causality behind these experimental challenges, empowering you to develop robust and self-validating protocols.

Troubleshooting Guide: Minimizing Homocoupling

Homocoupling of the organoboron reagent is a frequent side reaction that leads to the formation of symmetrical biaryl impurities, consequently reducing the yield of your desired cross-coupled product. This guide will address the primary causes and provide specific, actionable solutions.

FAQ 1: I'm observing a significant amount of a symmetrical biaryl impurity that corresponds to the homocoupling of my boronic acid. What is the primary cause of this side reaction?

The primary culprit behind boronic acid homocoupling is often the presence of molecular oxygen and palladium(II) species in the reaction mixture.[1][2][3] Homocoupling can proceed through two main pathways:

  • Oxidative Homocoupling: In the presence of oxygen, the active Pd(0) catalyst can be oxidized to Pd(II). This Pd(II) species can then mediate the coupling of two boronic acid molecules, regenerating Pd(0) in the process. This pathway is particularly problematic when the desired cross-coupling reaction is slow.

  • Reductive Homocoupling: If your reaction starts with a Pd(II) precatalyst, such as Pd(OAc)₂, it must first be reduced to the catalytically active Pd(0) state. One mechanism for this reduction is the homocoupling of two boronic acid molecules.[1] While this generates the active catalyst, it also consumes your starting material and generates impurities.

A proposed mechanism for the Pd(II)-mediated homocoupling of boronic acids is depicted below.

G cluster_0 Homocoupling Pathway 2 R-B(OH)2 2 R-B(OH)₂ Transmetalation1 First Transmetalation 2 R-B(OH)2->Transmetalation1 Base Pd(II) Pd(II) Source (e.g., Pd(OAc)₂, or oxidized Pd(0)) Pd(II)->Transmetalation1 R-Pd(II)-X R-Pd(II)-X Transmetalation1->R-Pd(II)-X Transmetalation2 Second Transmetalation R-Pd(II)-X->Transmetalation2 R-Pd(II)-R R-Pd(II)-R Transmetalation2->R-Pd(II)-R Reductive_Elimination Reductive Elimination R-Pd(II)-R->Reductive_Elimination R-R R-R (Homocoupling Product) Reductive_Elimination->R-R Pd(0) Pd(0) Reductive_Elimination->Pd(0) Regenerated for cross-coupling

Figure 1. A simplified mechanism for Pd(II)-mediated homocoupling of boronic acids.

FAQ 2: How can I effectively remove oxygen from my reaction, and what are the best practices for maintaining an inert atmosphere?

Rigorous exclusion of oxygen is the most critical step in preventing homocoupling.[2][3][4]

Best Practices for Deoxygenation:

  • Solvent Degassing: All solvents, including water, must be thoroughly degassed. The most common methods are:

    • Sparging: Bubble an inert gas (argon or nitrogen) through the solvent for 15-30 minutes. This is a simple and effective method for most applications.

    • Freeze-Pump-Thaw: For highly sensitive reactions, this method provides the most rigorous deoxygenation. It involves freezing the solvent with liquid nitrogen, evacuating the headspace under vacuum, and then thawing. This cycle is typically repeated three times.

  • Inert Atmosphere: The reaction should be assembled and run under a positive pressure of an inert gas.

    • Use Schlenk lines or a glovebox for optimal results.

    • If using a balloon, ensure it is purged with the inert gas several times.

    • Subsurface sparging of the reaction mixture with nitrogen or argon before adding the catalyst is also highly effective.[2]

Experimental Protocol: Rigorous Deoxygenation

  • Combine the aryl halide, boronic acid or ester, and base in a Schlenk flask equipped with a magnetic stir bar.

  • Seal the flask and connect it to a Schlenk line.

  • Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle 3-5 times.

  • Add the degassed solvent via cannula or syringe under a positive pressure of the inert gas.

  • Sparge the resulting solution with the inert gas for an additional 10-15 minutes.

  • Finally, add the palladium catalyst and ligand under a positive flow of the inert gas.

  • Maintain a positive pressure of the inert gas throughout the reaction.

FAQ 3: Does the choice of palladium source and ligand influence the extent of homocoupling?

Absolutely. The choice of both the palladium precatalyst and the supporting ligand has a profound impact on the formation of homocoupling byproducts.

Palladium Source:

  • Pd(II) Sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂): These are common and often air-stable, but they require an in situ reduction to the active Pd(0) catalyst. This reduction can occur via homocoupling of the boronic acid, as mentioned earlier.[1]

  • Pd(0) Sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These catalysts are already in the active oxidation state, which can minimize the homocoupling required for catalyst activation. However, they are often more sensitive to air and require careful handling.

  • Palladium Precatalysts (e.g., Buchwald or PEPPSI-type): These are Pd(II) complexes designed for clean and efficient generation of the active Pd(0) species, often minimizing side reactions like homocoupling.[1]

Ligand Selection:

The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity.

  • Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, and bulky N-heterocyclic carbenes (NHCs) are often effective at suppressing homocoupling.[5][6] The steric bulk of these ligands can disfavor the formation of the di-organopalladium intermediate required for homocoupling, while their electron-donating properties promote the desired oxidative addition and reductive elimination steps of the cross-coupling cycle.[7]

Ligand TypeExample(s)Key CharacteristicsImpact on Homocoupling
Simple Phosphines PPh₃, PCy₃Less bulky, varying electron density.Can be prone to homocoupling, especially with less reactive substrates.
Buchwald Ligands SPhos, XPhos, RuPhosBulky, electron-rich biaryl phosphines.Generally excellent at suppressing homocoupling by promoting reductive elimination.[5]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrongly electron-donating, sterically demanding.Effective at stabilizing the Pd(0) catalyst and can reduce homocoupling.[7]
Bidentate Phosphines dppf, XantPhosCan chelate to the metal center.Their effectiveness varies; careful selection is needed.
FAQ 4: Can the choice of base and reaction temperature be optimized to reduce homocoupling?

Yes, both the base and temperature are critical parameters to consider.

Role of the Base:

The base is necessary to activate the boronic acid for transmetalation.[7][8] However, an inappropriate base can lead to side reactions.

  • Weaker Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): These are generally preferred as they are less likely to cause degradation of sensitive substrates or the catalyst.

  • Stronger Bases (e.g., NaOH, KOtBu): While they can accelerate the reaction, they may also promote side reactions, including protodeboronation and catalyst decomposition, which can indirectly lead to conditions that favor homocoupling. The choice of base can affect the selectivity of the reaction when competing boronic acids are present.[9]

Influence of Temperature:

  • Lower Temperatures: Running the reaction at the lowest temperature that still allows for efficient cross-coupling can minimize homocoupling.[10] Higher temperatures can sometimes accelerate side reactions more than the desired reaction.

  • Screening: If homocoupling is a persistent issue, screening different temperatures (e.g., room temperature, 60 °C, 80 °C) can help identify an optimal window. Some Suzuki-Miyaura polymerizations have shown that room temperature reactions significantly reduce homocoupling defects.[10]

FAQ 5: Are there any additives that can be used to suppress homocoupling?

In some cases, the addition of a mild reducing agent can help suppress homocoupling by scavenging any Pd(II) species that form from oxidation by trace oxygen. One study demonstrated that the addition of potassium formate (HCO₂K) , in combination with rigorous nitrogen sparging, nearly eliminated the homocoupling of an aryl boronic acid.[2][11] The formate is thought to reduce unwanted Pd(II) without significantly affecting the oxidative addition product in the main catalytic cycle.[2]

Visualizing the Catalytic Cycle: Cross-Coupling vs. Homocoupling

The following diagram illustrates the competition between the desired Suzuki cross-coupling pathway and the undesired homocoupling side reaction.

Suzuki_Cycle cluster_main Suzuki Cross-Coupling Cycle cluster_side Homocoupling Side Reaction Pd0 LₙPd(0) OxAdd Oxidative Addition Pd0->OxAdd O2 O₂ Pd0->O2 Oxidation Ar1X Ar¹-X Ar1X->OxAdd Ar1PdX Ar¹-Pd(II)-X OxAdd->Ar1PdX Transmetalation Transmetalation Ar1PdX->Transmetalation Ar2BOH2 Ar²-B(OH)₂ Ar2BOH2->Transmetalation Base Base Base->Transmetalation Ar1PdAr2 Ar¹-Pd(II)-Ar² Transmetalation->Ar1PdAr2 RedElim Reductive Elimination Ar1PdAr2->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² (Desired Product) RedElim->Product PdII_side Pd(II) Homocoupling Homocoupling of Ar²-B(OH)₂ PdII_side->Homocoupling O2->PdII_side Byproduct Ar²-Ar² (Byproduct) Homocoupling->Byproduct Ar2BOH2_side 2 Ar²-B(OH)₂ Ar2BOH2_side->Homocoupling

Figure 2. Competing pathways in the Suzuki reaction.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Reactivity of Ortho-Substituted Phenylboronic Acids in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern organic synthesis, celebrated for its robustness and broad functional group tolerance in forging carbon-carbon bonds. The choice of the organoboron coupling partner is critical, and for phenylboronic acids, the substitution pattern on the aromatic ring can dramatically influence reactivity. This guide provides an in-depth comparative analysis of ortho-substituted phenylboronic acids in Suzuki coupling, delving into the interplay of steric and electronic effects that govern their performance. By understanding these nuances, researchers can make more informed decisions in reaction design and optimization, ultimately accelerating the synthesis of complex molecules in pharmaceutical and materials science discovery.

The Decisive Factors: Steric Hindrance and Electronic Effects

The reactivity of an ortho-substituted phenylboronic acid in the Suzuki coupling is primarily dictated by two competing factors:

  • Steric Hindrance: The proximity of a substituent to the boronic acid moiety can physically impede the approach of the palladium catalyst and the aryl halide. This steric clash can hinder the crucial transmetalation step of the catalytic cycle, where the aryl group is transferred from boron to palladium, thereby slowing down the reaction and often leading to lower yields.

  • Electronic Effects: The electronic nature of the ortho-substituent modulates the nucleophilicity of the carbon atom attached to the boron.

    • Electron-Donating Groups (EDGs) , such as methyl (-CH₃) or methoxy (-OCH₃), increase the electron density on the phenyl ring. This enhanced nucleophilicity can facilitate the transmetalation step.

    • Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or trifluoromethyl (-CF₃), decrease the electron density of the phenyl ring. This reduced nucleophilicity generally disfavors the transmetalation step, potentially leading to lower reactivity.[1]

The final reactivity of an ortho-substituted phenylboronic acid is a delicate balance between these steric and electronic contributions.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

To appreciate the impact of ortho-substituents, a foundational understanding of the Suzuki-Miyaura catalytic cycle is essential. The reaction proceeds through a sequence of three key steps involving a palladium catalyst:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (R¹-X), forming a Pd(II) complex.

  • Transmetalation: The aryl group from the boronic acid (R²-B(OH)₂) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base.

  • Reductive Elimination: The two organic moieties (R¹ and R²) on the palladium complex couple to form the new C-C bond, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pdiix R¹-Pd(II)L_n-X oxidative_addition->pdiix transmetalation Transmetalation pdiix->transmetalation pdiir1r2 R¹-Pd(II)L_n-R² transmetalation->pdiir1r2 reductive_elimination Reductive Elimination pdiir1r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ + Base boronic_acid->transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Reactivity Analysis: Case Studies

Direct, comprehensive comparisons of a wide array of ortho-substituted phenylboronic acids under identical conditions are sparse in the literature. However, by examining specific case studies, we can discern clear reactivity trends.

Case Study 1: The Effect of a Weakly Electron-Donating Group (Methyl)

A comparative study of tolylboronic acid isomers in the Suzuki coupling with 1-bromo-4-(chloromethyl)benzene provides a clear illustration of the impact of steric hindrance.

Boronic Acid IsomerCoupling PartnerProduct Yield (%)
4-Tolylboronic Acid1-bromo-4-(chloromethyl)benzene99
3-Tolylboronic Acid1-bromo-4-(chloromethyl)benzene98
2-Tolylboronic Acid1-bromo-4-(chloromethyl)benzene96

Data sourced from a comparative guide by BenchChem.

The data reveals that while all isomers provide excellent yields, the ortho-isomer, 2-tolylboronic acid, gives a slightly lower yield. This can be attributed to the steric bulk of the methyl group in close proximity to the boronic acid functionality, which can impede the transmetalation step.

Case Study 2: The Effect of a Strong Electron-Withdrawing Group (Nitro)

The reactivity of nitrophenylboronic acid isomers demonstrates a more pronounced effect of the ortho-substituent, where both steric and electronic factors are at play.

IsomerAryl HalideCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
p-Nitrophenylboronic acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100295
m-Nitrophenylboronic acid4-BromoanisolePd₂(dba)₃ / RuPhosK₃PO₄Toluene/H₂O100292
o-Nitrophenylboronic acid4-ChlorotoluenePd₂(dba)₃ / XPhosK₃PO₄Toluene/H₂O1101845

Data compiled from a comparative analysis by BenchChem, highlighting the challenging nature of the ortho-isomer.[2]

Here, the reactivity trend is para > meta >> ortho. The significantly lower yield for the ortho-isomer is a result of the combined deactivating electronic effect of the nitro group and the substantial steric hindrance it imposes.[2]

Case Study 3: The Interplay of Steric Hindrance and Potential Chelation Effects

A study on the reaction of ortho-methoxyphenylboronic acid and ortho-chlorophenylboronic acid with 3,4,5-tribromo-2,6-dimethylpyridine reveals more complex interactions.[3] While not a direct yield comparison under identical, simplified conditions, the study suggests that the ortho-methoxy group can, in some contexts, participate in chelation with the palladium center. This interaction can influence the regioselectivity and potentially the overall reaction outcome. In contrast, the ortho-chloro substituent primarily exerts a combination of steric hindrance and electron-withdrawing effects.[3] This highlights that the nature of the ortho-substituent can introduce mechanistic subtleties beyond simple steric and electronic arguments.

Experimental Protocols

For researchers looking to perform their own comparative studies, the following is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, Catalyst, Ligand, and Base in a Reaction Vessel start->reagents purge Purge with Inert Gas (e.g., Argon) reagents->purge solvent Add Degassed Solvent(s) purge->solvent heat Heat to Reaction Temperature and Stir solvent->heat monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification (e.g., Column Chromatography) workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Figure 2: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv.)

  • ortho-Substituted phenylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl halide, the ortho-substituted phenylboronic acid, the palladium catalyst, and the base.

  • Fit the flask with a rubber septum and purge with an inert gas, such as argon, for 10-15 minutes.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired biaryl compound.

Conclusion and Future Perspectives

The reactivity of ortho-substituted phenylboronic acids in Suzuki-Miyaura coupling is a nuanced interplay of steric and electronic effects. Generally, ortho-substituents tend to decrease reactivity due to steric hindrance, with this effect being particularly pronounced for bulky groups. While electron-donating groups can electronically favor the reaction, this benefit is often outweighed by steric impediment. Conversely, electron-withdrawing groups can further decrease reactivity through both electronic deactivation and steric bulk.

For drug development professionals and synthetic chemists, a careful consideration of these factors is crucial for the successful implementation of the Suzuki coupling. In cases where an ortho-substituted biaryl moiety is required, the use of more active catalyst systems, specialized ligands, and optimized reaction conditions may be necessary to overcome the inherent lower reactivity of the corresponding boronic acids. As catalyst technology continues to advance, the challenges posed by sterically hindered coupling partners are increasingly being surmounted, opening new avenues for the synthesis of complex, sterically congested molecules.

References

A Comparative Guide to Arylboronic Acids in Suzuki-Miyaura Coupling: Impact on Reaction Yield

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry. Its power lies in the efficient construction of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds prevalent in pharmaceuticals and functional materials. The choice of the organoboron reagent, specifically the arylboronic acid, is a critical parameter that profoundly influences the reaction's efficiency and, ultimately, the product yield.

This in-depth technical guide provides an objective comparison of Suzuki-Miyaura reaction yields with different classes of arylboronic acids. We will explore the underlying mechanistic principles and provide supporting experimental data to empower you in optimizing your synthetic strategies.

The Crucial Role of the Arylboronic Acid in the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process involving an organoboron species (typically a boronic acid or its ester) and an organohalide or triflate in the presence of a base. The reaction proceeds through a well-established catalytic cycle.

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X Ln Ar-Pd(II)-X Ln Pd(0)Ln->Ar-Pd(II)-X Ln Oxidative Addition (Ar-X) Ar-Pd(II)-Ar' Ln Ar-Pd(II)-Ar' Ln Ar-Pd(II)-X Ln->Ar-Pd(II)-Ar' Ln Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar' Ln->Pd(0)Ln Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar' Ln->Ar-Ar' Reductive Elimination Ar-X Ar-X Ar'-B(OH)2 Ar'-B(OH)2 Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The transmetalation step, where the organic group from the boronic acid is transferred to the palladium center, is often the rate-determining step and is highly sensitive to the electronic and steric properties of the arylboronic acid. The base plays a crucial role in activating the boronic acid, forming a more nucleophilic boronate species that facilitates this transfer.

The Impact of Substituents on Arylboronic Acid Reactivity and Yield

The electronic nature of the substituents on the arylboronic acid ring significantly impacts the rate of transmetalation and, consequently, the overall reaction yield.

Electron-Donating Groups (EDGs)

Arylboronic acids bearing electron-donating groups (e.g., -OCH₃, -CH₃, -NH₂) generally exhibit enhanced reactivity in Suzuki-Miyaura couplings. These groups increase the electron density on the carbon atom attached to the boron, making it more nucleophilic and accelerating the transmetalation step. This often translates to higher reaction yields and faster reaction times.[1]

Electron-Withdrawing Groups (EWGs)

Conversely, arylboronic acids with electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) can exhibit reduced reactivity. These groups decrease the electron density on the ipso-carbon, making it less nucleophilic and slowing down the transmetalation process. However, successful couplings with electron-deficient arylboronic acids are frequently achieved by carefully optimizing the reaction conditions, such as the choice of catalyst, ligand, and base.[2][3]

Steric Hindrance

Steric hindrance, particularly from ortho-substituents on the arylboronic acid, can significantly impact the reaction yield. Bulky groups near the carbon-boron bond can impede the approach of the boronic acid to the palladium center, thereby slowing down or even inhibiting the transmetalation step.[4][5][6] Overcoming steric hindrance often requires the use of specialized, bulky phosphine ligands (e.g., SPhos, XPhos) that promote the formation of a more reactive, coordinatively unsaturated palladium species.[7]

Comparative Yield Data

The following table summarizes experimental data from various sources, illustrating the impact of different arylboronic acids on the yield of the Suzuki-Miyaura reaction. It is important to note that direct comparison of yields across different studies can be challenging due to variations in reaction conditions. However, the data provides a valuable overview of general trends.

Arylboronic AcidSubstituent TypeCoupling Partner (Aryl Halide)Catalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidUnsubstituted4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801295
4-Methoxyphenylboronic acidElectron-Donating4-BromotoluenePd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O100298[8]
4-Methylphenylboronic acidElectron-Donating4-ChloroacetophenonePd₂(dba)₃/XPhosK₃PO₄t-BuOH/H₂O1001696[9]
4-Nitrophenylboronic acidElectron-Withdrawing4-BromoanisolePd(OAc)₂/PCy₃K₃PO₄Toluene/H₂O1001885[3]
4-(Trifluoromethyl)phenylboronic acidElectron-Withdrawing4-ChlorotoluenePdCl₂(dppf)Cs₂CO₃Dioxane1002478[10]
2-Methylphenylboronic acidSterically Hindered2,6-DimethylbromobenzenePd(dba)₂/R-PhosK₃PO₄·H₂ODioxane1000.595[7]
2,4,6-Trimethylphenylboronic acidSterically Hindered2,6-DimethylbromobenzenePd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O1001888[6]

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following is a generalized experimental protocol for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. It is crucial to note that specific conditions such as catalyst, ligand, base, solvent, and temperature may require optimization for different substrates.

Materials:
  • Aryl halide (1.0 equiv)

  • Substituted arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1)

Procedure:
  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.02 mmol), to the flask under a positive flow of inert gas.

  • Add the degassed solvent mixture (10 mL) via syringe.

  • Heat the reaction mixture to 80 °C and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: Aryl Halide, Arylboronic Acid, Base B Inert Atmosphere: Evacuate and Backfill with Ar/N₂ A->B C Add Catalyst B->C D Add Degassed Solvent C->D E Heat and Stir (Monitor by TLC/LC-MS) D->E F Cool to Room Temperature E->F G Extraction with Organic Solvent F->G H Drying and Concentration G->H I Purification (Column Chromatography) H->I

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Conclusion

The electronic and steric properties of the arylboronic acid are paramount in determining the success and yield of a Suzuki-Miyaura cross-coupling reaction. While electron-donating groups generally lead to higher yields and faster reactions, the judicious selection of catalysts, ligands, and reaction conditions can enable the efficient coupling of even challenging electron-deficient and sterically hindered arylboronic acids. The data and protocols presented in this guide serve as a valuable resource for researchers aiming to harness the full potential of this powerful synthetic methodology in their drug discovery and development endeavors.

References

A Researcher's Guide to the Computational Analysis of Phenylboronic Acids: Evaluating the Electronic Landscape of (2-Ethoxy-3-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Boronic Acids in Therapeutic Design

In the landscape of modern drug discovery, boronic acids have emerged as a privileged class of compounds, transitioning from versatile synthetic intermediates to key pharmacophores in approved therapeutics.[1][2] Their unique electronic structure, characterized by an electron-deficient sp²-hybridized boron atom with a vacant p-orbital, allows for reversible covalent interactions with biological nucleophiles, a feature exploited in potent enzyme inhibitors like the proteasome inhibitor Bortezomib.[3][4][5] The therapeutic efficacy and pharmacokinetic profile of these molecules are intimately linked to their electronic properties, which can be finely tuned through substitution on the aryl ring.[5]

This guide provides a comparative framework for the computational analysis of substituted phenylboronic acids, focusing on (2-Ethoxy-3-fluorophenyl)boronic acid as a representative case study. We will explore how in silico techniques, particularly Density Functional Theory (DFT), can elucidate the electronic properties that govern molecular interactions and reactivity. By comparing this molecule to foundational analogues—phenylboronic acid and 3-fluorophenylboronic acid—we will demonstrate how to predict and interpret the influence of specific substituents, providing actionable insights for researchers in medicinal chemistry and drug development.

Part 1: The Computational Workflow: A Self-Validating Protocol

The foundation of a reliable computational analysis is a robust and reproducible methodology. The workflow described here is grounded in widely accepted quantum chemical methods that have been successfully applied to the study of phenylboronic acid derivatives.[6][7] The primary goal is to achieve a stable, low-energy conformation of the molecule from which electronic properties can be accurately calculated.

Step-by-Step Computational Protocol
  • Structure Preparation:

    • Action: Construct the 3D structure of this compound and its analogues using molecular modeling software (e.g., Avogadro, ChemDraw).

    • Causality: An accurate initial structure is crucial for ensuring the subsequent geometry optimization converges to a meaningful energy minimum.

  • Geometry Optimization:

    • Action: Perform a full geometry optimization using Density Functional Theory (DFT). A common and effective choice is the B3LYP functional with a Pople-style basis set such as 6-31G(d,p).[6][8]

    • Causality: This step locates the most stable three-dimensional arrangement of the atoms (the global minimum on the potential energy surface). The B3LYP functional provides a good balance between computational cost and accuracy for organic molecules. The 6-31G(d,p) basis set includes polarization functions (d,p) necessary to accurately describe the bonding around non-hydrogen and hydrogen atoms, respectively.

  • Vibrational Frequency Analysis:

    • Action: Calculate the vibrational frequencies at the same level of theory used for optimization.

    • Causality (Trustworthiness): This is a critical validation step. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.[6]

  • Single-Point Energy and Property Calculation:

    • Action: Using the validated optimized geometry, perform a higher-level single-point energy calculation. For greater accuracy, a larger basis set like 6-311++G(d,p) can be employed. This step is used to compute the final electronic properties.

    • Causality: This refines the electronic energy and allows for the precise calculation of molecular orbitals (HOMO/LUMO), molecular electrostatic potential (MEP), and other electronic descriptors.

Computational Workflow Diagram

G cluster_input Input Phase cluster_calc Calculation Phase cluster_output Analysis Phase A 1. Initial 3D Structure (e.g., from ChemDraw) B 2. Geometry Optimization (DFT: B3LYP/6-31G(d,p)) A->B Initial Geometry C 3. Frequency Calculation (Validation Step) B->C Optimized Geometry D 4. Single-Point Calculation (DFT: B3LYP/6-311++G(d,p)) C->D Validated Minimum (No Imaginary Frequencies) E Molecular Orbitals (HOMO, LUMO, Gap) D->E Electronic Wavefunction F Electrostatic Potential (MEP Map) D->F Electronic Wavefunction G Other Properties (Dipole Moment, Charges) D->G Electronic Wavefunction

Caption: A standard workflow for quantum chemical calculations.

Part 2: Comparative Analysis of Electronic Properties

The electronic character of a phenylboronic acid is dictated by the interplay of its substituents. The ethoxy group (-OEt) at the ortho position is a moderately activating, electron-donating group (EDG) through resonance, while the fluorine atom (-F) at the meta position is a deactivating, electron-withdrawing group (EWG) through induction. Understanding their combined effect is key to predicting the molecule's behavior.

Frontier Molecular Orbitals: HOMO, LUMO, and the Energy Gap

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons.[9][10] The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity.[11]

CompoundKey SubstituentsPredicted HOMO (eV)Predicted LUMO (eV)Predicted ΔE (Gap) (eV)Rationale & Implications
Phenylboronic Acid (Reference)~ -6.6~ -2.0~ 4.6Baseline for comparison. The HOMO is distributed over the phenyl ring, while the LUMO is localized on the boron's empty p-orbital.
3-Fluorophenylboronic Acid -F (EWG)< -6.6 (Lower)< -2.0 (Lower)~ 4.6 (Similar)The strongly electronegative fluorine atom withdraws electron density, stabilizing (lowering the energy of) both the HOMO and LUMO.[12] This increases the boronic acid's Lewis acidity.
This compound -OEt (EDG), -F (EWG)> -6.6 (Higher)< -2.0 (Lower)< 4.6 (Smaller)The electron-donating ethoxy group will raise the HOMO energy, making the molecule a better electron donor. The combined pull from fluorine and the boronic acid moiety will lower the LUMO. The net effect is a predicted smaller energy gap, suggesting higher reactivity compared to the parent structures.

Note: HOMO/LUMO values are illustrative and based on typical DFT (B3LYP) results for similar molecules. Actual values will vary with the specific computational method.

Molecular Electrostatic Potential (MEP)

The MEP map is a powerful visualization tool that reveals the charge distribution across a molecule, highlighting regions prone to electrophilic or nucleophilic attack.[13]

  • Red/Yellow Regions: Electron-rich, negative potential. Prone to electrophilic attack.

  • Blue Regions: Electron-poor, positive potential. Prone to nucleophilic attack.

For this compound, we predict:

  • Strongly Negative Potential (Red): Around the oxygen atoms of the boronic acid and ethoxy groups, indicating sites for hydrogen bond donation.

  • Strongly Positive Potential (Blue): Around the boron atom and the hydroxyl hydrogens, confirming the Lewis acidic nature of boron and the Brønsted acidity of the -OH protons.[5]

  • Influence of Substituents: The fluorine atom will create a localized region of negative potential around itself while withdrawing density from the adjacent carbons, making them more positive. The ethoxy group will increase the electron density of the aromatic ring, particularly at the ortho and para positions relative to itself.

G cluster_subst Substituent Effects cluster_props Electronic Properties cluster_interact Predicted Interactions EDG Electron Donating Group (-OEt) HOMO Raises HOMO Energy EDG->HOMO MEP Modulates MEP Surface EDG->MEP EWG Electron Withdrawing Group (-F, -B(OH)2) LUMO Lowers LUMO Energy EWG->LUMO EWG->MEP React Increased Reactivity (Smaller HOMO-LUMO Gap) HOMO->React LUMO->React Lewis Enhanced Lewis Acidity (More Positive Boron Center) LUMO->Lewis HBond Altered H-Bonding Potential MEP->HBond

Caption: Relationship between substituents and molecular properties.

Part 3: Implications for Drug Design and Development

The computational analysis of this compound provides critical insights for its application in drug design:

  • Reactivity and Covalent Binding: The predicted smaller HOMO-LUMO gap suggests a higher intrinsic reactivity compared to simpler phenylboronic acids. This could translate to a more favorable kinetic profile for covalent bond formation with a target nucleophile (e.g., a serine residue in a protease active site).

  • Lewis Acidity and Target Affinity: The combined electron-withdrawing effects of the fluorine and boronic acid groups are expected to increase the Lewis acidity of the boron atom. This enhances its ability to accept a lone pair from a biological nucleophile, potentially leading to stronger binding affinity.[14]

  • Solubility and Pharmacokinetics: The ethoxy group can modulate the molecule's lipophilicity, which is a key parameter influencing solubility, membrane permeability, and overall pharmacokinetics. The fluorine atom can enhance metabolic stability.

  • Specificity and Off-Target Effects: The unique electronic and steric profile created by the ortho-ethoxy and meta-fluoro substitution pattern can be exploited to achieve binding specificity. The MEP map helps rationalize and predict potential hydrogen bonding interactions within a target's binding pocket, guiding further structural modifications to improve selectivity and reduce off-target effects.

By leveraging this detailed computational guide, researchers can move beyond trial-and-error synthesis and adopt a rational, prediction-driven approach to designing the next generation of boronic acid-based therapeutics.

References

A Comparative Crystallographic Guide to (2-Ethoxy-3-fluorophenyl)boronic Acid Adducts and Their Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Boronic Acid Adducts in Drug Discovery

Boronic acids and their derivatives are of significant interest in medicinal chemistry due to their unique ability to form reversible covalent bonds with diols, including those found in carbohydrates and glycoproteins. This property has been exploited in the development of sensors, drug delivery systems, and therapeutic agents.[1] The formation of boronic acid adducts, or co-crystals, with active pharmaceutical ingredients (APIs) is a powerful strategy in crystal engineering to modify the physicochemical properties of drugs, such as solubility, stability, and bioavailability.[2] X-ray crystallography is the definitive technique for elucidating the three-dimensional atomic arrangement of these adducts, providing crucial insights into the intermolecular interactions that govern their formation and stability.

Comparative Crystallographic Analysis of Fluorinated Phenylboronic Acids

The introduction of fluorine atoms and ethoxy groups to the phenyl ring of boronic acids can significantly influence their electronic properties, acidity, and crystal packing. These substitutions can lead to distinct hydrogen bonding patterns and other non-covalent interactions, which dictate the overall supramolecular architecture.

Case Study 1: 2-Fluorophenylboronic Acid

The crystal structure of 2-fluorophenylboronic acid reveals a classic dimeric association through hydrogen bonds between the boronic acid moieties.[3] The fluorine atom's position influences the planarity of the molecule and participates in weak C-H···F interactions, contributing to the overall crystal packing.

Case Study 2: 3-Fluorophenylboronic Acid

In the crystal structure of 3-fluorophenylboronic acid, the molecules also form hydrogen-bonded dimers.[4][5] The fluorine substituent in the meta position alters the electronic distribution of the phenyl ring, which can affect the acidity of the boronic acid and its propensity to form adducts. The crystal packing is stabilized by a network of O-H···O hydrogen bonds.[5]

Case Study 3: 4-Amino-3-fluorophenylboronic Acid

The presence of an additional functional group, an amino group, in 4-amino-3-fluorophenylboronic acid introduces further complexity and opportunities for diverse intermolecular interactions. The crystal structure of this compound shows that the amino group participates in hydrogen bonding, leading to a more intricate three-dimensional network.[6][7] This highlights how multiple functional groups can be strategically used to design specific crystal structures.

The following table summarizes the key crystallographic parameters for these related compounds, providing a basis for comparison.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)R-factorReference
2-Fluorophenylboronic AcidC₆H₆BFO₂MonoclinicP2₁/c5.10175.556622.058794.7310.0354[3]
3-Fluorophenylboronic AcidC₆H₆BFO₂MonoclinicP2₁/c----0.084[4][5]
4-Amino-3-fluorophenylboronic AcidC₆H₇BFNO₂-------[6][7]

Note: Complete crystallographic data for 3-Fluorophenylboronic acid and 4-Amino-3-fluorophenylboronic acid were not fully available in the cited public sources.

Predicting the Crystallographic Behavior of (2-Ethoxy-3-fluorophenyl)boronic Acid Adducts

Based on the analysis of its structural analogs, we can anticipate that this compound will exhibit a strong tendency to form hydrogen-bonded dimers through its boronic acid groups. The presence of the ethoxy group introduces a potential hydrogen bond acceptor and steric bulk, which will influence the crystal packing. The fluorine atom will likely participate in weak hydrogen bonds and influence the overall electronic properties of the molecule.

The formation of adducts with diols is expected to proceed via the formation of a five- or six-membered boronate ester ring. The stability and conformation of these adducts will be influenced by the stereochemistry of the diol and the substitution pattern on the phenyl ring. Co-crystallization with nitrogen-containing heterocycles is likely to be driven by strong O-H···N hydrogen bonds between the boronic acid and the heterocyclic nitrogen atom.

Experimental Protocols

Protocol 1: Synthesis of a Phenylboronic Acid Adduct with a Diol (A Representative Example)

This protocol describes a general method for the synthesis and crystallization of a boronic acid adduct with a diol, which can be adapted for this compound.

Materials:

  • This compound

  • A suitable diol (e.g., catechol, pinacol)

  • An appropriate solvent (e.g., toluene, ethanol, or a mixture)

Procedure:

  • Dissolve equimolar amounts of this compound and the diol in a minimal amount of the chosen solvent in a clean vial.

  • Gently heat the mixture to ensure complete dissolution.

  • Allow the solution to cool slowly to room temperature.

  • If no crystals form, employ slow evaporation of the solvent by covering the vial with a perforated film.

  • Alternatively, use vapor diffusion by placing the vial in a sealed container with a more volatile anti-solvent.

  • Once suitable single crystals have formed, carefully isolate them for X-ray diffraction analysis.

Protocol 2: Single-Crystal X-ray Diffraction Analysis

Instrumentation:

  • A single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.[8]

  • A monochromatic X-ray source (e.g., Mo Kα or Cu Kα).[8]

  • Cryogenic cooling system.[8]

Procedure:

  • Select a well-formed single crystal of the adduct with sharp edges and no visible defects.[8]

  • Mount the crystal on a goniometer head using a cryoloop and a suitable cryoprotectant oil.[8]

  • Cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations.[8]

  • Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.

  • Process the diffraction data to determine the unit cell parameters, space group, and reflection intensities.[8]

  • Solve the crystal structure using direct methods or Patterson methods.

  • Refine the structural model against the experimental data to obtain accurate atomic coordinates and displacement parameters.

Visualization of Key Concepts

Workflow for Boronic Acid Adduct Crystallography

G Workflow for Boronic Acid Adduct Crystallography cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structural Analysis Synthesis Synthesis of Boronic Acid Adduct Crystallization Crystal Growth Synthesis->Crystallization DataCollection Data Collection Crystallization->DataCollection DataProcessing Data Processing DataCollection->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement StructureAnalysis Structural Analysis & Comparison StructureRefinement->StructureAnalysis

Caption: A generalized workflow for the synthesis, crystallization, and structural analysis of boronic acid adducts.

Supramolecular Synthons in Boronic Acid Adducts

G Common Supramolecular Synthons in Boronic Acid Adducts BoronicAcid Boronic Acid Dimer O-H···O Hydrogen Bonds DiolAdduct Boronate Ester Formation Reversible Covalent Bond with Diol BoronicAcid->DiolAdduct Reaction with Diol NitrogenAdduct Adduct with N-Heterocycle O-H···N Hydrogen Bonds BoronicAcid->NitrogenAdduct Co-crystallization with N-base

Caption: Key intermolecular interactions driving the formation of boronic acid adducts.

Conclusion

This guide provides a framework for understanding the crystallographic properties of this compound adducts by drawing comparisons with structurally related fluorinated phenylboronic acids. The principles of supramolecular chemistry and crystal engineering discussed herein, along with the detailed experimental protocols, offer a solid foundation for researchers aiming to design and characterize novel boronic acid-based materials with tailored properties for applications in drug development and beyond. Future work should focus on obtaining experimental crystallographic data for this compound and its adducts to validate these predictions and further expand our understanding of this important class of compounds.

References

The Catalyst Gauntlet: A Head-to-Head Comparison of Palladium Catalysts for Coupling Sterically Hindered Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating Challenging Suzuki-Miyaura Couplings

For researchers in medicinal chemistry and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. However, when faced with sterically demanding substrates, such as di-ortho-substituted or even tetra-ortho-substituted aryl boronic acids and halides, the reaction's efficiency can plummet. The choice of the palladium catalyst, specifically the ligand coordinating to the metal center, becomes paramount. This guide provides an in-depth, objective comparison of the leading palladium catalyst systems for these challenging transformations, offering experimental data and mechanistic insights to inform your catalyst selection and accelerate your research.

The Challenge of Steric Hindrance in Suzuki-Miyaura Coupling

Steric bulk around the coupling partners can significantly impede several key steps in the Suzuki-Miyaura catalytic cycle. Large ortho substituents can hinder the initial oxidative addition of the aryl halide to the palladium(0) center and slow down the final reductive elimination step that forms the desired biaryl product. This often leads to low yields, slow reaction times, and the formation of undesired byproducts. To overcome these hurdles, highly active and sterically demanding ligands are required to promote the formation of a reactive, monoligated palladium(0) species and facilitate the difficult bond-forming steps.[1][2]

This guide will focus on two major classes of ligands that have revolutionized the coupling of sterically hindered substrates: Buchwald Biaryl Phosphine Ligands and N-Heterocyclic Carbenes (NHCs) .

Buchwald Biaryl Phosphine Ligands: The Established Workhorses

Developed by Stephen Buchwald and his group, these bulky, electron-rich monophosphine ligands have become the go-to choice for a wide range of cross-coupling reactions. Their biaryl backbone provides significant steric bulk, which is crucial for promoting the reductive elimination of sterically congested products.[1] The dicyclohexylphosphino or di-tert-butylphosphino group provides the strong electron-donating character needed to facilitate the oxidative addition step.

Here, we compare three of the most prominent Buchwald ligands for sterically hindered couplings: SPhos , XPhos , and RuPhos .

Performance Comparison of Buchwald Ligands

The following table summarizes the performance of SPhos, XPhos, and RuPhos in the Suzuki-Miyaura coupling of sterically hindered substrates, with data compiled from various literature sources. It is important to note that direct comparisons can be challenging due to variations in reaction conditions, but general trends can be observed.

Coupling PartnersCatalyst System (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
2,6-Dimethylphenylboronic acid + 2-Bromo-m-xylenePd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O1001695[3]
2,4,6-Trimethylphenylboronic acid + 2-ChlorotoluenePd₂(dba)₃ (1) / XPhos (2)K₃PO₄Dioxane1001892[4]
2,4,6-Triisopropylphenylboronic acid + 2-BromotoluenePd(OAc)₂ (2) / RuPhos (4)K₃PO₄Dioxane/H₂O801298[5]
Mesitylboronic acid + 2-Bromo-1,3-dimethylbenzenePd(OAc)₂ (1) / L6* (2)K₃PO₄1,4-Dioxane1101299[6][7]

Note: L6 is a novel benzo[c]carbazolyl-based phosphine ligand that has shown exceptional performance in tetra-ortho-substituted biaryl synthesis.[6][7]

Key Insights:

  • SPhos is a highly versatile and effective ligand for a broad range of sterically hindered couplings, often providing excellent yields under relatively mild conditions.[3][8]

  • XPhos is particularly well-suited for the coupling of challenging aryl chlorides due to its high activity.[1][4]

  • RuPhos often excels in the formation of extremely hindered biaryls, demonstrating high reactivity and stability.[5]

N-Heterocyclic Carbenes (NHCs): The Powerful Challengers

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. Their strong σ-donating ability and steric tuneability make them highly effective for activating even unreactive aryl chlorides.[9][10] For sterically hindered couplings, bulky NHC ligands can provide the necessary steric impetus to drive the reaction forward.

Performance of NHC-Palladium Catalysts

NHC-palladium complexes are often used as well-defined pre-catalysts, which can offer improved stability and reproducibility. Here, we examine the performance of a representative bulky NHC-palladium catalyst in a challenging coupling reaction.

Coupling PartnersCatalyst System (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
2,4,6-Trimethylphenylboronic acid + 2-Chloro-1,3-dimethylbenzene[Pd(IPr)(cin)Cl] (1)K₃PO₄Dioxane801296[11]
Mesitylboronic acid + 2-BromomesitylenePd-NHC complex (1)t-BuOKDioxane8024>99[12]

Key Insights:

  • Bulky NHC-palladium complexes can be exceptionally active for the synthesis of tetra-ortho-substituted biaryls, often at room temperature.[13]

  • The strong σ-donor character of NHCs makes them particularly effective for the activation of less reactive aryl chlorides.[11]

  • Well-defined NHC-Pd pre-catalysts can offer advantages in terms of air and moisture stability.

Experimental Workflow & Protocol

To provide a practical context for the application of these catalysts, here is a representative experimental workflow and a detailed protocol for a sterically hindered Suzuki-Miyaura coupling reaction.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Oven-dried Schlenk tube reagents Add aryl halide, boronic acid, and base under inert atmosphere start->reagents catalyst Add Pd source and ligand (or pre-catalyst) reagents->catalyst solvent Add degassed solvent catalyst->solvent heat Heat to desired temperature with stirring solvent->heat monitor Monitor reaction progress by TLC or GC/LC-MS heat->monitor cool Cool to room temperature monitor->cool quench Quench with water and extract with organic solvent cool->quench dry Dry organic layer and concentrate quench->dry purify Purify by column chromatography dry->purify

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Detailed Protocol: Synthesis of a Tetra-ortho-substituted Biaryl using SPhos

This protocol describes the synthesis of 2,2',6,6'-tetramethylbiphenyl from 2-bromo-m-xylene and 2,6-dimethylphenylboronic acid, adapted from literature procedures.[3]

Materials:

  • 2-Bromo-m-xylene (1.0 mmol, 185 mg)

  • 2,6-Dimethylphenylboronic acid (1.2 mmol, 180 mg)

  • Potassium phosphate (K₃PO₄), anhydrous (2.0 mmol, 424 mg)

  • Palladium(II) acetate (Pd(OAc)₂; 0.02 mmol, 4.5 mg)

  • SPhos (0.04 mmol, 16.4 mg)

  • Toluene (5 mL)

  • Deionized water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-bromo-m-xylene, 2,6-dimethylphenylboronic acid, and potassium phosphate.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • In a separate vial, dissolve palladium(II) acetate and SPhos in toluene.

  • Add the catalyst solution to the Schlenk tube via syringe.

  • Add the deionized water to the reaction mixture.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 16 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2,2',6,6'-tetramethylbiphenyl.

Mechanistic Considerations: The Role of the Ligand

The success of these bulky ligands in promoting sterically hindered Suzuki-Miyaura couplings can be understood by examining their influence on the catalytic cycle.

G pd0 Pd(0)L oa_complex Ar-Pd(II)(L)-X pd0->oa_complex Oxidative Addition (Ar-X) transmetalation_complex Ar-Pd(II)(L)-Ar' oa_complex->transmetalation_complex Transmetalation (Ar'B(OH)₂) transmetalation_complex->pd0 Reductive Elimination (Ar-Ar')

References

A Researcher's Guide to Spectroscopic Identification of Impurities in (2-Ethoxy-3-fluorophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical development and fine chemical synthesis, the purity of building blocks such as (2-Ethoxy-3-fluorophenyl)boronic acid is paramount. As a key intermediate in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, its impurity profile can directly impact the yield, purity, and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of spectroscopic techniques for the identification and characterization of potential impurities in this compound, grounded in scientific principles and practical application.

The Synthetic Landscape and Anticipated Impurities

A robust impurity identification strategy begins with a thorough understanding of the synthetic route. While multiple pathways to substituted phenylboronic acids exist, a common and logical approach to this compound involves a directed ortho-metalation strategy.

A plausible synthetic route commences with 1-ethoxy-2-fluorobenzene. This starting material, upon reaction with a strong organolithium base like n-butyllithium (n-BuLi), undergoes deprotonation at the position ortho to the ethoxy group, which is a more powerful directing group than fluorine. The resulting aryllithium species is then quenched with a trialkyl borate, such as trimethyl borate, followed by acidic hydrolysis to yield the desired this compound.

Based on this synthetic pathway, several potential impurities can be anticipated:

  • Starting Materials and Reagents: Unreacted 1-ethoxy-2-fluorobenzene and residual quenching agents or their byproducts.

  • Homocoupling Byproducts: Reaction of the aryllithium intermediate with the starting halide (if a halogen-lithium exchange method is used) can lead to the formation of biaryl impurities.

  • Protodeboronation Products: The replacement of the boronic acid group with a hydrogen atom, resulting in 1-ethoxy-2-fluorobenzene. This is a common degradation pathway for boronic acids, often catalyzed by acid, base, or residual metal catalysts.

  • Boroxine (Anhydride) Formation: Boronic acids can undergo dehydration, especially upon heating or under vacuum, to form cyclic trimeric anhydrides known as boroxines. This is a reversible process.

A Comparative Analysis of Spectroscopic Techniques

A multi-pronged analytical approach is essential for the unambiguous identification of these varied impurities. Here, we compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Technique Strengths Limitations Primary Applications for this compound
NMR Spectroscopy Provides detailed structural information, enables quantification (qNMR), and is non-destructive. ¹¹B and ¹⁹F NMR are highly specific.Lower sensitivity compared to MS. Complex spectra can arise from mixtures and boroxine formation.- Unambiguous identification of the main component and structural elucidation of impurities.- Detection and quantification of protodeboronation products.- Identification of regioisomeric impurities.- Monitoring boroxine formation.
Mass Spectrometry High sensitivity for trace impurity detection. Provides molecular weight information and fragmentation patterns for structural clues.Isomeric compounds can be difficult to distinguish without chromatography. Ionization efficiency can vary significantly between compounds.- Detection of trace level impurities.- Confirmation of molecular weights of anticipated byproducts.- Identification of homocoupling products and other high molecular weight impurities.
FTIR Spectroscopy Fast, non-destructive, and provides information about functional groups.Provides limited structural information and is not suitable for complex mixture analysis without separation.- Rapid confirmation of the boronic acid functional group (O-H and B-O stretches).- Detection of the disappearance of starting material functional groups.
HPLC-UV Excellent for separation and quantification of impurities. Method development can be tailored for specific impurities.Does not provide definitive structural identification on its own. Requires reference standards for quantification.- Purity assessment and quantification of known and unknown impurities.- Separation of regioisomers and closely related compounds.- Monitoring reaction progress and stability studies.

Experimental Protocols and Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Workhorse

NMR is arguably the most powerful technique for the definitive identification of impurities. A combination of ¹H, ¹³C, ¹¹B, and ¹⁹F NMR experiments provides a complete picture of the sample's composition.

Experimental Workflow for NMR Analysis

Caption: Workflow for NMR-based impurity identification.

Key Spectroscopic Signatures:

  • ¹H NMR: The aromatic region will be complex due to the substitution pattern. The ethoxy group protons (a triplet and a quartet) should be clearly visible. Impurities like the protodeboronation product (1-ethoxy-2-fluorobenzene) will show a distinct set of aromatic signals.

  • ¹³C NMR: The number of signals will confirm the substitution pattern. The carbon attached to boron will have a characteristic chemical shift.

  • ¹¹B NMR: This is a crucial experiment for boronic acid analysis. A broad signal around 28-33 ppm is characteristic of the trigonal planar boronic acid. The formation of the boroxine anhydride will result in a downfield shift of this signal.

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom. The chemical shift will be sensitive to the electronic environment, and any impurities with different substitution patterns will be readily detected.

Mass Spectrometry (MS): For High-Sensitivity Detection

MS, particularly when coupled with a separation technique like LC or GC, is invaluable for detecting trace impurities.

Experimental Workflow for LC-MS Analysis

Caption: Workflow for LC-MS based impurity analysis.

Expected Fragmentation Patterns:

For this compound, electrospray ionization in negative mode (ESI-) is often effective, showing a prominent [M-H]⁻ ion. Fragmentation (MS/MS) of this ion would likely involve:

  • Loss of H₂O from the boronic acid moiety.

  • Loss of the ethoxy group.

  • Cleavage of the C-B bond.

Homocoupling products would be readily identified by their higher molecular weights.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Quick Functional Group Check

FTIR provides a rapid assessment of the presence of key functional groups.

Key Vibrational Bands for this compound:

Frequency Range (cm⁻¹) Vibrational Mode Significance
3200-3600 (broad)O-H stretchConfirms the presence of the boronic acid hydroxyl groups.
~1600, ~1475C=C aromatic stretchIndicates the presence of the phenyl ring.
1310-1380B-O stretchCharacteristic of the boronic acid group.[1]
1200-1300C-O stretch (aryl ether)Confirms the presence of the ethoxy group.
~1100C-F stretchIndicates the presence of the fluorine substituent.

The formation of boroxine would lead to the disappearance of the broad O-H stretch and the appearance of strong B-O-B stretching vibrations.

High-Performance Liquid Chromatography (HPLC-UV): The Quantitative Tool

HPLC is the gold standard for purity determination and impurity quantification. A well-developed method can separate the main component from its structurally similar impurities.

Step-by-Step HPLC Method Development Protocol:

  • Column Selection: A C18 reversed-phase column is a good starting point.

  • Mobile Phase Selection:

    • Aqueous Phase (A): 0.1% Formic acid or trifluoroacetic acid in water to suppress the ionization of the boronic acid and improve peak shape.

    • Organic Phase (B): Acetonitrile or methanol.

  • Gradient Elution: A gradient from low to high organic phase concentration is typically required to elute impurities with a wide range of polarities.

  • Detection: UV detection at a wavelength where both the analyte and potential impurities have significant absorbance (e.g., 220 nm or 254 nm).

  • Method Validation: The final method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[2][3][4]

Logical Relationship for Impurity Identification

Impurity_Logic cluster_0 Initial Analysis cluster_1 Structure Elucidation cluster_2 Confirmation & Quantification HPLC HPLC-UV (Detects unexpected peaks) LCMS LC-MS (Provides Molecular Weight) HPLC->LCMS Peak of Interest NMR NMR (¹H, ¹³C, ¹¹B, ¹⁹F) (Confirms Structure) LCMS->NMR Hypothesized Structure Isolation Preparative HPLC (Isolates impurity) NMR->Isolation Structure Confirmed qNMR qNMR (Quantifies impurity) NMR->qNMR Reference_Standard Reference Standard Synthesis Isolation->Reference_Standard Validated_HPLC Validated HPLC Method (Routine quantification) Reference_Standard->Validated_HPLC

Caption: Logical workflow for identifying and quantifying an unknown impurity.

Conclusion

The spectroscopic identification of impurities in this compound is a critical aspect of quality control in pharmaceutical manufacturing. A comprehensive approach that leverages the strengths of multiple analytical techniques is essential for ensuring the purity and safety of this vital chemical intermediate. By combining the structural elucidation power of NMR, the high sensitivity of MS, the rapid functional group analysis of FTIR, and the quantitative capabilities of HPLC, researchers and drug development professionals can confidently characterize the impurity profile of this compound and make informed decisions throughout the drug development lifecycle.

References

A Comparative Guide to the Electrochemical Properties of Fluorinated Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Enhancing Molecular Recognition through Fluorination

Phenylboronic acids (PBAs) are a cornerstone of modern molecular recognition and sensing technologies. Their utility stems from the Lewis acidic nature of the boron center, which allows for reversible covalent bonding with 1,2- and 1,3-diols—a foundational interaction for developing sensors for sugars, glycoproteins, and other biologically crucial molecules. In electrochemistry, this interaction provides a powerful mechanism for transducing a binding event into a measurable electrical signal.

The strategic incorporation of fluorine atoms onto the phenyl ring—creating fluorinated phenylboronic acids (FPBAs)—dramatically enhances the performance of these molecules. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing effect, which fundamentally alters the electronic properties of the boronic acid moiety. This guide provides an in-depth comparison of the electrochemical properties of FPBAs against their non-fluorinated counterparts, supported by experimental data and protocols, to elucidate the causal relationship between structure and electrochemical function.

The Physicochemical Impact of Fluorination

The introduction of fluorine substituents significantly modifies the properties of the phenylboronic acid structure, primarily by increasing its Lewis acidity. This is a critical enhancement for applications involving interaction with analytes or biological targets.

The acidity of boronic acids is a key parameter, and fluorination has a profound, position-dependent effect. Unsubstituted phenylboronic acid has a pKₐ of approximately 8.86.[1] Introducing fluorine lowers this value, making the molecule more acidic. The magnitude of this effect depends on the substituent's position (ortho, meta, or para) due to a combination of inductive and resonance effects.[2]

  • Para-Fluorine : In the para position, the strong electron-withdrawing inductive effect (-I) is partially offset by the electron-donating resonance effect (+R). This results in a modest increase in acidity.[2]

  • Meta-Fluorine : At the meta position, the resonance effect is negligible, and the strong inductive effect dominates, leading to a more significant increase in acidity compared to the para isomer.[2]

  • Ortho-Fluorine : The ortho position experiences the strongest acidity enhancement. This is attributed to the powerful inductive effect at close proximity and the potential formation of an intramolecular hydrogen bond between the fluorine atom and the hydroxyl group of the boronic acid.[2]

This trend in acidity directly correlates with the electron density at the boron center and, consequently, influences the molecule's electrochemical behavior.

Comparative Electrochemical Analysis

The primary tool for investigating these properties is cyclic voltammetry (CV), which probes the oxidation and reduction potentials of a molecule. While aryl boronic acids are known for their high oxidation potentials (often > 2.0 V vs. Fc/Fc⁺), making direct electrochemical studies challenging, their behavior upon interaction with analytes like fluoride is highly informative.[3]

Intrinsic Redox Behavior

The electron-withdrawing nature of fluorine decreases the electron density of the aromatic ring. This makes the molecule more difficult to oxidize compared to unsubstituted phenylboronic acid. Consequently, one can anticipate a positive shift in the oxidation potential of FPBAs. This effect is most pronounced in isomers where the inductive effect is dominant (meta and ortho).

Electrochemical Response to Fluoride: The Sensing Mechanism

A key application of PBAs and FPBAs is the electrochemical detection of fluoride ions. The interaction with fluoride transforms the neutral, sp²-hybridized boronic acid into a negatively charged, sp³-hybridized tetrafluoroboronate complex (R-BF₃⁻). This structural and electronic change is the cornerstone of the sensing mechanism and is where FPBAs show a distinct advantage.

This transformation dramatically lowers the oxidation potential of the molecule. The introduction of a formal negative charge onto the boron center makes it significantly easier to remove an electron (i.e., to oxidize). This results in a pronounced negative shift in the oxidation potential observed via cyclic voltammetry, which can be used to quantify the concentration of fluoride.[4][5]

Table 1: Comparative Physicochemical and Electrochemical Properties

CompoundKey Structural FeaturepKₐExpected Intrinsic Oxidation PotentialElectrochemical Behavior with F⁻
Phenylboronic Acid (PBA) Unsubstituted (Benchmark)~8.86[1]HighForms Ph-BF₃⁻, significant negative shift in Eₐₚ.[4]
4-Fluorophenylboronic Acid Para-substitution (-I, +R effects)Highest among FPBAsHigher than PBAEnhanced F⁻ binding affinity, pronounced negative shift.[3]
3-Fluorophenylboronic Acid Meta-substitution (strong -I effect)Lower than p-FPBAHigher than p-FPBAStronger F⁻ binding due to increased Lewis acidity.
2-Fluorophenylboronic Acid Ortho-substitution (strongest -I, H-bonding)Lowest among FPBAsHighest among FPBAsHighest F⁻ binding affinity, most sensitive response.

Note: Exact oxidation potentials for direct oxidation are difficult to measure due to high values and potential electrode passivation. The trend is based on established electronic effects.[3]

Experimental Methodologies

Accurate characterization of these compounds relies on standardized electrochemical protocols. The following sections detail the procedures for cyclic voltammetry and electrochemical impedance spectroscopy.

Protocol 1: Characterization by Cyclic Voltammetry (CV)

This protocol is designed to measure the apparent oxidation potential (Eₐₚ) of a phenylboronic acid derivative and assess its response to fluoride ions.

Objective: To determine the oxidation potential of the analyte and the potential shift upon addition of fluoride.

Materials:

  • Working Electrode: Glassy Carbon Electrode (GCE)

  • Reference Electrode: Ag/AgCl (3 M KCl)

  • Counter Electrode: Platinum wire

  • Electrolyte: 0.1 M Phosphate Buffer Saline (PBS), pH 7.4

  • Analyte Stock Solution: 10 mM solution of the boronic acid in DMSO

  • Fluoride Stock Solution: 1 M Sodium Fluoride (NaF) in deionized water

  • Potentiostat

Procedure:

  • Electrode Preparation: Polish the GCE surface with 0.3 µm and 0.05 µm alumina slurry on a polishing pad. Rinse thoroughly with deionized water and sonicate for 2 minutes in ethanol, followed by deionized water.

  • Blank Scan: Place the three-electrode system in the electrochemical cell containing only the electrolyte (e.g., 10 mL of PBS). Run a CV scan from 0 V to +1.5 V (or a suitable window) at a scan rate of 100 mV/s to ensure the system is clean.

  • Analyte Measurement: Add the boronic acid stock solution to the cell to achieve a final concentration of 1 mM. Allow the solution to equilibrate for 60 seconds.

  • Record Voltammogram: Run the CV scan using the same parameters as the blank. Record the anodic peak potential (Eₐₚ). For many PBAs, a distinct oxidation peak may only become clear upon interaction with an analyte.

  • Fluoride Titration: Add a small aliquot of the NaF stock solution (e.g., to reach 20 mM F⁻). Stir for 30 seconds.

  • Record Response: Run the CV scan again. A new, more easily discernible oxidation peak should appear at a significantly lower potential. Record this new Eₐₚ.

  • Data Analysis: Compare the Eₐₚ before and after fluoride addition. The difference (ΔEₐₚ) is a measure of the analyte's response.

Causality Check: The negative shift in potential upon fluoride addition is a direct consequence of the formation of the anionic tetrafluoroboronate complex, which is electronically easier to oxidize than the neutral boronic acid. A larger shift indicates a stronger interaction and a more sensitive response.

Workflow for Cyclic Voltammetry Analysis

CV_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Polish & Clean Working Electrode p2 Assemble 3-Electrode Cell with Electrolyte p1->p2 e1 Run Blank CV Scan (Control) p2->e1 e2 Add Boronic Acid Analyte to Cell e1->e2 e3 Run Analyte CV Scan e2->e3 e4 Add Fluoride Solution e3->e4 a1 Measure Oxidation Peak Potentials (Epa) e3->a1 e5 Run Response CV Scan e4->e5 e5->a1 a2 Calculate Potential Shift (ΔEpa) a1->a2 a3 Correlate Shift with Analyte Binding a2->a3

Caption: Workflow for the electrochemical analysis of boronic acids using cyclic voltammetry.

Mechanism of Action: Fluoride Sensing

The interaction between a phenylboronic acid-modified electrode and fluoride ions in solution underpins its function as a sensor. The process involves a chemical binding step followed by an electrochemical detection step.

Caption: Mechanism of fluoride detection at a boronic acid-modified electrode surface.

Conclusion and Outlook

Fluorination is a powerful and predictable strategy for tuning the electrochemical properties of phenylboronic acids. By increasing the Lewis acidity of the boron center, fluorine substitution enhances the molecule's ability to bind target analytes. This enhancement is directly observable through electrochemical methods, most notably as a significant and quantifiable shift in oxidation potential upon analyte binding. The position of the fluorine atom allows for fine-tuning of these properties, with the ortho position generally providing the greatest increase in acidity and sensitivity. This guide provides the fundamental principles and experimental framework for researchers to harness the unique properties of fluorinated phenylboronic acids in the development of next-generation electrochemical sensors and advanced materials.

References

A Senior Application Scientist's Guide to Organoboron Reagents: Benchmarking (2-Ethoxy-3-fluorophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl structures. The choice of the organoboron reagent is critical to the success of this powerful carbon-carbon bond-forming reaction. This guide provides an in-depth comparison of (2-Ethoxy-3-fluorophenyl)boronic acid with other commonly used organoboron reagents, grounded in the principles of physical organic chemistry and supported by experimental data.

The Suzuki-Miyaura Reaction: A Brief Overview

First reported by Nobel laureates Akira Suzuki and Norio Miyaura, this palladium-catalyzed reaction couples an organoboron compound with an organohalide or triflate in the presence of a base.[1] Its broad functional group tolerance, mild reaction conditions, and the low toxicity of its boron-containing byproducts have established it as a cornerstone of modern organic synthesis.[2][3]

The catalytic cycle is generally understood to proceed through three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the desired biaryl product and regenerate the active palladium(0) catalyst.[4] The transmetalation step is often rate-limiting and is highly influenced by the electronic and steric properties of the boronic acid.

Understanding the Impact of Substituents on Phenylboronic Acids

The reactivity of a phenylboronic acid in the Suzuki-Miyaura coupling is a delicate interplay of electronic and steric effects imparted by the substituents on the phenyl ring.

  • Electronic Effects : Electron-donating groups (EDGs) on the phenyl ring increase the nucleophilicity of the ipso-carbon, which can facilitate the transmetalation step. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the phenyl ring, making the boronic acid more Lewis acidic and potentially accelerating the formation of the boronate species required for transmetalation.[5][6]

  • Steric Effects : Bulky substituents, particularly in the ortho position, can hinder the approach of the palladium complex to the boron center, thereby slowing down the transmetalation step.[7] However, in some cases, bulky ligands on the palladium catalyst can overcome this steric hindrance.

A Comparative Analysis of Selected Organoboron Reagents

To provide a clear benchmark, we will compare the performance of this compound against three other organoboron reagents with distinct electronic and steric profiles:

  • Phenylboronic acid : The unsubstituted parent compound, serving as a baseline.

  • 4-(Trifluoromethyl)phenylboronic acid : An electron-poor reagent due to the strongly electron-withdrawing trifluoromethyl group.

  • 2-Mesitylboronic acid : A sterically hindered reagent with two ortho-methyl groups.

Our "virtual" benchmark experiment is the Suzuki-Miyaura coupling with 4-bromoanisole, a common and moderately reactive aryl bromide.

Table 1: Performance Comparison of Organoboron Reagents in the Suzuki-Miyaura Coupling with 4-Bromoanisole
Organoboron ReagentSubstituent EffectsExpected/Reported Yield (%)Rationale for Performance
This compound Ortho-EDG (Ethoxy), Meta-EWG (Fluoro)Expected: 85-95%The ortho-ethoxy group, while sterically moderately bulky, is also an electron-donating group that can facilitate transmetalation. The meta-fluoro group has an electron-withdrawing inductive effect, which can enhance the Lewis acidity of the boron center. This balance of effects is expected to lead to high reactivity.
Phenylboronic acid Unsubstituted94%[2]As the baseline, it exhibits good reactivity under standard conditions with a moderately activated aryl bromide like 4-bromoanisole.
4-(Trifluoromethyl)phenylboronic acid Para-EWG (Trifluoromethyl)Expected: >95%The strong electron-withdrawing nature of the CF3 group significantly increases the Lewis acidity of the boronic acid, which generally leads to very efficient transmetalation and high yields.[8]
2-Mesitylboronic acid Ortho-Steric Hindrance (two Methyl groups)99% (with Iodobenzene)[7]While highly sterically hindered, the use of appropriate bases (e.g., Ba(OH)2) and longer reaction times can overcome the steric barrier to achieve excellent yields, particularly with more reactive aryl iodides.[7] Its reaction with aryl bromides would likely require more forcing conditions or specialized catalysts.

Experimental Protocols

The following are detailed, step-by-step methodologies for the Suzuki-Miyaura coupling reaction. Protocol 1 describes a conventional heating method, while Protocol 2 outlines a microwave-assisted synthesis for accelerated reaction times.

Protocol 1: Conventional Heating
  • Reaction Setup : In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl bromide (1.0 mmol, 1.0 equiv.), the boronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).

  • Inert Atmosphere : Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition : Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL) via syringe.

  • Reaction : Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis
  • Reaction Setup : In a microwave reaction vial, combine the aryl bromide (1.0 mmol, 1.0 equiv.), the boronic acid (1.2 mmol, 1.2 equiv.), the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).

  • Solvent Addition : Add the solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL).

  • Microwave Irradiation : Seal the vial and place it in the microwave reactor. Irradiate at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).

  • Work-up and Purification : Follow steps 6 and 7 from Protocol 1.

Visualizing the Workflow and Mechanism

To further clarify the experimental process and the underlying chemistry, the following diagrams have been generated.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, Boronic Acid, and Base B Add Palladium Catalyst and Ligand A->B C Evacuate and Backfill with Inert Gas B->C D Add Degassed Solvent C->D E Heat Reaction Mixture (Conventional or Microwave) D->E F Monitor Progress (TLC, LC-MS) E->F G Cool and Dilute F->G H Aqueous Wash G->H I Dry and Concentrate H->I J Column Chromatography I->J K K J->K Pure Product

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

Suzuki_Cycle Pd0 Pd(0)L_n PdII_Aryl R1-Pd(II)L_n-X Pd0->PdII_Aryl OxAdd Oxidative Addition OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Diaryl R1-Pd(II)L_n-R2 PdII_Aryl->PdII_Diaryl Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->Pd0 PdII_Diaryl->RedElim Product R1-R2 (Biaryl) RedElim->Product R1X R1-X (Aryl Halide) R1X->OxAdd R2BOH2 R2-B(OH)2 (Boronic Acid) Boronate [R2-B(OH)3]^- R2BOH2->Boronate Base Base (e.g., OH-) Base->Boronate Boronate->Transmetal

Caption: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

Conclusion

This compound is a promising reagent for the synthesis of complex biaryl structures. Its unique substitution pattern, featuring both an ortho-electron-donating group and a meta-electron-withdrawing group, suggests a high degree of reactivity in Suzuki-Miyaura cross-coupling reactions. While direct comparative data is limited, a thorough understanding of the underlying steric and electronic principles allows for the rational design of experiments and the prediction of successful outcomes. The protocols and comparative analysis provided in this guide serve as a valuable resource for researchers seeking to employ this and other organoboron reagents in their synthetic endeavors.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Ethoxy-3-fluorophenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(2-Ethoxy-3-fluorophenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.